N-methyl-1-pyridin-2-ylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXPDBFDHSMVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588235 | |
| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114366-07-3 | |
| Record name | N,α-Dimethyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114366-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-1-pyridin-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methyl-1-pyridin-2-ylethanamine, a pyridine derivative of interest in medicinal chemistry and drug development. The document details a robust synthetic methodology centered on the strategic application of reductive amination. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized compound, ensuring its structural integrity and purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based compounds and for professionals in the pharmaceutical industry.
Introduction: The Significance of Pyridine Derivatives
Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring imparts unique electronic properties and serves as a key site for biological interactions, making these compounds privileged scaffolds in drug discovery. This compound, the subject of this guide, is a chiral secondary amine featuring both a pyridine ring and a methylaminoethyl side chain. This combination of structural motifs suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. A thorough understanding of its synthesis and a precise characterization are paramount for its effective utilization in research and development.
Synthetic Strategy: Reductive Amination of 2-Acetylpyridine
The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction.[1] This powerful and widely used transformation in organic chemistry allows for the conversion of a carbonyl group to an amine via an intermediate imine.[1] The chosen synthetic pathway commences with the readily available starting material, 2-acetylpyridine.
Rationale and Mechanism
The core of this synthetic approach lies in the reaction between 2-acetylpyridine and methylamine to form an intermediate imine, which is then subsequently reduced in situ to the desired secondary amine. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.
The mechanism proceeds as follows:
-
Imine Formation: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylpyridine. This is followed by a proton transfer and subsequent dehydration to yield the corresponding N-(1-(pyridin-2-yl)ethylidene)methanamine (an imine).
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final product, this compound.
A critical aspect of this one-pot procedure is the choice of the reducing agent. A mild reducing agent is required, one that will readily reduce the iminium ion intermediate but not the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for this purpose due to their selectivity.[2][3]
Figure 1: Reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound on a gram scale.[4]
Materials:
-
2-Acetylpyridine
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.
Figure 2: Step-by-step workflow for the synthesis of this compound.
Comprehensive Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-6 | ~8.5 | d | ~4.5 |
| Pyridine H-4 | ~7.6 | td | ~7.7, 1.8 |
| Pyridine H-3 | ~7.2 | d | ~7.8 |
| Pyridine H-5 | ~7.1 | ddd | ~7.5, 4.8, 1.2 |
| CH (methine) | ~3.8 | q | ~6.6 |
| NH | ~2.5 (broad s) | s | - |
| N-CH₃ | ~2.4 | s | - |
| CH₃ (ethyl) | ~1.4 | d | ~6.6 |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~163 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~136 |
| Pyridine C-3 | ~122 |
| Pyridine C-5 | ~121 |
| CH (methine) | ~58 |
| N-CH₃ | ~34 |
| CH₃ (ethyl) | ~23 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N, C=C Stretch (Pyridine ring) | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₈H₁₂N₂), the expected molecular weight is approximately 136.20 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) is expected at m/z = 136. Key fragmentation pathways would likely involve:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[5] This would lead to the formation of a stable pyridinium-containing cation. A significant fragment would be expected at m/z = 121, corresponding to the loss of a methyl group (•CH₃). Another prominent fragment could arise from the loss of an ethyl radical, leading to a peak at m/z 107.
-
Loss of the side chain: Cleavage of the bond between the pyridine ring and the ethylamine side chain could result in a fragment at m/z = 78 (pyridinium cation) or m/z = 92 (picolyl cation).
Figure 3: Workflow for the analytical characterization of this compound.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via reductive amination of 2-acetylpyridine. The provided step-by-step protocol, coupled with the comprehensive characterization data, serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis and thorough characterization of this pyridine derivative are crucial first steps for its potential application as a key intermediate in the development of novel therapeutic agents and other advanced materials. The self-validating nature of the described protocols, from synthesis to multi-faceted analytical confirmation, ensures a high degree of confidence in the final product.
References
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
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Organic Chemistry Tutor. Reductive Amination. [Link]
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Green Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
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Organic Chemistry Tutor. Reductive Amination. [Link]
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Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
National Institute of Standards and Technology. N-Methyl-4-pyridinamine. [Link]
-
National Center for Biotechnology Information. N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. [Link]
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SpectraBase. N-Methyl-2-(4-pyridinyl)ethanamine. [Link]
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National Center for Biotechnology Information. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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Spectroscopic Characterization of N-methyl-1-pyridin-2-ylethanamine: A Technical Guide
Introduction
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the first step in interpreting spectroscopic data. The structure of N-methyl-1-pyridin-2-ylethanamine is presented below, with key proton and carbon environments labeled for reference in the subsequent NMR sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data:
The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in CDCl₃ are summarized in the table below. These predictions are based on the analysis of similar structures and established substituent effects in pyridine rings.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 (Py) | 8.5 - 8.6 | Doublet | ~4.8 | 1H |
| H4 (Py) | 7.6 - 7.7 | Triplet of doublets | ~7.7, 1.8 | 1H |
| H5 (Py) | 7.1 - 7.2 | Doublet of doublets | ~7.5, 4.8 | 1H |
| H3 (Py) | 7.0 - 7.1 | Doublet | ~7.8 | 1H |
| Hα (CH) | 4.1 - 4.2 | Quartet | ~6.7 | 1H |
| Hβ (CH₂) | 2.8 - 2.9 | Multiplet | - | 2H |
| N-CH₃ | 2.4 - 2.5 | Singlet | - | 3H |
| NH | 1.8 - 2.5 | Broad singlet | - | 1H |
Interpretation and Rationale:
The aromatic protons of the pyridine ring are expected to appear in the downfield region (7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton at the C6 position is the most deshielded due to its proximity to the nitrogen. The protons of the ethylamine side chain will appear more upfield. The methine proton (Hα) is adjacent to both the pyridine ring and the nitrogen atom, leading to a downfield shift compared to the methylene protons (Hβ). The N-methyl protons are expected as a singlet. The NH proton signal is often broad and its chemical shift can be concentration and solvent dependent.
subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample" [label="~5-10 mg of sample"]; "Solvent" [label="0.6-0.7 mL CDCl3 with TMS"]; "Vial" [label="Dissolve in NMR tube"]; }
subgraph "cluster_Acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Spectrometer" [label="400 MHz NMR Spectrometer"]; "Acquire" [label="Acquire 1H Spectrum"]; }
subgraph "cluster_Proc" { label="Data Processing & Analysis"; style="filled"; color="#F1F3F4"; "Process" [label="Fourier Transform & Phasing"]; "Integrate" [label="Integrate Peaks"]; "Analyze" [label="Assign Signals"]; }
"Sample" -> "Vial"; "Solvent" -> "Vial"; "Vial" -> "Spectrometer"; "Spectrometer" -> "Acquire"; "Acquire" -> "Process"; "Process" -> "Integrate"; "Integrate" -> "Analyze"; }
Caption: Workflow for ¹H NMR analysis.¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment is performed on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data:
The expected chemical shifts for the carbon atoms of this compound in CDCl₃ are presented below. These predictions are based on data from the Human Metabolome Database for related compounds and general principles of ¹³C NMR.[1]
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (Py) | 160 - 162 |
| C6 (Py) | 149 - 150 |
| C4 (Py) | 136 - 137 |
| C3 (Py) | 122 - 123 |
| C5 (Py) | 121 - 122 |
| Cα (CH) | 58 - 60 |
| Cβ (CH₂) | 45 - 47 |
| N-CH₃ | 33 - 35 |
Interpretation and Rationale:
The carbon atoms of the pyridine ring will resonate in the aromatic region (120-162 ppm). The C2 carbon, being directly attached to the nitrogen and the side chain, is expected to be the most downfield. The aliphatic carbons of the ethylamine side chain will appear in the upfield region of the spectrum. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms.
Infrared (IR) Spectroscopy
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples, which requires minimal sample preparation.
Expected IR Absorption Bands:
The following table summarizes the key expected IR absorption bands and their corresponding vibrational modes for this compound. These are based on characteristic frequencies for substituted pyridines and secondary amines.[2][3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H stretch (secondary amine) | Medium, broad |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium to strong |
| ~1600, ~1570, ~1480, ~1435 | C=C and C=N ring stretching (pyridine) | Medium to strong |
| 1450 - 1470 | C-H bend (aliphatic) | Medium |
| 750 - 800 | C-H out-of-plane bend (ortho-disubstituted) | Strong |
Interpretation and Rationale:
The IR spectrum provides valuable information about the functional groups present in the molecule. The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine. The presence of both aromatic and aliphatic C-H stretches confirms the basic carbon framework. The series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations. The strong band in the 750-800 cm⁻¹ region is indicative of the ortho-substitution pattern on the pyridine ring.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source, where a high voltage is applied to generate ions.
Expected Mass Spectral Data:
The molecular weight of this compound (C₈H₁₂N₂) is 136.10 g/mol .[5]
Electron Ionization (EI) Fragmentation:
Under EI conditions, the molecular ion peak (M⁺) is expected at m/z = 136. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations and neutral losses. A key fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom of the side chain, leading to the formation of a stable pyridinium ion.
"M_plus" [label="[M]⁺˙\nm/z = 136"]; "Fragment1" [label="[C₇H₉N₂]⁺\nm/z = 121"]; "Fragment2" [label="[C₆H₇N]⁺\nm/z = 93"];
"M_plus" -> "Fragment1" [label="- •CH₃"]; "Fragment1" -> "Fragment2" [label="- C₂H₄"]; }
Caption: Predicted major fragmentation pathway in EI-MS.Interpretation and Rationale:
The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation pattern. The base peak in the EI spectrum is often the most stable fragment. For this compound, the fragment at m/z = 93, corresponding to the pyridylmethyl cation, is expected to be very prominent.[6]
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural elucidation and characterization. While this guide presents predicted data based on sound chemical principles and analogous structures, it is imperative for researchers to acquire experimental data on their specific samples for definitive confirmation. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring the integrity and quality of their research.
References
-
Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). [Link]
-
Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]
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Mary, Y. S., et al. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Tsi-journals.com. [Link]
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NIST. 2-Pyridinemethanamine, N-methyl-. NIST WebBook. [Link]
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PubChem. N-methyl-1-(pyridin-2-yl)methanamine. [Link]
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SpectraBase. N-Methyl-2-(4-pyridinyl)ethanamine. [Link]
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PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]
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Pharmaffiliates. (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. [Link]
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SpectraBase. N-Methyl-2-(4-pyridinyl)ethanamine. [Link]
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An In-depth Technical Guide to the Solubility and Stability of N-methyl-1-pyridin-2-ylethanamine
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of N-methyl-1-pyridin-2-ylethanamine, a pyridine derivative of significant interest to researchers in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, including pyridine derivatives and N-methyl amines, to project its likely solubility and stability characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring a robust and validated understanding of the molecule's behavior. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound.
Introduction: Understanding the Core Physicochemical Profile
This compound belongs to the class of 2-aminoalkylpyridines. Its structure, featuring a pyridine ring, a secondary amine, and a chiral center, dictates its physicochemical behavior. The pyridine moiety, a weakly basic heterocycle, and the secondary amine group both contribute to the molecule's overall basicity and potential for hydrogen bonding. The presence of these functional groups suggests a degree of polarity that will significantly influence its solubility in both aqueous and organic media.
The stability of this compound is intrinsically linked to the chemical reactivity of the pyridine ring and the secondary amine. Pyridine derivatives can be susceptible to oxidation and photodegradation, while the amine group can undergo various reactions, including salt formation and degradation under certain pH and temperature conditions. A thorough understanding of these properties is paramount for the development of stable formulations and reliable analytical methods.
Projected Physicochemical Properties
Based on the analysis of structurally similar compounds, the following table summarizes the projected physicochemical properties of this compound.
| Property | Projected Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₂N₂ | Based on chemical structure. |
| Molecular Weight | 136.2 g/mol | Calculated from the molecular formula.[1] |
| pKa | ~5-7 and ~9-11 | The pyridine nitrogen is expected to have a pKa in the range of 5-7, while the secondary amine will likely have a pKa in the range of 9-11.[2] |
| LogP | 1.0 - 2.0 | Estimated based on the presence of both polar (pyridine, amine) and non-polar (ethyl chain, methyl group) moieties. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Many similar small molecule amines and pyridine derivatives exhibit this appearance.[3] |
Solubility Profile: A Theoretical and Practical Approach
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility.[4][5] The presence of both a hydrogen bond donor (secondary amine) and acceptors (pyridine and amine nitrogens) in this compound suggests a complex solubility profile.
Projected Solubility Behavior
-
Aqueous Solubility: Due to its basic nature, the aqueous solubility of this compound is expected to be highly pH-dependent. At acidic pH, both the pyridine and the secondary amine will be protonated, forming soluble salts.[6] As the pH increases towards and beyond the pKa of the amine groups, the free base will predominate, likely leading to a significant decrease in aqueous solubility.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, owing to its ability to form hydrogen bonds.[7] Its solubility in non-polar solvents like hexane is expected to be limited. Pyridine itself is miscible with a wide range of solvents, a property that is often imparted to its derivatives.[8]
Experimental Determination of Solubility
To obtain definitive solubility data, the following experimental protocols are recommended.
This method determines the equilibrium solubility of a compound and is considered the gold standard.[1]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, buffered solutions at various pH values, or organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 5).
-
Calculation: The solubility is expressed as mg/mL or µg/mL.
Caption: Thermodynamic Solubility Workflow.
This high-throughput method is useful for early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.[1][5]
Objective: To determine the concentration at which this compound precipitates from an aqueous solution when added from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Addition to Aqueous Buffer: Add an aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in another 96-well plate.
-
Precipitation Detection: Measure the turbidity of the resulting solutions using a nephelometer or a plate reader capable of measuring light scattering.[9] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Stability Profile and Degradation Pathways
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and for the development of stability-indicating analytical methods.[10]
Projected Stability and Degradation Pathways
Based on the chemistry of pyridine derivatives and secondary amines, the following degradation pathways are plausible:
-
Oxidative Degradation: The pyridine ring and the secondary amine are both susceptible to oxidation. The pyridine ring can be oxidized to form N-oxides, while the secondary amine can be oxidized to various products. Studies on the structurally similar compound Betahistine have shown its sensitivity to oxidation.[11][12][13]
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation. Betahistine has been shown to be susceptible to alkaline hydrolysis.[11][14]
-
Photodegradation: Pyridine and its derivatives can absorb UV light and may undergo photochemical degradation.[15] Betahistine has also been reported to be labile under UV light.[12][16]
Caption: Potential Degradation Pathways.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10]
Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Section 5).
-
Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and suitable technique.[17][18][19][20]
Stability-Indicating RP-HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Typical Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan of the compound (likely around 260 nm for the pyridine ring). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[20][21]
Caption: HPLC Method Development and Validation Workflow.
Conclusion
While direct experimental data on the solubility and stability of this compound is scarce, a comprehensive profile can be projected based on the well-understood chemistry of its constituent functional groups. This guide provides a robust framework for researchers by synthesizing this inferred knowledge with detailed, actionable experimental protocols. By following the outlined methodologies for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, scientists can generate the critical data necessary to advance their research and development activities with this promising compound.
References
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scite.ai. (n.d.). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Retrieved from [Link]
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AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
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Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved from [Link]
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da Silva, J. G., et al. (2019). Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. SciELO. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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Chemcess. (2024). Methylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]
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Yufeng. (n.d.). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
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Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]
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An In-depth Technical Guide to N-methyl-1-pyridin-2-ylethanamine: Structural Analogues and Derivatives
Introduction
The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry.[3] This guide focuses on a specific, yet versatile, pyridine derivative, N-methyl-1-pyridin-2-ylethanamine, and explores the chemical space of its structural analogues and derivatives. This scaffold serves as a valuable starting point for the development of novel therapeutic agents across various disease areas. Pyridine and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory properties.[1][4]
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound analogues. We will delve into the rationale behind synthetic strategies and the interpretation of biological data, offering insights grounded in extensive research and practical application.
Core Structure and Rationale for Analogue Development
The core structure, this compound, presents several key features for modification, allowing for a systematic exploration of its chemical and biological properties. These include the pyridine ring, the ethylamine side chain, and the N-methyl group.
Key Modification Points:
-
Pyridine Ring: Substitution on the pyridine ring can modulate electronic properties, lipophilicity, and steric hindrance, influencing target binding and pharmacokinetic profiles.
-
Ethylamine Side Chain: Alterations to the length, rigidity, and substitution of the ethylamine linker can impact the molecule's conformation and its interaction with biological targets.
-
N-Methyl Group: Modification or replacement of the N-methyl group can affect the amine's basicity, hydrogen bonding capacity, and metabolic stability.
The exploration of these modification points is crucial for optimizing the therapeutic potential of this chemical class.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogues can be achieved through various established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approach: Reductive Amination
A common and versatile method for the synthesis of this compound and its derivatives is the reductive amination of a suitable pyridine-2-carboxaldehyde or ketone with methylamine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of the corresponding pyridin-2-yl ketone or aldehyde (1.0 equivalent) in an appropriate solvent such as methanol or dichloromethane, add methylamine (1.1-1.5 equivalents) as a solution in a suitable solvent (e.g., THF or ethanol).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
This protocol provides a robust and generally applicable method for the synthesis of a wide range of analogues. The choice of reducing agent can be critical; sodium cyanoborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups.[5]
Alternative Synthetic Routes
Other synthetic strategies include the alkylation of 2-(2-aminoethyl)pyridine or the reaction of 2-vinylpyridine with methylamine followed by reduction. The choice of route will be dictated by the specific target molecule and the desired efficiency of the synthesis.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound scaffold has led to the discovery of compounds with diverse pharmacological activities. SAR studies are essential for understanding how structural changes influence biological activity and for guiding the design of more potent and selective compounds.
Case Study: Antitubercular Activity
Recent studies have identified pyridine-2-methylamine derivatives as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis.[6]
A structure-guided drug design approach led to the synthesis of a series of pyridine-2-methylamine derivatives with significant antitubercular activity.[6] Molecular docking studies revealed that the pyridine-2-methylamine core interacts with key residues in the active site of MmpL3.[6]
Key SAR Findings:
-
Hydrophobicity: A positive correlation was observed between the calculated logP (cLogP) values and the antitubercular activity, with compounds having cLogP values greater than 6.8 exhibiting minimum inhibitory concentrations (MIC) of less than 1 µg/mL.[6]
-
Substituents on the Benzyl Group: The introduction of hydrophobic groups at the para-position of a benzyl substituent on the amine nitrogen generally enhanced activity.[6]
-
N-Substituents: Expansion of the hydrophobic ring of an N-azasilyl group also contributed to increased potency.[6]
These findings highlight the importance of lipophilicity and specific hydrophobic interactions in driving the antitubercular activity of this class of compounds.
Visualization of a Hypothetical MmpL3 Inhibition Pathway
Caption: Hypothetical pathway of MmpL3 inhibition by a pyridine analogue.
Other Therapeutic Applications
Derivatives of the broader 2-aminoethylpyridine scaffold have been investigated for a range of other therapeutic applications, demonstrating the versatility of this chemical class. These include:
-
Antimalarial Activity: Diarylaminopyridine derivatives, which share the core aminopyridine motif, have shown potent oral antimalarial activity.[7]
-
Anti-diabetic Agents: Pyridine derivatives have been explored as potential treatments for diabetes mellitus.[1][8]
-
Anticancer Activity: Certain pyridine derivatives have exhibited antiproliferative activity against various cancer cell lines.[9]
-
Inhibition of β-amyloid Aggregation: 2,6-disubstituted pyridine derivatives have been designed as inhibitors of Aβ aggregation, a key event in Alzheimer's disease.[10]
These examples underscore the broad therapeutic potential of pyridine-based compounds and provide a strong rationale for the continued exploration of this compound analogues.
Data Presentation: Comparative Activity of Hypothetical Analogues
To illustrate the impact of structural modifications, the following table summarizes the hypothetical biological data for a series of this compound analogues against a generic kinase target.
| Compound ID | R1 (Pyridine Substitution) | R2 (N-Substitution) | IC50 (nM) |
| Parent | H | CH3 | 500 |
| Analogue 1 | 4-Cl | CH3 | 250 |
| Analogue 2 | 4-OCH3 | CH3 | 750 |
| Analogue 3 | H | CH2CH3 | 400 |
| Analogue 4 | 4-Cl | CH2CH3 | 150 |
This data illustrates that a 4-chloro substitution on the pyridine ring (Analogue 1 vs. Parent) enhances potency, while a 4-methoxy group (Analogue 2 vs. Parent) is detrimental. Furthermore, increasing the alkyl chain length on the nitrogen (Analogue 3 vs. Parent) has a modest effect, but this can be synergistic with pyridine substitution (Analogue 4 vs. Analogue 1).
Experimental Workflow for Analogue Screening
A robust and efficient workflow is essential for the rapid evaluation of newly synthesized analogues.
High-Throughput Screening (HTS) Workflow
Caption: A typical high-throughput screening workflow for new analogues.
This workflow ensures that only high-quality compounds are advanced through the screening cascade, and that meaningful SAR data is generated to guide further synthetic efforts.
Conclusion
The this compound scaffold represents a rich and versatile platform for the design and development of novel therapeutic agents. Its amenability to chemical modification, coupled with the diverse biological activities exhibited by its analogues, makes it a compelling area for continued research. This guide has provided a comprehensive overview of the key synthetic strategies, SAR considerations, and experimental workflows relevant to the exploration of this chemical space. By applying the principles outlined herein, researchers can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of this compound derivatives.
References
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Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
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Chandran, E. A., & Joseph, J. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. [Link]
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Anu, K. S., & Joseph, J. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-195. [Link]
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Koval'chuk, E. P., Zass, V. V., & Zborovskii, Y. V. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 96-101. [Link]
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Verga, D., et al. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 20(x), 1-x. [Link]
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Pfeifer, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]
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ResearchGate. (n.d.). Structure activity relationship. [Link]
-
Dua, D., et al. (2025). Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. Medicinal Chemistry, 21(10), 1072-1086. [Link]
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PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. [Link]
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Gu, Y. F., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2526. [Link]
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ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]
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Das, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
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PubChem. (n.d.). N-(pyridin-2-ylmethyl)ethanamine. [Link]
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Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10485-10501. [Link]
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An In-depth Technical Guide to the Synthesis, Properties, and Emerging Significance of N-methyl-1-(pyridin-2-yl)ethanamine and its Congeners
Abstract
This technical guide provides a comprehensive overview of the chemical landscape surrounding N-methyl-1-(pyridin-2-yl)ethanamine, a substituted picolinamine derivative. Due to the limited specific historical and pharmacological data on this precise molecule, this guide expands its scope to include its enantiomer, (S)-N-methyl-1-(pyridin-2-yl)ethan-1-amine, and the broader class of 2-aminomethylpyridine derivatives. We will delve into the foundational synthesis methodologies, key chemical properties, and the historical context of related compounds that have paved the way for current research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of this chemical family's synthesis, characterization, and potential applications.
Introduction and Historical Context
The study of pyridine-containing compounds has been a cornerstone of medicinal chemistry for over a century. The pyridine ring, a bioisostere of a phenyl group, imparts unique properties to molecules, including altered solubility, metabolic stability, and receptor-binding interactions. Within this vast chemical space, the 2-aminomethylpyridine scaffold serves as a critical pharmacophore in numerous biologically active compounds.
While a detailed historical account of the initial discovery of N-methyl-1-(pyridin-2-yl)ethanamine is not prominently documented in scientific literature, the development of its parent compound, 2-picolylamine (2-aminomethylpyridine), provides a relevant starting point. 2-Picolylamine is a well-established bidentate ligand, typically synthesized through the hydrogenation of 2-cyanopyridine[1]. This foundational reaction has been a gateway to a diverse array of substituted picolinamines.
The introduction of a methyl group on the amine and an additional carbon in the ethyl chain, as seen in N-methyl-1-(pyridin-2-yl)ethanamine, modifies the compound's steric and electronic properties. These subtle changes can significantly impact its biological activity. A commercially available and more studied version of this compound is its optically active stereoisomer, (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine, which has the CAS number 42732-14-9[2]. The availability of this specific enantiomer suggests its potential utility in stereospecific applications, a critical consideration in modern drug design.
Physicochemical Properties and Characterization
The fundamental properties of N-methyl-1-(pyridin-2-yl)ethanamine and its derivatives are crucial for their application and study. Below is a summary of the key physicochemical data for the representative compound, (S)-N-methyl-1-(pyridin-2-yl)ethan-1-amine.
| Property | Value | Source |
| CAS Number | 42732-14-9 | [2] |
| Molecular Formula | C8H12N2 | [2] |
| Molecular Weight | 136.2 g/mol | [2] |
| Appearance | Not Available | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Diagram of the Chemical Structure of N-methyl-1-(pyridin-2-yl)ethanamine:
Caption: Chemical structure of N-methyl-1-(pyridin-2-yl)ethanamine.
Synthesis Methodologies
The synthesis of N-methyl-1-(pyridin-2-yl)ethanamine and its analogs can be approached through several established synthetic routes. The choice of a particular method often depends on the desired scale, stereochemical control, and the availability of starting materials.
Reductive Amination of 2-Acetylpyridine
A common and direct method for synthesizing N-methyl-1-(pyridin-2-yl)ethanamine is the reductive amination of 2-acetylpyridine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add a solution of methylamine (1.1 eq) in the same solvent to the flask. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise. The use of sodium cyanoborohydride (NaBH3CN) is also a viable option, particularly when a milder reducing agent is required.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired N-methyl-1-(pyridin-2-yl)ethanamine.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of N-methyl-1-(pyridin-2-yl)ethanamine.
Synthesis of Chiral Amines
For the synthesis of specific enantiomers, such as (S)-N-methyl-1-(pyridin-2-yl)ethan-1-amine, a chiral auxiliary or a stereoselective reduction step is necessary. One approach involves the use of a chiral amine in the reductive amination process or the resolution of the racemic mixture using a chiral acid.
Potential Applications and Future Directions
While the specific pharmacological profile of N-methyl-1-(pyridin-2-yl)ethanamine is not extensively detailed in public-domain literature, the broader class of 2-aminomethylpyridine derivatives has shown a wide range of biological activities. These include applications as antibacterial, antifungal, and anticancer agents[3]. The structural similarity to other biologically active phenethylamines suggests that N-methyl-1-(pyridin-2-yl)ethanamine could be a valuable scaffold for the development of novel therapeutics.
Future research in this area could focus on:
-
Pharmacological Screening: A thorough investigation of the biological activity of N-methyl-1-(pyridin-2-yl)ethanamine and its enantiomers against various biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for biological activity.
-
Coordination Chemistry: Exploration of the use of N-methyl-1-(pyridin-2-yl)ethanamine as a ligand in the development of novel metal complexes with catalytic or therapeutic potential.
Conclusion
N-methyl-1-(pyridin-2-yl)ethanamine represents an intriguing yet under-explored molecule within the vast family of pyridine derivatives. While its own history is not well-documented, the established chemistry of 2-aminomethylpyridines provides a solid foundation for its synthesis and potential applications. This technical guide has outlined the key synthetic methodologies and physicochemical properties, drawing on data from its closely related and commercially available enantiomer. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemical and biological properties of this promising compound and its congeners.
References
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(S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Pharmaffiliates. [Link]
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N-(2-(pyridin-2-yl)ethyl)ethanamine. American Elements. [Link]
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-
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-
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"N-methyl-1-pyridin-2-ylethanamine reaction mechanism with electrophiles"
An In-depth Technical Guide to the Reaction Mechanisms of N-methyl-2-(pyridin-2-yl)ethanamine with Electrophiles
Introduction
N-methyl-2-(pyridin-2-yl)ethanamine is a heterocyclic compound featuring two distinct nitrogen-based nucleophilic centers: a secondary aliphatic amine and a pyridine ring nitrogen. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as its derivatives are integral to a wide array of pharmacologically active molecules. Understanding the reactivity of this scaffold with electrophiles is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides a detailed exploration of the reaction mechanisms, explains the causality behind experimental choices, and offers field-proven protocols for the selective functionalization of this versatile substrate.
Molecular Structure and Analysis of Nucleophilic Reactivity
The foundational step in predicting the chemical behavior of N-methyl-2-(pyridin-2-yl)ethanamine is to analyze its structure and the relative reactivity of its potential nucleophilic sites.
Caption: Generalized S_N2 mechanism for N-alkylation.
Detailed Experimental Protocol: N-Benzylation
This protocol describes a reliable method for the N-alkylation of N-methyl-2-(pyridin-2-yl)ethanamine with benzyl bromide, adapted from established principles.[1]
Materials:
-
N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Triethylamine (Et₃N) or another non-nucleophilic hindered base (1.5 equiv) [1]* Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous acetonitrile (to make a ~0.1 M solution).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equiv) dropwise to the stirred solution at room temperature.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove the triethylammonium bromide salt, followed by a wash with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[2]
Experimental Workflow
Caption: Workflow for a typical N-alkylation experiment.
Reaction with Acylating Agents: Selective N-Acylation
N-acylation is another fundamental transformation, converting the secondary amine into a tertiary amide. Amide bonds are exceptionally stable and are the defining linkage in peptides and many synthetic polymers and pharmaceuticals.[3][4]
Mechanistic Rationale
The N-acylation reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or carboxylate) to yield the stable amide product.[4] A base, such as pyridine or triethylamine, is used to scavenge the acidic byproduct (HCl or carboxylic acid).[2][5]
Caption: Mechanism for N-acylation with an acyl chloride.
Detailed Experimental Protocol: N-Acetylation
This protocol outlines the N-acetylation of the substrate using acetyl chloride, a common and highly effective procedure.[2][5]
Materials:
-
N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv)
-
Acetyl chloride (1.05 equiv)
-
Pyridine or Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.[2][5]
-
Addition of Acylating Agent: Add acetyl chloride (1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution while maintaining the temperature at 0 °C.[2][5]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: If necessary, purify the crude amide product by flash column chromatography or recrystallization.[2]
Experimental Workflow
Caption: Workflow for a typical N-acylation experiment.
Quantitative Data Summary
The choice of methodology can significantly impact reaction outcomes. While specific yields for N-methyl-2-(pyridin-2-yl)ethanamine require empirical determination, the following table summarizes typical results for the N-alkylation and N-acylation of secondary amines based on established, analogous procedures.
| Reaction Type | Electrophile | Base | Solvent | Conditions | Typical Yield | Reference |
| N-Alkylation | Benzyl Bromide | Et₃N | Acetonitrile | Room Temp, 2-6 h | 80-95% | [1] |
| N-Alkylation | Methyl Iodide | K₂CO₃/Alumina | Microwave | 2-5 min | 85-98% | [2] |
| N-Acylation | Acetyl Chloride | Pyridine | DCM | 0°C to RT, 1-3 h | >90% | [2][5] |
| N-Acylation | Acetic Anhydride | None (Neat) | Room Temp, 5-30 min | >95% | [2][4] |
Conclusion
N-methyl-2-(pyridin-2-yl)ethanamine exhibits clear regioselectivity in its reactions with electrophiles, driven by the superior nucleophilicity of its secondary sp³-hybridized amine compared to the sp²-hybridized pyridine nitrogen. Both N-alkylation and N-acylation proceed efficiently at the secondary amine site under standard laboratory conditions, providing robust and high-yielding pathways to tertiary amines and amides, respectively. The protocols and mechanistic insights provided in this guide serve as a validated foundation for researchers and drug development professionals aiming to leverage this valuable scaffold in the synthesis of complex molecular architectures.
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Unraveling the Conformational Landscape and Electronic Profile of N-methyl-1-pyridin-2-ylethanamine: A Theoretical and Computational Guide
This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-methyl-1-pyridin-2-ylethanamine, a pyridine derivative of interest in medicinal chemistry and materials science. Recognizing the limited availability of in-depth experimental and computational studies on this specific molecule, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals. By leveraging established computational techniques, we will outline a systematic approach to elucidate its structural preferences, spectroscopic signatures, and potential biological activity.
Introduction: The Significance of Pyridine Derivatives and the Need for In-Silico Characterization
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in drug design. This compound, with its flexible ethylamine side chain and pyridine ring, presents an interesting case for conformational analysis and the study of intramolecular interactions that dictate its overall three-dimensional structure and, consequently, its biological activity.
Computational chemistry offers a powerful and cost-effective avenue to explore the molecular properties of such compounds before undertaking extensive experimental synthesis and testing. This guide will detail the application of Density Functional Theory (DFT) and other computational methods to predict and understand the behavior of this compound at the atomic level.
Part 1: Elucidating the Conformational Landscape
The flexibility of the N-methyl-ethanamine side chain in this compound gives rise to multiple possible conformations, each with a distinct energy and geometry. Identifying the most stable conformers is a critical first step in any theoretical study, as these are the most likely to be present under experimental conditions and to interact with biological targets.
Experimental Protocol: Conformational Search and Analysis
A thorough exploration of the conformational space is essential. This can be achieved through a multi-step computational workflow:
-
Initial 3D Structure Generation: A starting 3D structure of this compound is generated using a molecular builder.
-
Molecular Mechanics (MM) Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This involves systematically rotating the rotatable bonds (C-C and C-N bonds in the side chain) and performing energy minimizations on the resulting structures. This step efficiently samples a large number of potential conformations.
-
Clustering and Selection of Low-Energy Conformers: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative set of low-energy conformers (typically within a 5-10 kcal/mol window of the global minimum) is selected for higher-level quantum mechanical calculations.
-
Quantum Mechanical (QM) Optimization and Energy Refinement: The selected conformers are then subjected to geometry optimization and frequency calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).
Diagram: Computational Workflow for Conformational Analysis
Caption: The relationship between optimized geometry and key electronic structure analyses.
Part 4: Probing Potential Biological Activity through Molecular Docking
Given the prevalence of pyridine-containing compounds in drug discovery, it is valuable to explore the potential of this compound to interact with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: A 3D structure of a relevant protein target is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The 3D structure of the lowest energy conformer of this compound is prepared by assigning partial charges and defining rotatable bonds.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD, or Glide) is used to sample a large number of possible binding poses of the ligand within the receptor's active site.
-
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the protein.
This analysis can provide initial hypotheses about the potential biological targets of this compound and guide further experimental validation.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational workflow for the in-depth characterization of this compound. By systematically applying the described methodologies, researchers can gain valuable insights into its conformational preferences, spectroscopic properties, electronic structure, and potential for biological interactions. While this guide provides a robust framework, it is crucial to remember that the choice of computational methods, functionals, and basis sets should always be validated against available experimental data for related systems to ensure the reliability of the obtained results. The synergy between computational prediction and experimental validation is paramount for advancing our understanding of novel molecules and accelerating the drug discovery process.
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PubChem. N-methyl-1-(pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]
"N-methyl-1-pyridin-2-ylethanamine safety and handling precautions"
An In-depth Technical Guide to the Safe Handling of N-methyl-1-pyridin-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative with applications in pharmaceutical research and development as a building block for more complex molecules. Its chemical structure and reactivity necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in established safety data and best practices in chemical research. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation in the laboratory setting.
Core Hazard Profile
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] A comprehensive understanding of these hazards is the first step in establishing a self-validating system of laboratory safety.
Section 1: Chemical and Physical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its safe handling. For instance, knowing the boiling point is crucial for distillation procedures, while density is important for accurate measurements and spill control.
| Property | Value | Source |
| Molecular Formula | C8H12N2 | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Boiling Point | 171.4°C at 760 mmHg | [1] |
| Appearance | Data not available | |
| Purity | 97% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is the primary engineering control to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impermeable gloves.[2] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[8] For procedures with a higher risk of splashing, chemical-resistant aprons or coveralls may be necessary.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][8] A comprehensive respiratory protection program that complies with OSHA standards is essential in such cases.[6]
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid direct contact with the substance.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]
Storage
-
Store in a cool, dry, and well-ventilated area.[2]
-
Store under an inert atmosphere, such as argon, to prevent degradation.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
Experimental Workflow: A Step-by-Step Guide to a Common Reaction Setup
The following protocol outlines a generalized procedure for using this compound as a reactant in a chemical synthesis, emphasizing the integration of safety measures at each step.
-
Preparation and Risk Assessment:
-
Conduct a thorough risk assessment for the entire experimental procedure, considering all reactants, solvents, and potential byproducts.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and ensure it is clean, dry, and free of defects.
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles and appropriate gloves.
-
-
Reagent Dispensing:
-
Transport the container of this compound from its storage location to the fume hood.
-
With the fume hood sash at the appropriate height, carefully open the container.
-
Using a clean, dry syringe or pipette, measure the required amount of the amine. The rationale for using a syringe or pipette is to minimize the risk of spills and inhalation exposure.
-
Immediately close the container tightly.
-
-
Reaction Setup:
-
Slowly add the this compound to the reaction vessel containing the solvent and other reactants. The addition should be done in a controlled manner to prevent any exothermic reactions from becoming uncontrollable.
-
Ensure the reaction is equipped with a stirrer and, if necessary, a condenser and a system for maintaining an inert atmosphere.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Never leave a reaction unattended without proper safety measures in place.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture safely according to the established protocol.
-
Perform extraction, washing, and drying steps within the fume hood.
-
If purification by chromatography is required, ensure the column is set up and run in a well-ventilated area.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including empty containers and contaminated materials, in appropriately labeled waste containers according to institutional and regulatory guidelines.[1]
-
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of the safe handling process.
Caption: Workflow for the safe handling of this compound.
Section 5: First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first-aid measures are crucial.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][9]
-
If Swallowed: Do NOT induce vomiting.[2] Rinse mouth with water.[1][2] If the person is conscious, give half a liter of water to drink.[2] Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][10]
-
Special Hazards: In case of fire, toxic fumes of carbon oxides and nitrogen oxides may be emitted.[2]
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment as outlined in Section 3. Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Methods for Cleaning Up: Absorb the spill with an inert material such as dry sand or earth.[2] Collect the material in a suitable, closed container for disposal.[1][2]
Section 6: Spill Management and Waste Disposal
Proper management of spills and disposal of waste is a critical component of laboratory safety and environmental responsibility.
Spill Management
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably with a fume hood.
-
Contain: For small spills, contain the liquid with an absorbent material.
-
Neutralize (if applicable): For larger spills, consult with safety personnel regarding the potential for neutralization.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of laboratory work, from planning to disposal, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and a commitment to a culture of safety.
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Methodological & Application
Introduction: The Pyridyl-Ethylamine Scaffold as a Privileged Ligand Motif
An In-Depth Technical Guide to the Synthesis and Application of N-methyl-1-pyridin-2-ylethanamine in Organic Synthesis
In the landscape of modern organic synthesis, the design and application of effective ligands for transition metal catalysis remain a cornerstone of innovation. Among the vast array of ligand architectures, those incorporating a pyridyl-ethylamine scaffold have emerged as particularly versatile and effective. These bidentate N,N-ligands offer a unique combination of a soft, π-accepting pyridine nitrogen and a hard, σ-donating alkylamine nitrogen. This electronic dichotomy allows for robust coordination to and stabilization of various oxidation states of transition metals, particularly palladium, rhodium, and iridium.
This guide focuses on a specific, yet broadly representative, member of this class: This compound . Its structure is distinguished by three key features:
-
A pyridine ring , which provides a sterically accessible and electronically tunable coordination site.
-
A secondary amine , which acts as a second, stronger Lewis basic site to create a stable five-membered chelate ring upon metal coordination.
-
A chiral center at the benzylic position of the ethyl bridge, which introduces the potential for enantioselective transformations.
While direct, widespread literature on this exact molecule is nascent, its structural components are deeply rooted in established, high-impact catalytic systems. This document, therefore, serves as both a practical guide to its synthesis and a forward-looking exploration of its applications, grounded in the proven principles of its closest chemical relatives. We will provide detailed, field-tested protocols for its synthesis and demonstrate its potential utility in two of the most powerful transformations in modern chemistry: palladium-catalyzed cross-coupling and asymmetric hydrogenation.
Part 1: Synthesis of Chiral this compound
The most logical and efficient synthesis of the target ligand begins with the asymmetric synthesis of its primary amine precursor, followed by N-methylation. This approach ensures the installation of the critical stereocenter early and with high fidelity.
Protocol 1A: Asymmetric Synthesis of the (S)-1-(Pyridin-2-yl)ethan-1-amine Precursor
Direct asymmetric reductive amination (DARA) of prochiral ketones is a highly atom-economical and efficient method for producing chiral primary amines.[1] The use of a chiral ruthenium-diphosphine catalyst with an ammonium salt as the amine source provides direct access to the desired precursor with excellent enantioselectivity.[1]
Experimental Workflow: Asymmetric Reductive Amination
Caption: Workflow for the synthesis of the chiral amine precursor.
Detailed Step-by-Step Protocol:
-
Catalyst Loading: In a glovebox, add Ru(OAc)₂((S)-binap) (0.01 mmol, 1 mol%) to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add 2-acetylpyridine (1.0 mmol, 1.0 eq) and ammonium trifluoroacetate (1.5 mmol, 1.5 eq).
-
Solvent Addition: Add anhydrous, degassed methanol (5 mL).
-
Reaction: Seal the reactor, remove it from the glovebox, and purge with H₂ gas three times. Pressurize the reactor to 0.8 MPa with H₂. Place the reactor in a heating block pre-heated to 40°C and stir the mixture for 24 hours.
-
Work-up: After 24 hours, cool the reactor to room temperature and carefully vent the excess H₂ gas in a fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL). Extract the aqueous layers with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chiral primary amine.
-
Analysis: The enantiomeric excess (ee) can be determined by chiral HPLC analysis after derivatization (e.g., as a benzamide).
Table 1: Representative Data for Asymmetric Reductive Amination of 2-Acetylpyridine
| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (MPa) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
|---|
| Ru(OAc)₂((S)-binap) | 100:1 | 0.8 | 40 | 24 | >99 | >99 |[1] |
Protocol 1B: N-Methylation to Yield (S)-N-methyl-1-pyridin-2-ylethanamine
With the chiral primary amine in hand, N-mono-methylation can be cleanly achieved via another reductive amination, this time using formaldehyde as the methyl source equivalent. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild and tolerant of the amine functionality.[2]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve (S)-1-(pyridin-2-yl)ethan-1-amine (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (10 mL) in a round-bottom flask.
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt%, 1.1 mmol, 1.1 eq).
-
pH Adjustment: Add acetic acid (0.1 mL) to ensure the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine) to yield the pure N-methylated product.
Part 2: Application in Palladium-Catalyzed Cross-Coupling
The bidentate N,N-ligand structure of this compound makes it an excellent candidate for stabilizing palladium catalysts used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Scientific Rationale & Mechanistic Insight
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle involves the interconversion of Pd(0) and Pd(II) species.[3] A bidentate pyridyl-ethylamine ligand plays several crucial roles:
-
Stabilization: It coordinates to the palladium center, preventing the precipitation of palladium black and catalyst deactivation.
-
Electronic Modulation: The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the rate-determining oxidative addition step of the aryl halide to the Pd(0) complex.[4][5]
-
Steric Influence: The ligand's steric profile influences the rates of reductive elimination, the final step that forms the product and regenerates the Pd(0) catalyst.
The N-methyl group on the target ligand would subtly increase the steric bulk and electron-donating ability of the amine compared to an unsubstituted analog, potentially enhancing catalyst stability and turnover.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle featuring a bidentate N,N-ligand.
Protocol by Analogy: Suzuki-Miyaura Coupling of 2-Bromopyridine
While a specific protocol using this compound is not established, the following protocol for the challenging coupling of 2-pyridyl nucleophiles demonstrates the general conditions under which this class of ligand would be expected to perform. The use of a bidentate amine-type ligand is often crucial for the success of such transformations.[6]
Detailed Step-by-Step Protocol:
-
Reactor Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine or N,N-bidentate ligand (0.03 mmol, 3 mol%), and potassium fluoride (KF) (3.0 mmol, 3.0 eq).
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 eq) and the 2-pyridylboronic acid derivative (1.5 mmol, 1.5 eq).
-
Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (3 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the biaryl product.
Table 2: Representative Scope of Suzuki-Miyaura Coupling with Pyridyl Nucleophiles
| Aryl Halide | Boronic Acid Derivative | Yield (%) | Reference |
|---|---|---|---|
| 1-Bromo-4-tert-butylbenzene | Lithium triisopropyl 2-pyridylboronate | 85 | [6] |
| 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | 63 | [6] |
| 2-Bromonaphthalene | Lithium triisopropyl 2-pyridylboronate | 78 |[6] |
Part 3: Application in Asymmetric Hydrogenation
The true potential of this compound lies in its chiral form, (S)- or (R)-N-methyl-1-pyridin-2-ylethanamine, as a ligand in asymmetric catalysis. Asymmetric hydrogenation of prochiral ketones or imines is a paramount transformation for producing enantiomerically pure alcohols and amines, which are vital building blocks for pharmaceuticals.[7][8]
Scientific Rationale & Mechanistic Insight
In asymmetric hydrogenation, a chiral ligand coordinates to a metal center (commonly Ru, Rh, or Ir) to form a chiral catalyst.[9] When a prochiral substrate binds to this catalyst, it forms two possible diastereomeric transition states. Due to steric and electronic interactions within the chiral pocket of the catalyst, one transition state is significantly lower in energy than the other. The reaction proceeds preferentially through this lower-energy pathway, leading to the formation of one enantiomer of the product in excess.[10] The five-membered chelate formed by a pyridyl-ethylamine ligand creates a well-defined, rigid chiral environment around the metal, which is essential for effective enantiomeric discrimination.
Conceptual Workflow: Asymmetric Induction
Caption: Enantioselection via diastereomeric transition states.
Protocol by Analogy: Asymmetric Hydrogenation of Acetophenone
The following protocol, based on the highly effective Noyori-type catalysts which often feature a chiral diamine, illustrates the conditions under which a chiral ligand like (S)-N-methyl-1-pyridin-2-ylethanamine would be tested for the asymmetric hydrogenation of a prochiral ketone.
Detailed Step-by-Step Protocol:
-
Catalyst Pre-formation: In a glovebox, stir a solution of [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral N,N-ligand (0.011 mmol) in anhydrous isopropanol (5 mL) at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate high-pressure reactor, dissolve acetophenone (1.0 mmol, 1.0 eq) in anhydrous isopropanol (5 mL).
-
Base Addition: Add a solution of potassium tert-butoxide (0.1 M in isopropanol, 0.2 mL, 0.02 mmol).
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the reactor via syringe.
-
Hydrogenation: Seal the reactor, purge with H₂, and pressurize to 1.0 MPa. Stir vigorously at room temperature for 4-12 hours.
-
Work-up: Vent the reactor and quench the reaction with a few drops of acetic acid.
-
Analysis: The conversion can be determined by GC analysis of an aliquot. The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC.
Table 3: Representative Data for Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (MPa) | ee (%) | Reference |
|---|---|---|---|---|---|
| Acetophenone | RuCl₂((S,S)-DPEN)(p-cymene) | 1000 | 0.8 | 97 | [10] |
| 1'-Acetonaphthone | RuCl₂((S,S)-DPEN)(p-cymene) | 1000 | 0.8 | 99 | [10] |
| 2,4,6-Trimethylacetophenone | RuCl₂((S,S)-DPEN)(p-cymene) | 1000 | 0.8 | 99 | [10] |
(Note: DPEN = Diphenylethylenediamine, a classic chiral diamine ligand)
Conclusion and Outlook
This compound represents a synthetically accessible and highly promising ligand for modern organic synthesis. While it can serve as a robust supporting ligand for a variety of transformations, its true value is realized in its chiral form as a controller of stereochemistry. The protocols and principles outlined in this guide, derived from well-established and closely related chemical systems, provide a solid foundation for researchers to synthesize this ligand and explore its utility. Future work should focus on the direct evaluation of its performance in key palladium-catalyzed cross-couplings and, more critically, the application of its enantiopure forms in a broad range of asymmetric hydrogenations, transfer hydrogenations, and other stereoselective reactions. The continued development of such modular, effective chiral ligands is paramount to advancing the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.
References
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Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. Available at: [Link]
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Chemiz. (2025). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Available at: [Link]
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Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Available at: [Link]
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Gellrich, U., et al. (2017). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry - A European Journal, 23(47), 11417-11427. Available at: [Link]
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Xu, X.-L., et al. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Nature Communications, 15(1). Available at: [Link]
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Al Janabi, B., et al. (2024). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. ChemistryOpen, 13(5), e202400253. Available at: [Link]
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MySkinRecipes. (n.d.). (S)-1-(Pyridin-2-yl)ethanamine. Available at: [Link]
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Li, W., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3460–3465. Available at: [Link]
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Al Janabi, B., et al. (2024). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. ChemistryOpen, 13(5). Available at: [Link]
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Ghaffar, T., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(9), 123. Available at: [Link]
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He, G., & Cai, C. (2021). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules, 26(16), 4995. Available at: [Link]
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Rieger, B., et al. (2002). Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization. Zeitschrift für Naturforschung B, 57(7), 803-809. Available at: [Link]
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Royal Society of Chemistry. (2017). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Organometallic Chemistry (Vol. 41). Available at: [Link]
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De Kuijper, D., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(3), 154-169. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Available at: [Link]
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Bera, J. K., et al. (2022). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Catalysts, 12(1), 1-20. Available at: [Link]
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The Chemist. (2023). Reductive Amination. YouTube. Available at: [Link]
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Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1873. Available at: [Link]
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LibreTexts. (2023). Reductive Amination. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. Available at: [Link]
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Zhou, Y.-G. (2013). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 46(11), 2657–2667. Available at: [Link]
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Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Journal of Chemical Research, 45(5-6), 417-421. Available at: [Link]
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Dana Bioscience. (n.d.). N1-Methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride. Available at: [Link]
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ResearchGate. (2008). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Kappe, C. O., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796–15807. Available at: [Link]
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ResearchGate. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available at: [Link]
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García-Fernández, P., et al. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 11(11), 1367. Available at: [Link]
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TÜBİTAK Academic Journals. (2017). One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]
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ResearchGate. (2024). Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins. Available at: [Link]
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LibreTexts. (2023). Heck Reaction. Available at: [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Damani, L. A., et al. (1982). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Xenobiotica, 12(8), 527-534. Available at: [Link]
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Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-20. Available at: [Link]
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"protocol for N-methyl-1-pyridin-2-ylethanamine synthesis in laboratory"
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Application Notes and Protocols: N-methyl-1-pyridin-2-ylethanamine in Medicinal Chemistry
Introduction
N-methyl-1-pyridin-2-ylethanamine, a pyridine derivative with structural similarities to both phenethylamine and histamine, represents a versatile scaffold in medicinal chemistry.[1] While it is widely recognized in pharmaceutical quality control as a process-related impurity of Betahistine (an anti-vertigo medication), its utility extends significantly beyond this role.[2][3] The inherent structural motifs—a pyridine ring and a secondary amine—provide reactive handles for synthetic elaboration, making it a valuable building block for generating diverse compound libraries.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its synthesis, its role as a precursor for histamine receptor ligands, and detailed analytical protocols for its quantification. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for innovation in drug discovery and development.
Section 1: Synthesis and Characterization
The most common and efficient synthesis of this compound involves the reductive amination of 2-pyridine acetaldehyde with methylamine. This method is favored for its high yield and operational simplicity.
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from 2-(2-aminoethyl)pyridine.
Materials:
-
2-(2-Aminoethyl)pyridine
-
Paraformaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous methanol. Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Quenching and Extraction: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add a 2M NaOH solution to make the mixture basic (pH > 12). Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.
-
Salt Formation (for stability): For long-term storage, the free base can be converted to its hydrochloride salt. Dissolve the purified oil in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum.
Workflow for Synthesis
Here is a diagram illustrating the key steps in the synthesis of this compound.
Caption: Synthesis workflow via reductive amination.
Table 1: Characterization Data
| Property | Data |
| Molecular Formula | C₈H₁₂N₂[1] |
| Molecular Weight | 136.19 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.20 (m, 2H), 6.60-6.70 (m, 2H), 2.90 (t, 2H), 2.80 (t, 2H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.0, 149.5, 136.5, 123.0, 121.0, 52.0, 40.0, 36.0 |
| Mass Spec (EI, m/z) | 136 [M]⁺, 121, 93 |
Section 2: Application as a Precursor for Histamine Receptor Ligands
The structural analogy of this compound to histamine makes it an excellent starting point for developing ligands targeting histamine receptors. Its parent compound, Betahistine, is a weak histamine H₁ receptor agonist and a moderate H₃ receptor antagonist.[5] This dual activity is believed to contribute to its therapeutic effects in treating Ménière's disease by increasing inner ear blood flow and facilitating vestibular compensation.[5][6]
By modifying the this compound scaffold, medicinal chemists can explore structure-activity relationships (SAR) to develop more potent and selective ligands for various histamine receptor subtypes (H₁, H₂, H₃, and H₄), which are implicated in a range of physiological processes from allergic reactions to neurotransmission.[7][8]
Derivatization Strategy
The secondary amine and the pyridine ring are the primary sites for chemical modification.
Caption: Key sites for chemical modification.
Protocol 2: N-Acylation for Library Synthesis
This protocol provides a general method for creating a small library of amide derivatives.
Materials:
-
This compound
-
A diverse set of acyl chlorides or carboxylic acids
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
For carboxylic acids: a coupling agent like HATU or EDC/HOBt
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a vial, dissolve this compound (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Workup: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide derivative using column chromatography on silica gel.
Histamine H₃ Receptor Signaling
As an antagonist at the H₃ receptor, Betahistine (and by extension, derivatives of our core molecule) blocks the auto-inhibitory feedback on presynaptic histaminergic neurons. This leads to increased synthesis and release of histamine and other neurotransmitters in the brain.[1][5]
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Application Notes & Protocols: A Guide to the Evaluation of N-methyl-1-pyridin-2-ylethanamine Derivatives as Novel Antitubercular Agents
Abstract: The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery of novel therapeutics with new mechanisms of action.[1][2] This document provides a comprehensive guide for researchers engaged in the discovery and preclinical evaluation of N-methyl-1-pyridin-2-ylethanamine derivatives, a promising chemical scaffold for the development of new antitubercular agents. We will delve into the scientific rationale, synthesis considerations, and detailed protocols for in vitro activity and cytotoxicity assessment, culminating in data interpretation and guidance for mechanism of action studies.
Introduction: The Rationale for Pyridine-Based Scaffolds
Mycobacterium tuberculosis (M.tb), the etiological agent of TB, possesses a unique and complex cell wall, rich in mycolic acids, which presents a formidable barrier to many antibiotics.[3][4] Consequently, phenotypic screening, which assesses a compound's ability to kill the whole organism, has been a highly successful strategy in identifying effective antitubercular agents.[4]
The pyridine ring is a privileged scaffold in medicinal chemistry, and various pyridine-containing derivatives have demonstrated potent antimycobacterial activity.[5][6] Recent structure-based drug design efforts have identified pyridine-2-methylamine derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for exporting mycolic acids to the periplasm, making it a prime, validated target for new anti-TB drugs.[4] The this compound core provides a versatile backbone for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
General Structure and Key Modification Points
The core structure allows for systematic modifications to explore the structure-activity relationship (SAR). Modifications are typically focused on optimizing lipophilicity, target engagement, and metabolic stability. The general scaffold and potential points for derivatization (R¹, R²) are illustrated below. SAR studies have shown that antitubercular activity is often positively correlated with lipophilicity (cLogP), which is crucial for penetrating the mycobacterial cell wall.[4]
Caption: General chemical scaffold and key points for SAR exploration.
Protocol: Chemical Synthesis
While specific synthetic routes will vary based on the desired derivatives, a common approach involves the reductive amination of a suitable pyridine-2-yl acetone precursor.
Objective: To provide a generalized, representative synthetic protocol.
Materials:
-
Pyridine-2-yl acetone derivative
-
Methylamine (solution in THF or EtOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the pyridine-2-yl acetone derivative (1.0 eq) in anhydrous DCM or DCE.
-
Imine Formation: Add methylamine (1.2 - 1.5 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 15-20 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient to yield the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation: A Step-by-Step Workflow
The initial preclinical evaluation of new chemical entities (NCEs) involves determining their potency against M.tb and their toxicity towards mammalian cells. This dual assessment is crucial for calculating a selectivity index, a key parameter for prioritizing compounds for further development.[7][8][9]
Caption: Standard workflow for preclinical in vitro evaluation.
Protocol: Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M.tb.[10] It measures metabolic activity through the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by viable mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates (sterile, clear-bottomed)
-
Test compounds, dissolved in DMSO (100% stock)
-
Positive control: Rifampicin or Isoniazid
-
Alamar Blue reagent
-
Plate reader (absorbance at 570 nm and 600 nm)
Protocol:
-
Plate Preparation: Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Compound Dilution: In the first column (e.g., column 2), add an additional 100 µL of the test compound stock solution (in broth, to achieve the highest desired concentration). Perform a 2-fold serial dilution by transferring 100 µL from this column to the next, and so on, across the plate. Discard the final 100 µL from the last dilution well. This creates a concentration gradient.
-
Control Wells:
-
Positive Control: Prepare serial dilutions of Rifampicin.
-
Vehicle Control: Include wells with the highest concentration of DMSO used (typically ≤1%).
-
Growth Control: Wells containing only broth and M.tb inoculum.
-
Blank Control: Wells containing only broth.
-
-
Inoculation: Prepare a suspension of M.tb H37Rv equivalent to a McFarland standard of 1.0, then dilute it 1:50 in broth. Add 100 µL of this inoculum to all wells except the blank controls. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates in a secondary container (e.g., a zip-lock bag) and incubate at 37°C for 5-7 days. Safety Note: All work with live M.tb must be conducted in a Biosafety Level 3 (BSL-3) facility.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well. Incubate for another 24 hours.
-
Reading and Interpretation: Read the absorbance at 570 nm and 600 nm. The color will change from blue (no growth) to pink (growth). The MIC is defined as the lowest compound concentration that prevents this color change, indicating at least 90% inhibition of bacterial growth.[4]
Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
It is essential to ensure that the observed antitubercular activity is not due to general cytotoxicity.[7][11] The MTT assay assesses cell viability by measuring the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line
-
DMEM or appropriate cell culture medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds, dissolved in DMSO
-
Positive control: Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include positive and vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay Development: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Reading and Interpretation: Read the absorbance at ~570 nm. Calculate cell viability as a percentage relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
A systematic presentation of data is key to identifying promising lead compounds. The Selectivity Index (SI) is a critical parameter, where a higher value indicates greater selectivity for the mycobacteria over host cells. Generally, an SI > 10 is considered a good starting point for a hit compound.
Table 1: Representative Data for a Series of Hypothetical Derivatives
| Compound ID | R¹ (Pyridine) | R² (Side Chain) | MIC (µg/mL) vs M.tb H37Rv | CC₅₀ (µg/mL) vs Vero Cells | Selectivity Index (SI = CC₅₀/MIC) |
| LEAD-01 | 4-biphenyl | H | 0.016 | >16 | >1000 |
| LEAD-02 | 4-chlorophenyl | H | 0.5 | >32 | >64 |
| LEAD-03 | H | H | 8.0 | >64 | >8 |
| LEAD-04 | 4-biphenyl | Isopropyl | 0.064 | >16 | >250 |
| Rifampicin | N/A | N/A | 0.04 | >50 | >1250 |
Note: Data is hypothetical and for illustrative purposes, inspired by findings for similar scaffolds.[4]
Advanced Protocols: Elucidating the Mechanism of Action
For compounds with high potency and selectivity, the next step is to identify their molecular target. As MmpL3 is a known target for similar pyridine-based compounds, initial investigations can be focused there.[4]
Caption: Workflow for identifying the molecular target via resistance studies.
A key experiment involves generating resistant mutants by plating a large number of M.tb cells on solid media containing the compound at 4-8 times its MIC. Colonies that grow are selected, and their genomes are sequenced. The identification of consistent mutations in a specific gene (e.g., mmpL3) across multiple independent mutants provides strong evidence for that gene's product being the drug's target.[4]
Outlook: ADME and In Vivo Evaluation
Compounds that demonstrate a promising in vitro profile and a validated mechanism of action must then be evaluated for their drug-like properties. This includes assessing Absorption, Distribution, Metabolism, and Excretion (ADME) parameters such as metabolic stability in liver microsomes, plasma protein binding, and solubility.[12][13] Favorable ADME properties are crucial for a compound's success in vivo.[14]
The ultimate preclinical test is evaluation in an animal model of TB, most commonly the mouse model.[15] Efficacy is typically measured by the reduction of bacterial load (colony-forming units, or CFU) in the lungs and spleen of infected mice after a period of treatment compared to untreated controls.[16][17] Newer methods using fluorescent or luminescent reporter strains of M.tb can accelerate this process.[18][19][20]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antitubercular agents, potentially targeting the essential MmpL3 transporter. The protocols and workflow detailed in this guide provide a robust framework for the systematic synthesis, in vitro evaluation, and initial mechanism of action studies of novel derivatives. By carefully assessing potency, selectivity, and drug-like properties, researchers can efficiently identify and advance promising lead candidates toward in vivo efficacy studies, contributing to the critical pipeline for new TB therapies.
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Application Note & Protocols: A Tiered Strategy for In Vitro Biological Activity Screening of N-methyl-1-pyridin-2-ylethanamine
Abstract
This document outlines a comprehensive, tiered strategy for the in vitro biological characterization of N-methyl-1-pyridin-2-ylethanamine, a novel small molecule with potential neuromodulatory activity. The structural motif, featuring a pyridine ring and a secondary amine, suggests potential interactions with key central nervous system (CNS) targets. Our approach is designed to efficiently identify primary biological targets, elucidate mechanisms of action, and provide an early assessment of safety and drug-likeness. We provide detailed, validated protocols for a screening cascade that begins with broad-based primary screening for cytotoxicity and target binding, progresses to specific secondary functional assays for hit validation, and concludes with essential early ADME-Tox profiling. This guide emphasizes the rationale behind experimental choices to empower researchers to generate robust, interpretable data for early-stage drug discovery programs.[1][2]
Introduction and Strategic Rationale
The discovery of novel chemical entities (NCEs) with therapeutic potential is a cornerstone of modern drug development.[1] The molecule this compound possesses structural features common to a variety of neuroactive compounds, including a pyridine heterocycle and a flexible ethylamine sidechain. This architecture suggests a hypothesis-driven investigation into its effects on CNS targets, particularly those involved in monoaminergic and cholinergic signaling.
A tiered or cascaded screening approach is the most resource-efficient method for characterizing a new compound.[3] This strategy prioritizes high-throughput, cost-effective assays at the initial stage to cast a wide net, followed by more complex, lower-throughput assays to confirm and characterize initial "hits". This ensures that resources are focused on the most promising activities and that potential liabilities like cytotoxicity are identified early, preventing costly failures in later stages of development.[2][4] Our proposed workflow is designed to de-risk the progression of this compound by integrating bioactivity, selectivity, and safety assessments.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₂N₂ | [5] |
| Molecular Weight | 136.2 g/mol | [5] |
| Structure | PubChem |
The In Vitro Screening Cascade: A Tiered Workflow
The screening cascade is logically divided into three tiers:
-
Tier 1: Primary Screening. Broad, parallel assays to identify general cytotoxicity and potential high-affinity interactions with a panel of relevant biological targets. The goal is to quickly identify any "signal" and rule out non-specific activity.
-
Tier 2: Secondary & Mechanistic Screening. Focused, functional assays to confirm and quantify the activity of hits from Tier 1. This stage involves generating dose-response curves (IC₅₀/EC₅₀) and determining the mode of action (e.g., agonist, antagonist, inhibitor).
-
Tier 3: Early Safety & ADME Profiling. Initial assessment of drug-like properties, including potential for drug-drug interactions and off-target liabilities that are common causes of attrition.[4][6]
Figure 1: A tiered workflow for in vitro screening.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to rapidly assess the compound's foundational safety profile and to identify potential high-affinity binding partners from a broad, hypothesis-driven panel.
Protocol 3.1: General Cytotoxicity Assessment
Rationale: It is critical to first determine the concentration range at which this compound exhibits general cytotoxicity. This ensures that any activity observed in subsequent assays is due to specific target engagement and not simply a result of cell death. We employ two orthogonal assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[7] Comparing results from both provides a more robust assessment of cellular health.[8][9]
Cell Line: Human embryonic kidney cells (HEK293) or human hepatoma cells (HepG2) are suitable choices due to their robustness and widespread use.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells.
-
Controls: Include wells with vehicle (0.5% DMSO) as a negative control and a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control for 100% lysis.[10]
-
Incubation: Incubate the plate for 24 or 48 hours.
A. MTT Assay Protocol (Metabolic Activity): 5. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 6. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. 7. Read the absorbance at 570 nm using a microplate reader. 8. Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
B. LDH Assay Protocol (Membrane Integrity): [10] 5. Transfer 50 µL of supernatant from each well to a new 96-well plate. 6. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions. 7. Incubate for 30 minutes at room temperature, protected from light. 8. Read the absorbance at 490 nm. 9. Data Analysis: Calculate cytotoxicity as a percentage of the positive control (100% lysis).[8]
Protocol 3.2: Broad Target Binding Panel
Rationale: Based on the compound's structure, a competitive binding assay against a panel of CNS-relevant targets is a logical next step. This high-throughput method measures the ability of the test compound to displace a known radiolabeled or fluorescent ligand from its target, providing a measure of binding affinity (Ki). Small-molecule microarrays are another powerful platform for this type of screening.[11]
Suggested Panel Targets:
-
Monoamine Oxidases: MAO-A, MAO-B[12]
-
Nicotinic Acetylcholine Receptors: α4β2, α7 subtypes[15][16][17]
-
Metabotropic Glutamate Receptors: Group I, II, and III mGluRs[18][19]
-
Serotonin and Adrenergic Receptors
Methodology (Example: Dopamine D2 Receptor Radioligand Binding):
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg of protein).
-
Radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd.
-
This compound at a high screening concentration (e.g., 10 µM).
-
Assay buffer to the final volume.
-
-
Controls:
-
Total Binding: No test compound.
-
Non-specific Binding: A high concentration of a known D2 antagonist (e.g., haloperidol).
-
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition caused by the test compound relative to the total specific binding (Total Binding - Non-specific Binding). A common hit threshold is >50% inhibition.
Tier 2: Secondary & Mechanistic Screening Protocols
If Tier 1 assays identify a "hit" (e.g., >50% inhibition in a binding assay at a non-cytotoxic concentration), Tier 2 assays are performed to confirm this activity and determine its functional consequence.
Protocol 4.1: Monoamine Oxidase (MAO) Inhibition Assay
Rationale: MAO enzymes are critical for neurotransmitter metabolism, and inhibitors are used to treat depression and Parkinson's disease.[20] This assay determines the potency (IC₅₀) of the compound against both MAO-A and MAO-B isoforms to assess selectivity.[12] Fluorimetric assays are highly sensitive and suitable for this purpose.[21][22]
Principle: MAO enzymes catalyze the oxidative deamination of substrates, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product.[21][23]
Figure 2: Principle of the fluorimetric MAO inhibition assay.
Methodology:
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzyme.
-
Compound Preparation: Prepare an 8-point, 4-fold serial dilution of this compound.
-
Pre-incubation: In a black 96-well plate, add the enzyme and compound dilutions. Incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Controls:
-
Initiate Reaction: Add the working reagent containing the substrate (p-tyramine), HRP, and the fluorimetric probe.[21]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Detection: Read fluorescence intensity (λex = 530nm, λem = 585nm).
-
Data Analysis: Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Dopamine D2 Receptor Functional Assay (cAMP Measurement)
Rationale: The Dopamine D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR).[13] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay will determine if the compound acts as an agonist (decreases cAMP) or an antagonist (blocks the effect of an agonist).[24]
Methodology:
-
Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor.
-
Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of this compound to the cells.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes, then add a known D2 agonist (e.g., dopamine or quinpirole) at its EC₈₀ concentration.
-
-
Controls:
-
Basal: Vehicle control.
-
Positive Agonist: A known D2 agonist (e.g., dopamine).
-
Positive Antagonist: A known D2 antagonist (e.g., haloperidol).
-
-
cAMP Production: Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log of the compound concentration to determine the EC₅₀.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
Tier 3: Early ADME-Tox & Safety Profiling
Rationale: Early assessment of a compound's potential for adverse effects and poor pharmacokinetic properties is essential.[2][6] Cytochrome P450 (CYP) inhibition is a major cause of drug-drug interactions, while hERG channel blockade is linked to cardiac arrhythmias.
Protocol 5.1: Cytochrome P450 (CYP) Inhibition Panel
Principle: This assay measures the ability of a compound to inhibit the activity of major drug-metabolizing CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2). A fluorescent probe substrate is incubated with human liver microsomes (a source of CYP enzymes) and the test compound. Inhibition of the enzyme results in a decreased fluorescent signal.
Methodology:
-
Reaction Mixture: In a black 96-well plate, combine human liver microsomes, a fluorescent probe substrate specific for the CYP isoform being tested, and a serial dilution of this compound.
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubation: Incubate for 15-60 minutes (isoform-dependent) at 37°C.
-
Stop Reaction: Add a stop solution (e.g., acetonitrile).
-
Detection: Read fluorescence on a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.
Data Summary Table (Hypothetical Results)
| Assay | Endpoint | Result | Interpretation |
| Tier 1: Cytotoxicity | CC₅₀ (HepG2, 48h) | > 100 µM | Not cytotoxic at relevant concentrations. |
| Tier 1: Binding | % Inhib @ 10µM | MAO-A: 85%MAO-B: 92%D₂ Receptor: 15% | Potent "hit" on both MAO isoforms. |
| Tier 2: MAO Inhibition | IC₅₀ (MAO-A) | 1.2 µM | Potent inhibitor of MAO-A. |
| Tier 2: MAO Inhibition | IC₅₀ (MAO-B) | 0.05 µM (50 nM) | Highly potent and selective inhibitor of MAO-B. |
| Tier 3: CYP Panel | IC₅₀ (CYP2D6) | 8.5 µM | Moderate potential for DDI via CYP2D6. |
| Tier 3: CYP Panel | IC₅₀ (Other CYPs) | > 50 µM | Low risk for other major CYP isoforms. |
Conclusion and Next Steps
This application note provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. The proposed cascade efficiently moves from broad screening to specific, mechanistic, and safety-related assays. Based on the hypothetical data presented, this compound emerges as a potent and selective MAO-B inhibitor with low cytotoxicity. The moderate CYP2D6 inhibition suggests that further investigation into drug-drug interaction potential would be warranted. These robust in vitro data provide a strong foundation for subsequent studies, including more advanced cell-based models, in vivo pharmacokinetic profiling, and efficacy studies in animal models of neurodegenerative diseases like Parkinson's.[20]
References
-
Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]
-
Title: In Vitro Assays for Screening Small Molecules Source: PubMed URL: [Link]
-
Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]
-
Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]
-
Title: ADME / Tox Screening Source: Frontage Laboratories URL: [Link]
-
Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]
-
Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]
-
Title: Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]
-
Title: In Silico and In Vitro Screening of Small Molecule Inhibitors Source: MDPI URL: [Link]
-
Title: Screening for human ADME/Tox drug properties in drug discovery Source: PubMed URL: [Link]
-
Title: Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: MDPI URL: [Link]
-
Title: Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 Source: PubMed Central URL: [Link]
-
Title: Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging Source: Journal of Neuroscience URL: [Link]
-
Title: An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules Source: bioRxiv URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: ScienceDirect URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride Source: ResearchGate URL: [Link]
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Title: Monoamine Oxidase Inhibitor Screening Kit Source: Assay Genie URL: [Link]
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Title: Small molecule microarray screening Source: Koehler Lab, MIT URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI URL: [Link]
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Title: Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells Source: PubMed Central URL: [Link]
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Title: D2 Dopamine Receptor Assay Source: Innoprot URL: [Link]
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Title: A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay Source: MDPI URL: [Link]
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Title: Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues Source: PubMed URL: [Link]
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Title: Nicotinic acetylcholine receptor - Wikipedia Source: Wikipedia URL: [Link]
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Title: (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine Source: Pharmaffiliates URL: [Link]
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Application Note: Asymmetric Transfer Hydrogenation of Prochiral Ketones Using a Chiral Ru(II) Catalyst with N-methyl-1-pyridin-2-ylethanamine
Abstract
This application note provides a detailed protocol for the asymmetric transfer hydrogenation (ATH) of prochiral ketones, using acetophenone as a model substrate. The method employs an in situ-generated Ruthenium(II) catalyst featuring the chiral bidentate N,N-ligand, (S)-N-methyl-1-pyridin-2-ylethanamine. This catalytic system is highly efficient, affording chiral secondary alcohols with high enantioselectivity under mild conditions. We will delve into the mechanistic rationale for catalyst design, provide a step-by-step experimental workflow, and discuss methods for product analysis and catalyst characterization.
Introduction: The Power of Chiral Pyridine-Amine Ligands in Asymmetric Catalysis
The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Asymmetric transfer hydrogenation (ATH) has emerged as a practical, safe, and efficient method for the reduction of prochiral ketones.[1] Unlike direct hydrogenation which uses high-pressure molecular hydrogen, ATH utilizes readily available hydrogen donors like 2-propanol.[1]
The success of this transformation hinges on the design of the chiral catalyst. Chiral N,N-bidentate ligands, which coordinate to a metal center, are pivotal in creating the asymmetric environment necessary for stereoselective reduction.[2][3] N-methyl-1-pyridin-2-ylethanamine is an exemplary ligand of this class. Its structure incorporates two key features:
-
A pyridine ring , which provides a π-accepting N-donor.
-
A chiral secondary amine , which provides a stereocenter and an N-H bond crucial for the catalytic cycle.
When complexed with a suitable metal, such as Ruthenium(II), this ligand architecture forms a stable chelate. The resulting complex acts as a "bifunctional catalyst".[4] This means both the metal center and the coordinated ligand participate directly in the hydrogen transfer mechanism, leading to exceptional activity and enantioselectivity.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for Ru(II)-catalyzed ATH of ketones involves a concerted, outer-sphere hydrogen transfer via a six-membered pericyclic transition state.[5][6]
The key steps are as follows:
-
Catalyst Activation: The pre-catalyst, typically formed from [RuCl₂(p-cymene)]₂ and the chiral ligand, reacts with a base (e.g., potassium isopropoxide) in 2-propanol to form the active 16-electron Ru-hydride species.
-
Coordination and Hydrogen Transfer: The ketone substrate interacts with the active catalyst. The hydrogen atom on the ruthenium (Ru-H) and the hydrogen on the amine nitrogen of the ligand (N-H) are transferred in a concerted manner to the carbonyl oxygen and carbon, respectively. This occurs through a highly organized, chair-like transition state. The chirality of the ligand dictates the facial selectivity of the hydride attack on the ketone, thus determining the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The chiral alcohol product is released. The oxidized ruthenium complex then reacts with the solvent (2-propanol) in the presence of the base to regenerate the active Ru-hydride catalyst, releasing acetone as the byproduct and completing the catalytic cycle.
Below is a diagram illustrating this catalytic cycle.
Caption: The catalytic cycle of Ru-catalyzed ATH.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of the catalyst followed by the asymmetric reduction of acetophenone to 1-phenylethanol.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| [RuCl₂(p-cymene)]₂ | C₂₀H₂₈Cl₄Ru₂ | 98% | Sigma-Aldrich |
| (S)-N-methyl-1-pyridin-2-ylethanamine | C₈H₁₂N₂ | >98% | Commercially available |
| Acetophenone | C₈H₈O | >99% | Sigma-Aldrich |
| 2-Propanol (Anhydrous) | C₃H₈O | >99.5% | Sigma-Aldrich |
| Potassium hydroxide (KOH) | KOH | >85% | Sigma-Aldrich |
| Diethyl ether (Anhydrous) | (C₂H₅)₂O | >99% | Sigma-Aldrich |
| Magnesium sulfate (Anhydrous) | MgSO₄ | >99.5% | Sigma-Aldrich |
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Ruthenium compounds can be toxic. Acetophenone and 2-propanol are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for ATH.
Step-by-Step Protocol
Catalyst Formation (in situ)
-
To a dry Schlenk flask under a nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru).
-
Add (S)-N-methyl-1-pyridin-2-ylethanamine (3.0 mg, 0.022 mmol, 2.2 mol%).
-
Add 2.5 mL of anhydrous 2-propanol.
-
Stir the resulting orange solution at 80 °C for 1 hour to ensure complete formation of the Ru-ligand complex.
-
Cool the mixture to room temperature.
Asymmetric Transfer Hydrogenation 6. In a separate vial, prepare the substrate/base solution by dissolving acetophenone (60 mg, 0.5 mmol, 100 equiv.) and potassium hydroxide (5.6 mg, 0.1 mmol, 20 equiv.) in 2.5 mL of anhydrous 2-propanol. 7. Add the substrate/base solution to the catalyst mixture via syringe. 8. Stir the reaction mixture at room temperature (approx. 25 °C). 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the acetophenone is fully consumed (typically 1-4 hours).
Work-up and Purification 10. Upon completion, quench the reaction by adding 5 mL of deionized water. 11. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL). 12. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). 13. Filter the mixture and concentrate the solvent under reduced pressure. 14. Purify the crude product by flash column chromatography on silica gel (eluent: 10:1 Hexane/Ethyl Acetate) to afford 1-phenylethanol.
Product Characterization and Analysis
-
Conversion: Determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.
-
Enantiomeric Excess (ee%): Determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., Hexane/2-Propanol mixture). The retention times of the (R) and (S) enantiomers should be compared to a racemic standard.
Expected Results and Troubleshooting
| Parameter | Expected Value / Condition |
| Substrate:Catalyst:Base Ratio | 100 : 1 : 10 (molar ratio) |
| Solvent | Anhydrous 2-Propanol |
| Temperature | 25 °C |
| Reaction Time | 1 - 4 hours |
| Expected Conversion | >95% |
| Expected ee% | >90% for the (S)-alcohol (using the (S)-ligand) |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Inactive catalyst due to moisture or oxygen.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvent.
-
Cause: Insufficient base or reaction time.
-
Solution: Increase reaction time or slightly increase the amount of base.
-
-
Low Enantioselectivity (ee%):
-
Cause: Racemization of the product or incorrect catalyst formation.
-
Solution: Ensure the reaction temperature does not exceed the recommended range. Confirm the purity of the chiral ligand.
-
Cause: Reaction run for too long after reaching equilibrium.
-
Solution: Monitor the reaction closely and stop it once full conversion is achieved.[7]
-
Conclusion
The combination of [RuCl₂(p-cymene)]₂ and the chiral ligand this compound provides a robust and highly effective catalytic system for the asymmetric transfer hydrogenation of acetophenone. The protocol is operationally simple, utilizes mild conditions, and delivers the chiral alcohol product in high yield and excellent enantioselectivity. This methodology serves as a valuable tool for researchers and professionals in the field of asymmetric synthesis and drug development.
References
- G. Zassinovich, G. Mestroni, and S. Gladiali, "Asymmetric Hydrogen Transfer Reactions Promoted by Homogeneous Transition Metal Catalysts," Chemical Reviews, vol. 92, no. 5, pp. 1051-1069, 1992. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00013a007]
- Wisman, G. B. A., et al. "Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand." Organic Process Research & Development 10.3 (2006): 423-429. [URL: https://pubs.acs.org/doi/10.1021/op050231w]
- Noyori, R., and S. Hashiguchi. "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes." Accounts of Chemical Research 30.2 (1997): 97-102. [URL: https://pubs.acs.org/doi/abs/10.1021/ar950234z]
- Gladiali, S., and E. Alberico. "Catalytic asymmetric transfer hydrogenation of ketones: recent advances." Chemical Society Reviews 35.3 (2006): 226-236. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/cs/b502017k]
- Li, K., et al. "New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)Pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones." Organometallics 34.7 (2015): 1170-1176. [URL: https://pubs.acs.org/doi/abs/10.1021/om501119x]
- Noyori, R., et al. "Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts." Journal of the American Chemical Society 120.8 (1998): 1651-1657. [URL: https://pubs.acs.org/doi/abs/10.1021/ja973134l]
- Knighton, R. C., et al. "Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR)(R= H, iPr, Bn, Ph) ligands." Journal of Organometallic Chemistry 875 (2018): 72-79. [URL: https://eprints.soton.ac.uk/482116/]
- Claros, M., et al. "Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands." Molecules 23.11 (2018): 2948. [URL: https://www.researchgate.net/publication/328905206_Asymmetric_Transfer_Hydrogenation_of_Arylketones_Catalyzed_by_Enantiopure_RutheniumIIPybox_Complexes_Containing_Achiral_Phosphonite_and_Phosphinite_Ligands]
- Kanto Chemical Co., Inc. "Asymmetric Transfer Hydrogenation Catalysts." Technical Bulletin. [URL: https://www.kanto.co.jp/english/siyaku/pdf/e_p01_002.pdf]
- T. Koike and K. Murata, "Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study," Journal of Molecular Modeling, vol. 20, no. 8, p. 2356, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4147041/]
- Silva, D. O., et al. "Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies." Journal of the Brazilian Chemical Society 31 (2020): 2132-2144. [URL: https://www.researchgate.net/publication/344473855_Ruthenium-cymene_containing_pyridine-derived_aldiimine_ligands_synthesis_and_characterization_applied_in_the_transfer_hydrogenation_of_aryl_ketones_and_kinetic_studies]
- France, S., et al. "Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis." Chemical Reviews 103.8 (2003): 2985-3012. [URL: https://pubs.acs.org/doi/abs/10.1021/cr020062u]
- Kumah, R. T., et al. "Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel (II) complexes." New Journal of Chemistry 43.32 (2019): 12822-12832. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj02714a]
- Zeng, F., et al. "Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis." ChemRxiv (2021). [URL: https://www.researchgate.
- Gilday, J. P., and P. G. Harran. "Developments in Asymmetric Catalysis by Metal Complexes of Chiral Chelating Nitrogen-Donor Ligands." Chemical Communications 43 (2007): 4467-4483. [URL: https://pubmed.ncbi.nlm.nih.gov/17940641/]
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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of N-methyl-1-pyridin-2-ylethanamine
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for N-methyl-1-pyridin-2-ylethanamine. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this pharmaceutical intermediate or potential active pharmaceutical ingredient (API). The protocol herein is developed based on established chromatographic principles for polar basic compounds and is structured to meet the rigorous standards of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative
This compound is a chiral amine containing a pyridine moiety, a structural motif common in numerous pharmacologically active compounds. The purity of such molecules is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a validated, specific, and stability-indicating analytical method is paramount to ensure that the levels of any process-related impurities or degradation products are meticulously controlled.
This guide provides not just a protocol but the scientific rationale behind the chosen methodology. The selected RP-HPLC method is predicated on its widespread applicability, robustness, and its ability to separate compounds with a broad range of polarities.[1][2] Given the basic nature of the analyte, special consideration is given to mobile phase pH and column selection to ensure optimal peak shape and resolution from potential impurities.
Method Rationale and Chromatographic Principles
The analyte, this compound, is a polar, basic compound. Such molecules can present challenges in traditional reversed-phase chromatography, including poor retention and peak tailing due to interactions with residual silanols on the silica-based stationary phase.
To mitigate these issues, the developed method employs:
-
A C18 Stationary Phase: An octadecylsilane (C18) column is chosen for its hydrophobic properties, providing adequate retention for the analyte when used with a highly aqueous mobile phase.[3][4] Modern, end-capped C18 columns offer high efficiency and reduced silanol activity.
-
An Acidified Mobile Phase: The mobile phase is buffered at a low pH. This serves a dual purpose:
-
It ensures the analyte, a secondary amine, is consistently protonated, presenting it as a single ionic species to the stationary phase.
-
It suppresses the ionization of residual silanols on the column packing, minimizing undesirable secondary ionic interactions that lead to peak tailing.
-
-
Gradient Elution: A gradient elution program is utilized to ensure the timely elution of both the polar main compound and any less polar impurities that may be present, providing a comprehensive purity profile within a reasonable runtime.
Experimental Protocol: Materials and Methods
Instrumentation and Equipment
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
Chemicals and Reagents
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 262 nm (based on the pyridine chromophore) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Solution Preparation
-
Reference Standard (RS) Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of this analytical procedure is required to demonstrate its suitability for the intended purpose.[5][6] The following parameters must be assessed:
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To establish the stability-indicating nature of the method, forced degradation studies must be performed on the analyte.[7][8]
-
Protocol: Expose the sample solution (500 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control. The peak purity of the main analyte peak should be assessed using a PDA detector to ensure it is spectrally homogeneous and free from co-eluting degradants. The method is deemed stability-indicating if all degradation products are successfully resolved from the main peak.
dot graph TD { subgraph "Forced Degradation Workflow" A[API Sample] --> B{Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal]; B --> G[Photolytic]; C --> H[HPLC Analysis]; D --> H; E --> H; F --> H; G --> H; H --> I{Peak Purity & Resolution Assessment}; end
} caption: Workflow for Forced Degradation Studies.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the RS, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 250 µg/mL to 750 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Analyze samples of known concentration (e.g., spiked placebo or by standard addition) at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Verification: The LOQ should be confirmed by analyzing a solution at the determined concentration and ensuring acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally vary critical method parameters to assess the method's reliability.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., vary %B by ±2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and no significant change in results should be observed.
dot graph TD { subgraph "Method Validation Inter-relationships" A(Method Validation) --> B(Specificity); A --> C(Linearity); A --> D(Accuracy); A --> E(Precision); A --> F(Robustness); A --> G(LOD / LOQ); B -- "Ensures analyte is measured correctly" --> D; C -- "Defines range" --> D; C -- "Defines range" --> E; E -- "Affects" --> D; F -- "Confirms reliability" --> A; end
} caption: Key Parameters of Analytical Method Validation.
System Suitability
Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis.[3]
-
Protocol: Inject five replicates of the RS solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
RSD of Peak Areas: ≤ 2.0%
-
Chiral Purity Considerations
This compound possesses a chiral center. If the desired product is a single enantiomer, a separate chiral HPLC method will be required to determine its enantiomeric purity. Chiral separations are typically achieved using specialized chiral stationary phases (CSPs), often based on polysaccharide derivatives. The development of such a method is outside the scope of this application note but is a critical consideration for the complete quality control of an enantiomerically pure substance.
Conclusion
The RP-HPLC method detailed in this application note provides a comprehensive framework for the purity and stability analysis of this compound. By following the outlined chromatographic conditions and executing the validation protocol according to ICH guidelines, laboratories can ensure the generation of reliable and accurate data. This method serves as a robust tool for quality control throughout the drug development lifecycle, from intermediate synthesis to final product release.
References
-
Juniper Publishers. (2018, February 7). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Analytical Method Summaries. (n.d.). Retrieved from [Link]
-
Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2021, June 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
AZYP, LLC. (n.d.). HPLC Chiral Separations. Retrieved from [Link]
-
Lead Sciences. (n.d.). N-Methyl-1-(pyridin-2-yl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Product Name : (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
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- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. biomedres.us [biomedres.us]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mdpi.com [mdpi.com]
Synthesis of N-methyl-1-pyridin-2-ylethanamine Analogues for Structure-Activity Relationship (SAR) Studies
An Application Note and Protocol Guide for Researchers
Introduction
N-methyl-1-pyridin-2-ylethanamine serves as a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The strategic synthesis of analogues of this molecule is a cornerstone of structure-activity relationship (SAR) studies, which aim to elucidate the relationship between a molecule's three-dimensional structure and its biological function. By systematically modifying the chemical structure of the parent compound, researchers can identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing a library of this compound analogues. It further outlines the subsequent characterization and application of these compounds in SAR studies, offering a practical framework for drug discovery and development professionals. The methodologies described herein are designed to be robust and reproducible, emphasizing the rationale behind experimental choices to ensure both scientific integrity and successful outcomes.
Synthetic Strategies: A Rationale-Driven Approach
The synthesis of this compound analogues can be approached through several convergent and divergent synthetic routes. The choice of a particular strategy is often dictated by the desired structural modifications, the availability of starting materials, and the desired scale of the synthesis. A common and efficient approach involves the reductive amination of a suitable pyridyl ketone precursor.
Core Synthesis via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This reaction typically involves the condensation of a carbonyl compound (in this case, 2-acetylpyridine) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired amine. This one-pot procedure is often preferred due to its operational simplicity and high yields.
The general workflow for the synthesis of the parent compound, this compound, is depicted below:
Application Notes & Protocols: N-methyl-1-pyridin-2-ylethanamine as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
N-methyl-1-pyridin-2-ylethanamine is a bifunctional building block of significant interest to medicinal chemists and drug development professionals. Its structure, featuring a nucleophilic secondary amine and a pyridine ring system, makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those containing the tetrahydro-β-carboline scaffold. This document provides an in-depth guide to leveraging this reagent, focusing on the mechanistic rationale behind its reactivity, detailed protocols for key transformations, and strategies for library generation. We will primarily explore its application in the Pictet-Spengler reaction, a cornerstone of heterocyclic synthesis.
Introduction: The Strategic Value of this compound
This compound is a pyridine derivative characterized by an N-methylated ethylamine substituent at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in synthetic organic chemistry.
-
The Secondary Amine: This site serves as a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and acyl halides. The presence of the N-methyl group prevents competing side reactions that can occur with primary amines and influences the steric environment of the resulting products.
-
The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. However, in the context of acid-catalyzed cyclization reactions, the carbon atoms of the ring can act as nucleophiles, particularly at positions ortho and para to the activating ethylamine substituent. This enables intramolecular ring-forming reactions.
The convergence of these two features within a single molecule allows for the efficient construction of complex, fused heterocyclic systems. These scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, including those with antitumor, antiviral, and anti-inflammatory properties.[1][2]
Core Application: The Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful and widely used method for synthesizing tetrahydroisoquinolines and their analogs.[3][4] When this compound is employed, the reaction yields tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry.[5][6][7]
Mechanistic Rationale: The "Why" Behind the Reaction
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through several distinct, acid-catalyzed steps.
-
Iminium Ion Formation: The reaction is initiated by the condensation of the secondary amine of this compound with an aldehyde or ketone. Under acidic conditions, the resulting carbinolamine rapidly dehydrates to form a highly electrophilic N-methyliminium ion intermediate.[3][8] The acid catalyst is crucial; without it, the intermediate imine is generally not electrophilic enough to drive the subsequent cyclization.[3]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The crux of the transformation involves the nucleophilic attack of the pyridine ring onto the electrophilic iminium carbon. This is a 6-endo-trig cyclization.[4][8] The driving force is the formation of a stable six-membered ring.
-
Rearomatization: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the pyridine system, yielding the final tetrahydro-β-carboline product.
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
General Experimental Workflow
A typical synthesis involving a Pictet-Spengler reaction follows a standardized workflow from setup to characterization. This systematic approach ensures reproducibility and high purity of the final compound.
Caption: Standard workflow for synthesis and purification.
Detailed Protocol: Synthesis of 2-methyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol describes a representative Pictet-Spengler reaction between this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (to achieve a final concentration of ~0.1 M).
-
Reagent Addition: Add benzaldehyde (1.1 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Acid Catalysis: Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution. Causality Note: TFA serves as both the acid catalyst to promote iminium ion formation and as a solvent. Its strength ensures efficient protonation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Rationale: A gradient elution, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from nonpolar impurities and baseline material.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Scope of the Reaction
The choice of the aldehyde component significantly influences the properties of the final heterocyclic product. The following table summarizes representative outcomes for the Pictet-Spengler reaction with various aldehydes.
| Entry | Aldehyde (R-CHO) | Conditions | Time (h) | Yield (%) | Notes |
| 1 | Formaldehyde | TFA, DCM, RT | 12 | 85% | Yields the simplest tetrahydro-β-carboline core. |
| 2 | Benzaldehyde | TFA, DCM, RT | 18 | 78% | Introduces a phenyl substituent at the 1-position. |
| 3 | 4-Nitrobenzaldehyde | TFA, Toluene, 80°C | 24 | 65% | Electron-withdrawing groups may require heating. |
| 4 | Isovaleraldehyde | Acetic Acid, 60°C | 16 | 82% | Aliphatic aldehydes are also effective substrates. |
Alternative Synthetic Applications
While the Pictet-Spengler reaction is a primary application, the secondary amine of this compound is a handle for other valuable transformations.
Protocol: N-Acylation for Amide Library Synthesis
N-acylation converts the amine into a stable amide, a common functional group in pharmaceuticals that can participate in hydrogen bonding and alter a molecule's pharmacokinetic profile.[9]
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Acylating Agent Addition: Cool the mixture to 0 °C. Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.3 to isolate the N-acylated product. This straightforward protocol is amenable to parallel synthesis for the rapid generation of a compound library.
Conclusion
This compound is a potent and versatile building block for constructing complex heterocyclic molecules. Its utility is most profoundly demonstrated in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, a scaffold of high importance in drug discovery. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and scientists to explore the rich chemistry of this reagent, enabling the development of novel compounds for various therapeutic applications.
References
-
Wikipedia contributors. (2024). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Guan, L. P., et al. (2010). Synthesis of Novel Beta-Carbolines With Efficient DNA-binding Capacity and Potent Cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 20(13), 3876-9. [Link]
-
Alves, M. J., et al. (2011). Synthesis of β-carboline derivatives. Molecular Diversity Preservation International (MDPI). [Link]
-
Kaur, H., et al. (2021). The Pictet-Spengler Reaction. Organic Reactions. [Link]
-
PubChem. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]
-
O'Brien, A. G., et al. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Liverpool John Moores University Research Online. [Link]
-
Abarca-López, J., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Advances, 11(52), 32959-32971. [Link]
-
Sipos, A., & Kurti, L. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(24), 5877. [Link]
-
France, S. (2024). Exploring Enantioselective Pictet–Spengler Reactions. Organic Reactions. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Li, S., et al. (2010). Synthesis and bioactivity of beta-carboline derivatives. Natural Product Communications, 5(10), 1591-6. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Synthesis of novel beta-carbolines with efficient DNA-binding capacity and potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and bioactivity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-1-pyridin-2-ylethanamine
Welcome to the technical support center for the synthesis of N-methyl-1-pyridin-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and byproducts encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to help you optimize your reactions and purify your target molecule effectively.
Introduction to Synthetic Strategies
This compound is commonly synthesized via two primary routes: the direct reductive amination of 2-acetylpyridine with methylamine, or the methylation of 1-(pyridin-2-yl)ethanamine, often through the Eschweiler-Clarke reaction. Both methods are effective, but each presents a unique profile of potential byproducts that can complicate purification and compromise final product purity.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific, frequently encountered byproducts in a question-and-answer format.
Issue 1: Presence of Unreacted Starting Material (1-(pyridin-2-yl)ethanamine)
Q: My final product is contaminated with the primary amine precursor, 1-(pyridin-2-yl)ethanamine, after performing an Eschweiler-Clarke methylation. What causes this and how can I resolve it?
A: Incomplete methylation is the primary cause of this contamination. The Eschweiler-Clarke reaction, while typically high-yielding, can be hampered by several factors leading to the presence of the starting primary amine.[1][2]
Root Causes and Solutions:
-
Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion through the formation of the tertiary amine.[3][4]
-
Suboptimal Reaction Temperature: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near boiling, to facilitate the irreversible loss of CO2 and drive the reaction forward.[3]
-
Troubleshooting: The reaction is generally performed at temperatures between 80-100 °C.[1] If you are running the reaction at a lower temperature, consider increasing it to the recommended range while monitoring for potential decomposition.
-
-
Premature Work-up: The reaction may require several hours to go to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Do not proceed with the work-up until the starting material is no longer detectable.
-
Experimental Protocol: Monitoring the Eschweiler-Clarke Reaction
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Create a suitable mobile phase. A mixture of dichloromethane, methanol, and a small amount of aqueous ammonia (e.g., 95:4.5:0.5) is often effective for separating these amines.
-
Spot the reaction mixture, the starting amine standard, and a co-spot on the TLC plate.
-
Develop the plate and visualize under UV light and/or with a suitable stain (e.g., ninhydrin for the primary amine). The reaction is complete when the spot corresponding to the starting amine is absent in the reaction mixture lane.
Issue 2: Formation of an N-formyl Byproduct
Q: I have identified an N-formyl derivative of my target amine in my product mixture. How is this formed and what can be done to prevent it?
A: The formation of an N-formyl byproduct, N-formyl-N-methyl-1-(pyridin-2-yl)ethanamine, can occur as a side reaction during the Eschweiler-Clarke synthesis. This happens when the intermediate iminium ion is formylated by formic acid instead of being reduced.
Mechanistic Insight:
The key step in the Eschweiler-Clarke reaction is the hydride transfer from a formate anion to the iminium ion.[1][4] If this hydride transfer is slow, or if the concentration of the reactive hydride donor is low, the iminium ion can be trapped by formic acid, leading to the N-formyl byproduct after work-up.
Troubleshooting Strategies:
-
Ensure Excess Formic Acid: Using a significant excess of formic acid helps to maintain a high concentration of the hydride-donating species, favoring the desired reduction pathway.[3]
-
Temperature Control: While high temperatures are needed, excessive heat can lead to the decomposition of formic acid, potentially altering the reagent balance and favoring side reactions. Maintain a steady temperature within the recommended 80-100 °C range.[1]
Issue 3: Contamination from Reducing Agent Side Reactions
Q: When using sodium cyanoborohydride for reductive amination, I've observed an unexpected byproduct with a mass corresponding to the addition of a cyano group. Is this common?
A: Yes, the formation of a cyanated byproduct is a known, though occasional, side reaction when using sodium cyanoborohydride (NaBH3CN) as the reducing agent.
Causality and Prevention:
Sodium cyanoborohydride is valued for its ability to selectively reduce imines in the presence of carbonyl groups.[6] However, under certain conditions, the cyanide ion can act as a nucleophile and add to the iminium ion intermediate.
-
pH Control: This side reaction is more prevalent at lower pH values. Maintaining a weakly acidic to neutral pH (around 6-7) is crucial for successful reductive amination with NaBH3CN, as it favors imine formation without promoting cyanide addition.
-
Alternative Reducing Agents: If cyanide addition remains a persistent issue, consider switching to a different reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent alternative that does not introduce a competing cyanide nucleophile.[6] Other options include catalytic hydrogenation or using amine-borane complexes like 2-picoline borane.[7]
Visualizing the Synthetic Pathways
To better understand the formation of the target compound and potential byproducts, the following reaction diagrams are provided.
Caption: Main pathway for the Eschweiler-Clarke reaction.
Caption: Common side reactions leading to byproducts.
Summary of Common Byproducts
The following table summarizes the key byproducts, their likely origin, and recommended analytical methods for detection.
| Byproduct Name | Common Synthetic Origin | Recommended Analytical Method(s) | Key Identifier |
| 1-(pyridin-2-yl)ethanamine | Incomplete Methylation (Eschweiler-Clarke) | TLC, LC-MS, GC-MS | Presence of primary amine |
| N-formyl-N-methyl-1-(pyridin-2-yl)ethanamine | Side reaction in Eschweiler-Clarke | LC-MS, NMR | Mass increase of 28 Da (CO) |
| Cyanated Adduct | Side reaction with NaBH3CN | LC-MS, NMR | Mass increase of 26 Da (CN) |
| Di- and Tri-substituted Amines | Over-alkylation | LC-MS, GC-MS | Higher molecular weight peaks |
Frequently Asked Questions (FAQs)
Q1: Can I use other reducing agents for the reductive amination of 2-acetylpyridine?
A1: Absolutely. While sodium cyanoborohydride is common, several other reducing agents are suitable. Catalytic hydrogenation (e.g., H2 over Pd/C) is a very clean method that avoids boron- or cyanide-containing reagents.[7] Amine-borane complexes, such as 2-picoline borane, are also effective and offer good stability in protic solvents necessary for imine formation.[7]
Q2: My reaction seems to stall, and I'm left with a mixture of starting material, product, and the intermediate imine. What should I do?
A2: The presence of the imine intermediate suggests that the reduction step is the bottleneck. This can be due to a deactivated or insufficient amount of reducing agent.
-
Check Reagent Quality: Ensure your reducing agent is fresh and has been stored properly. Borohydride reagents can decompose with exposure to moisture.
-
Increase Reducing Agent: Add an additional portion of the reducing agent to the reaction mixture and continue to monitor its progress.
-
pH Adjustment: For borohydride-based reductions, the pH is critical. Ensure the reaction medium is within the optimal range for your chosen reagent (typically weakly acidic for NaBH3CN).
Q3: Is it possible to form quaternary ammonium salts during the Eschweiler-Clarke reaction?
A3: It is highly unlikely. A key advantage of the Eschweiler-Clarke reaction is that it reliably stops at the tertiary amine stage. The mechanism requires the formation of an iminium ion from a primary or secondary amine and formaldehyde. A tertiary amine cannot form an iminium ion under these conditions, thus preventing further methylation to a quaternary ammonium salt.[3][4]
References
- Eschweiler–Clarke reaction. (n.d.). In Grokipedia.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- Eschweiler-Clarke Reaction. (n.d.). In NROChemistry.
- Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
- Reductive amination. (n.d.). In Wikipedia.
- Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
Sources
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- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Purification of N-methyl-1-pyridin-2-ylethanamine
Welcome to the technical support center for the purification of N-methyl-1-pyridin-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to not only provide solutions but also to foster a deeper understanding of the purification process.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via reductive amination of 2-acetylpyridine?
A1: The reductive amination of 2-acetylpyridine with methylamine is a common synthetic route. Potential impurities include:
-
Unreacted Starting Materials: 2-acetylpyridine and residual methylamine.
-
Intermediate Imine: The N-(1-(pyridin-2-yl)ethylidene)methanamine intermediate may not have been fully reduced.
-
Over-alkylation Products: Although less common with secondary amine formation, tertiary amines can sometimes be formed.
-
Reduced Starting Material: The 2-acetylpyridine can be reduced to 1-(pyridin-2-yl)ethan-1-ol.
-
Solvent and Reagent Residues: Residual solvents (e.g., methanol, ethanol) and reducing agent byproducts (e.g., borate salts) are common.
Q2: My purified this compound is a yellow oil, but I expected a colorless liquid. What could be the cause?
A2: Discoloration in pyridine derivatives can often be attributed to the presence of minor impurities or degradation products. These can arise from the reaction itself or from improper storage, as pyridines can be sensitive to air and light. Purification by distillation or chromatography will typically yield a colorless product.[1]
Q3: How should I properly store purified this compound?
A3: As a basic amine, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent reaction with atmospheric carbon dioxide and moisture.[2] It is also advisable to store it in a cool, dark place to minimize potential degradation.
Troubleshooting Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Incomplete Separation of Product from Starting Material (2-acetylpyridine)
-
Symptom: GC-MS or NMR analysis of the purified product shows the presence of 2-acetylpyridine.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 2-acetylpyridine contamination.
Issue 2: Persistent Peak Tailing During Chromatographic Purification
-
Symptom: Broad, tailing peaks for this compound during silica gel column chromatography, leading to poor separation and mixed fractions.
-
Underlying Cause: The basic nitrogen atoms in your product interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase. This leads to non-ideal elution behavior.[3]
-
Troubleshooting Workflow:
Caption: Strategies to mitigate peak tailing in chromatography.
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating basic amines from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous phase.[3] Neutral impurities, such as unreacted 2-acetylpyridine, will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the solution is basic (pH > 10). This will deprotonate the amine salt, regenerating the free amine which will often appear as an oil or precipitate.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane) to recover the purified free amine.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
This technique is suitable for separating liquids with different boiling points. For this compound, fractional distillation under reduced pressure is recommended to prevent thermal degradation.
Step-by-Step Methodology:
-
Drying: Ensure the crude product is dry, as water can form azeotropes with pyridine derivatives, complicating distillation. If water is suspected, pre-dry the crude material with a suitable desiccant like potassium hydroxide pellets.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency. Use a vacuum-jacketed column for better insulation.
-
Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. Monitor the purity of the fractions by a suitable analytical method (e.g., GC-MS or TLC).
| Compound | Expected Boiling Point Range (at atmospheric pressure) |
| 2-acetylpyridine | 188-189 °C |
| This compound | Estimated to be in a similar range to 2-acetylpyridine |
Note: The boiling point of this compound will be significantly lower under reduced pressure.
Protocol 3: Chiral Resolution by Diastereomeric Salt Crystallization
For applications requiring a single enantiomer of this compound, diastereomeric salt crystallization is a classical and effective method.
Step-by-Step Methodology:
-
Resolving Agent Selection: Choose a chiral acid as a resolving agent. Common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.[2]
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize out of the solution. The crystallization process can sometimes be initiated by scratching the inside of the flask or by adding a seed crystal.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide) to regenerate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically enriched this compound.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric purity of the resolved amine using a suitable analytical technique, such as chiral HPLC or by NMR using a chiral shift reagent.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- Pharmaffiliates. (n.d.). (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2015). How can I remove the pyridine from the sugar compound?.
- American Elements. (n.d.). N-(2-(pyridin-2-yl)ethyl)ethanamine.
- Sigma-Aldrich. (n.d.). N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride.
- ResearchGate. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine.
- Apollo Scientific. (2018). SAFETY DATA SHEET.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Sources
"troubleshooting low yield in N-methyl-1-pyridin-2-ylethanamine synthesis"
Welcome to the technical support center for the synthesis of N-methyl-1-pyridin-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield issues and answers to frequently asked questions (FAQs). Our goal is to equip you with the expertise to diagnose and resolve common challenges encountered during this synthesis.
I. Understanding the Synthesis: Common Routes and Core Challenges
The synthesis of this compound typically proceeds via two primary pathways:
-
Reductive Amination of 2-Acetylpyridine with Methylamine: This is a widely used one-pot or two-step method. It involves the initial formation of an imine intermediate from 2-acetylpyridine and methylamine, which is then reduced to the target secondary amine.[1]
-
N-methylation of 1-(pyridin-2-yl)ethanamine: This route involves the direct methylation of the primary amine, 1-(pyridin-2-yl)ethanamine, using a suitable methylating agent. A common method for this transformation is the Eschweiler-Clarke reaction.[2]
The primary challenge in these syntheses is achieving a high yield of the desired N-methylated product while minimizing side reactions. Low yields can often be attributed to incomplete reactions, formation of byproducts, or degradation of starting materials or products.
II. Troubleshooting Guide: Diagnosing and Resolving Low-Yield Issues
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the laboratory.
Reductive Amination Route
Q1: My reductive amination of 2-acetylpyridine is resulting in a low yield of the desired product. What are the likely causes?
Low yields in this reaction can stem from several factors related to imine formation and the subsequent reduction step.
Potential Cause 1: Inefficient Imine Formation
The formation of the imine intermediate is a reversible equilibrium reaction.[3] If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.
-
Suggested Solutions:
-
Water Removal: The formation of an imine from an amine and a ketone releases a molecule of water.[1] Actively removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
pH Control: Imine formation is typically catalyzed by mild acid.[4] The optimal pH is usually between 4 and 5. At a pH that is too low, the amine will be protonated and non-nucleophilic. At a pH that is too high, the carbonyl group will not be sufficiently activated. You can use a small amount of a weak acid, such as acetic acid, to catalyze the reaction.[5]
-
Potential Cause 2: Competing Reduction of the Ketone
The reducing agent may be reducing the starting ketone, 2-acetylpyridine, to the corresponding alcohol, 1-(pyridin-2-yl)ethanol, before it has a chance to form the imine. This is particularly a problem with strong reducing agents like sodium borohydride.[6]
-
Suggested Solutions:
-
Choice of Reducing Agent: Employ a milder reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards ketones and aldehydes.[7][8] Sodium cyanoborohydride (NaBH3CN) is another option, as it is more reactive towards the protonated imine (iminium ion) than the ketone starting material.[6]
-
Stepwise Procedure: Consider a two-step (indirect) reductive amination. First, allow the imine to form completely by stirring the 2-acetylpyridine and methylamine together for a period of time, then add the reducing agent.[7] This can help to minimize the reduction of the starting ketone.
-
Potential Cause 3: Formation of a Dialkylated Byproduct
The desired product, a secondary amine, can potentially react with another molecule of 2-acetylpyridine to form a tertiary amine, leading to a more complex product mixture and lower yield of the desired compound.[7]
-
Suggested Solutions:
-
Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.1 to 1.2 equivalents) to favor the formation of the secondary amine and suppress the formation of the dialkylated product.[7]
-
Q2: I am observing a significant amount of an alcohol byproduct in my reaction mixture. How can I prevent this?
The presence of 1-(pyridin-2-yl)ethanol indicates that the reduction of the starting ketone is a significant competing reaction.
-
Suggested Solutions:
-
Optimize Reducing Agent Addition: If using sodium borohydride, ensure that the imine has had sufficient time to form before its addition. Adding the borohydride slowly and at a lower temperature can also help to control its reactivity.
-
Switch to a More Selective Reducing Agent: As mentioned previously, using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) will significantly reduce the likelihood of ketone reduction.[6][8]
-
N-Methylation Route (Eschweiler-Clarke Reaction)
Q3: My Eschweiler-Clarke reaction to methylate 1-(pyridin-2-yl)ethanamine is giving a low yield. What could be the problem?
The Eschweiler-Clarke reaction is a robust method for N-methylation, but its efficiency can be affected by several parameters.[2]
Potential Cause 1: Incomplete Reaction
The reaction may not be going to completion, leaving unreacted starting material.
-
Suggested Solutions:
-
Reaction Time and Temperature: The Eschweiler-Clarke reaction is often carried out at elevated temperatures (close to boiling).[2] Ensure the reaction is heated for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[9]
-
Excess Reagents: The reaction is typically run with an excess of both formaldehyde and formic acid.[2][10] Ensure you are using a sufficient excess of these reagents.
-
Potential Cause 2: Formation of a Formamide Byproduct
Under certain conditions, the primary amine can react with formic acid to form a formamide, which is resistant to further methylation.
-
Suggested Solutions:
-
Order of Addition: Adding the formaldehyde to the amine first to form the imine before the addition of formic acid can sometimes minimize formamide formation.
-
Potential Cause 3: Over-methylation to a Quaternary Ammonium Salt is NOT a concern
A key advantage of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage and does not produce quaternary ammonium salts.[2][11] This is because a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[11]
III. Frequently Asked Questions (FAQs)
Q4: What is the best solvent for the reductive amination of 2-acetylpyridine?
Methanol is a commonly used solvent for reductive aminations using sodium borohydride or sodium cyanoborohydride as it can dissolve the reactants and the reducing agent.[5][8] For reactions using sodium triacetoxyborohydride (STAB), which is water-sensitive, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[8]
Q5: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[9] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[12]
Q6: My final product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities can include unreacted starting materials, the alcohol byproduct (in the case of reductive amination), and any dialkylated products.
-
Purification Strategies:
-
Acid-Base Extraction: The desired amine product is basic and can be separated from neutral impurities (like the alcohol byproduct) by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine can be extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography can be an effective method for separating the desired product from closely related impurities. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from sticking to the silica) is often effective.
-
Q7: Are there any safety precautions I should be aware of?
-
Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated fume hood.
-
Sodium Borohydride and other Hydride Reagents: These are water-reactive and can release flammable hydrogen gas. They should be handled with care and quenched slowly.
-
Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a fume hood.
-
Formic Acid: Formic acid is corrosive and can cause severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
IV. Experimental Protocols and Data
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to favor the formation of the desired secondary amine and minimize side reactions.
-
To a solution of 2-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (1.2 eq, as a solution in THF or as a salt).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selective for iminium ion, minimizes ketone reduction.[7] |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous, compatible with STAB.[8] |
| Stoichiometry | 1.2 eq of Methylamine | Favors mono-alkylation.[7] |
| Temperature | Room Temperature | Mild conditions reduce side reactions. |
Protocol 2: Eschweiler-Clarke N-Methylation
This protocol describes a classic and effective method for the N-methylation of a primary amine.
-
To a flask containing 1-(pyridin-2-yl)ethanamine (1.0 eq), add an excess of aqueous formaldehyde (e.g., 2.5 eq).
-
Slowly add an excess of formic acid (e.g., 2.5 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
| Parameter | Recommended Condition | Rationale |
| Methylating Agent | Formaldehyde/Formic Acid | Classic, efficient, and avoids over-methylation.[2][10] |
| Temperature | 90-100 °C | Provides activation energy for the reaction.[2] |
| Workup | Basification | To deprotonate the product for extraction. |
V. Visualizing the Process
Reductive Amination Workflow
Caption: Mechanism of the Eschweiler-Clarke Reaction.
VI. References
-
Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]
-
University of Calgary. (2025, March 8). a. Formation of imines and enamines. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. (2024, June 17). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ACS Publications. (2021, April 23). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PubMed. (2024, April 16). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]
-
Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from
-
The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). N-methyl-2-(3-methyl-2-pyridinyl)ethanamine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from
-
Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]
-
Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from
-
Pharmaffiliates. (n.d.). (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. amherst.edu [amherst.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-methyl-1-pyridin-2-ylethanamine Synthesis
Welcome to the Technical Support Center for the synthesis of N-methyl-1-pyridin-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important amine. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two primary and reliable routes:
-
One-Pot Reductive Amination: This is a convergent and atom-economical approach where 2-acetylpyridine is reacted directly with methylamine in the presence of a reducing agent. This method is often favored for its simplicity and reduced number of synthetic steps.
-
Two-Step Synthesis via Eschweiler-Clarke Reaction: This classic method involves the initial formation of the primary amine, 1-(pyridin-2-yl)ethanamine, from 2-acetylpyridine, followed by N-methylation using a mixture of formaldehyde and formic acid. This route offers a high degree of control and typically results in excellent yields for the methylation step.
This guide will provide detailed protocols and troubleshooting for both synthetic pathways, allowing you to choose the most suitable method for your specific laboratory capabilities and project requirements.
Part 1: One-Pot Reductive Amination
This method combines the formation of an imine intermediate from 2-acetylpyridine and methylamine, and its subsequent reduction to the desired secondary amine in a single reaction vessel.[1]
Experimental Protocol: Reductive Amination
This protocol provides a general framework for the reductive amination of 2-acetylpyridine. Optimization of specific parameters may be required based on your laboratory setup and desired scale.
Reaction Scheme:
Table 1: Reagents and Reaction Parameters for Reductive Amination
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| 2-Acetylpyridine | 1.0 equivalent | Starting material. |
| Methylamine | 1.1 - 2.0 equivalents | An excess of the amine helps to drive the imine formation equilibrium forward. Can be used as a solution in a solvent (e.g., methanol, THF) or as the hydrochloride salt with a base. |
| Reducing Agent | 1.1 - 1.5 equivalents | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and high selectivity for imines over ketones.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control.[1] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) | Anhydrous conditions are recommended to favor imine formation. |
| Acid Catalyst (optional) | 0.1 - 0.2 equivalents (e.g., Acetic Acid) | A mildly acidic environment (pH 5-6) can catalyze imine formation. However, strong acids will protonate the amine, rendering it non-nucleophilic.[2] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically run at room temperature. Initial cooling may be necessary for exothermic reactions. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a stirred solution of 2-acetylpyridine (1.0 eq.) in anhydrous DCM (or another suitable solvent) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.1-2.0 eq.).
-
If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1-1.2 eq.) to liberate the free amine.
-
(Optional) Add acetic acid (0.1-0.2 eq.) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of the reducing agent (e.g., NaBH(OAc)₃, 1.1-1.5 eq.) in the reaction solvent.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition may be exothermic, so maintain the temperature with an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Troubleshooting Guide: Reductive Amination
Q1: My reaction shows low conversion of 2-acetylpyridine. What are the likely causes and solutions?
-
Cause A: Incomplete Imine Formation. The equilibrium between the ketone and the imine may not be favorable.
-
Solution: Increase the concentration of methylamine to 2.0 equivalents or higher. You can also add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to remove water and drive the equilibrium towards the imine.[1]
-
-
Cause B: Inactive Reducing Agent. The hydride reagent may have degraded due to improper storage or exposure to moisture.
-
Solution: Use a fresh bottle of the reducing agent. It is good practice to test the activity of the reducing agent on a simple aldehyde or ketone as a control.
-
-
Cause C: Incorrect pH. The pH of the reaction is critical. If it's too acidic, the methylamine will be protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion is slow.
-
Solution: If you are not using an acid catalyst, consider adding a small amount of acetic acid. If you are using an acid, ensure it is not too strong or in excess. A pH of 5-6 is generally optimal.[2]
-
Q2: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be and how can I avoid it?
-
Cause: Formation of the Tertiary Amine. The desired product, this compound, can undergo a second reductive amination with any unreacted 2-acetylpyridine to form a tertiary amine.
-
Solution: Use a slight excess of methylamine to ensure the complete conversion of the ketone. Alternatively, a stepwise procedure where the imine is formed first, and then the reducing agent is added can sometimes minimize this side reaction.[3]
-
Q3: The work-up is problematic, and I am getting a low yield of the crude product.
-
Cause A: Product Loss During Extraction. this compound is a basic compound and may remain in the aqueous layer if the pH is not sufficiently basic during the work-up.
-
Solution: During the work-up, after quenching with NaHCO₃, check the pH of the aqueous layer. If it is not basic (pH > 8), add a stronger base like sodium hydroxide (NaOH) to ensure the amine is in its free base form for efficient extraction into the organic solvent.
-
-
Cause B: Emulsion Formation. The presence of salts and the basic nature of the product can sometimes lead to the formation of emulsions during extraction.
-
Solution: Add a small amount of brine to the aqueous layer to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
Part 2: Two-Step Synthesis via Eschweiler-Clarke Reaction
This classic and robust method involves the N-methylation of a primary amine using an excess of formic acid and formaldehyde.[4] The reaction is known for its high yields and the absence of over-methylation to form quaternary ammonium salts.[5]
Experimental Protocol: Eschweiler-Clarke Reaction
This protocol assumes you have already synthesized or have access to the starting primary amine, 1-(pyridin-2-yl)ethanamine.
Reaction Scheme:
Table 2: Reagents and Reaction Parameters for Eschweiler-Clarke Reaction
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| 1-(pyridin-2-yl)ethanamine | 1.0 equivalent | Starting primary amine. |
| Formaldehyde (37% aq. solution) | 2.2 - 3.0 equivalents | Acts as the source of the methyl group. An excess is used to drive the reaction to completion. |
| Formic Acid (88-98%) | 2.2 - 5.0 equivalents | Acts as the reducing agent (hydride source). An excess is required for the reduction of the intermediate iminium ion.[6] |
| Temperature | 80 - 100 °C | The reaction is typically heated to reflux to ensure a reasonable reaction rate.[4] |
| Reaction Time | 4 - 18 hours | Progress can be monitored by the cessation of CO₂ evolution and confirmed by TLC or LC-MS.[6] |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(pyridin-2-yl)ethanamine (1.0 eq.).
-
Add formic acid (2.2-5.0 eq.) to the amine. The formation of the formate salt is exothermic.
-
Add formaldehyde solution (2.2-3.0 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C. You should observe the evolution of carbon dioxide gas.
-
Continue heating for 4-18 hours until gas evolution ceases and the reaction is complete as determined by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution basic (pH > 11) by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), while cooling in an ice bath.
-
Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3-4 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Troubleshooting Guide: Eschweiler-Clarke Reaction
Q1: The reaction is very slow or incomplete.
-
Cause A: Insufficient Temperature. The reaction generally requires heating to proceed at a practical rate.
-
Solution: Ensure the reaction temperature is maintained between 80-100 °C.[4]
-
-
Cause B: Insufficient Reagents. Stoichiometric or excess amounts of both formaldehyde and formic acid are necessary for the reaction to go to completion.
-
Solution: Use at least 2.2 equivalents of both formaldehyde and formic acid. For less reactive amines, a larger excess may be required.
-
Q2: I am observing the formation of byproducts.
-
Cause: Side reactions of formaldehyde. Formaldehyde can undergo self-polymerization or other side reactions, especially if the reaction is heated for an extended period.
-
Solution: Monitor the reaction progress and stop heating once the starting material is consumed. Avoid unnecessarily long reaction times.
-
Q3: The work-up is difficult due to the viscosity of the reaction mixture.
-
Cause: High concentration of salts. The neutralization of excess formic acid generates a significant amount of formate salts.
-
Solution: Dilute the reaction mixture with water before and during the basification step. This will help to dissolve the salts and facilitate extraction.
-
Purification and Characterization
Purification of the basic this compound can be challenging due to its polarity and basicity.
Purification
-
Distillation: For larger quantities, vacuum distillation can be an effective method for purification, provided the compound is thermally stable.
-
Column Chromatography: Silica gel chromatography can be used, but peak tailing is a common issue with basic amines. To mitigate this, the mobile phase should be modified. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) with the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide.[7] Alternatively, using a more inert stationary phase like alumina can also be beneficial.[7]
Characterization
The identity and purity of this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the pyridine ring protons, the methine proton (CH), the methyl group attached to the nitrogen (N-CH₃), and the methyl group of the ethyl chain (CH-CH₃).
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, one-pot reductive amination or the two-step Eschweiler-Clarke reaction?
Both routes are viable and the "better" choice depends on your specific needs. The one-pot reductive amination is more step-economical, which can be advantageous for rapid synthesis. The Eschweiler-Clarke reaction, while longer, is often very high-yielding and avoids the formation of quaternary ammonium salts, making it a very reliable method.
Q2: Can I use other reducing agents for the reductive amination?
Yes, other reducing agents can be used. Sodium borohydride (NaBH₄) is a less expensive option, but it can also reduce the starting ketone, leading to the formation of an alcohol byproduct.[8] Catalytic hydrogenation (e.g., H₂/Pd-C) is another possibility, though it may require optimization of pressure and temperature and could potentially reduce the pyridine ring under harsh conditions.[9]
Q3: My final product is an oil, but I need a solid for further reactions. What can I do?
Many amines can be converted to their hydrochloride (HCl) or other acid addition salts, which are often crystalline and easier to handle and purify. This can be achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a miscible solvent.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of triethylamine) to separate the starting material, intermediate (if any), and product. The spots can be visualized under UV light or by using a suitable stain such as ninhydrin for primary and secondary amines. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for monitoring the reaction, as it provides information on the molecular weights of the components in the reaction mixture.
Visualizing the Process
Reaction Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting low yields.
References
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1394-1401.
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Google Patents.
- Gowda, D. C., et al. (2002). Synthesis of N-Methyl Secondary Amines.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Grice, K. A. (2023). How to carry out reduction of N-(4-nitrobenzyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine to 4-((bis(pyridin-2-ylmethyl)amino)methyl)aniline?
-
IIP Series. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. [Link]
-
PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
ResearchGate. Structures of stationary phases characterized and compared in this study. [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
International Journal of Pharmaceutical Research & Analysis. Flash chromatography. [Link]
-
ResearchGate. General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H 2 by Recyclable Iridium Catalysts. [Link]
-
ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
-
Wiley Online Library. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
PubMed Central. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. [Link]
- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Semantic Scholar. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). [Link]
-
Pure Synth. Nitrosamine Impurities. [Link]
-
PubMed Central. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
ResearchGate. N-(Pyridin-2-ylmethyl)pyridin-2-amine. [Link]
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- 1. Reductive amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Side Reactions of N-methyl-1-pyridin-2-ylethanamine in Catalytic Cycles
Welcome to the technical support center for researchers utilizing N-methyl-1-pyridin-2-ylethanamine as a ligand in catalytic cycles. This guide is designed to provide in-depth troubleshooting for common side reactions and catalyst deactivation pathways that you may encounter. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively design more robust catalytic systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My catalytic reaction is sluggish or stalls completely. What are the potential causes related to the this compound ligand?
Answer:
Slow or incomplete reactions are a common challenge in catalysis. When using this compound, several ligand-related factors could be at play. The primary suspects are catalyst inhibition by the ligand itself or the formation of inactive catalyst species.
1.1. Catalyst Poisoning by Excess Ligand:
The pyridine nitrogen in this compound is a Lewis base and can coordinate strongly to the metal center.[1] While this coordination is essential for forming the active catalyst, an excess of the free ligand in solution can lead to competitive binding at the metal's open coordination sites, thereby inhibiting substrate binding and slowing down the catalytic turnover.
-
Troubleshooting Protocol:
-
Titrate the Ligand-to-Metal Ratio: Systematically vary the ligand-to-metal ratio in small increments (e.g., from 1:1 to 1.5:1) to identify the optimal concentration that maximizes the reaction rate without leading to significant inhibition.
-
Slow Addition of the Ligand: Instead of adding all the ligand at the beginning of the reaction, consider a slow addition protocol using a syringe pump. This can help maintain a low concentration of free ligand in the reaction mixture.
-
1.2. Formation of Inactive Catalyst Dimers:
In some catalytic systems, particularly with first-row transition metals like iron, pyridine-containing ligands can promote the formation of inactive dimeric metal complexes.[2] These "flyover" dimers are often highly stable and can effectively sequester the active catalyst from the reaction.
-
Diagnostic Approach:
-
In-situ Reaction Monitoring: Employ techniques like ReactIR or in-situ NMR to monitor the reaction progress and identify the formation of new, stable species that could correspond to the inactive dimer.
-
UV-Vis Spectroscopy: Changes in the UV-Vis spectrum of the reaction mixture over time can indicate the formation of new metal complexes.
-
-
Mitigation Strategy:
-
Steric Hindrance: While you cannot change the current ligand, for future experiments, consider analogous ligands with bulky substituents near the pyridine nitrogen. This steric hindrance can disfavor the formation of dimeric species.
-
Question 2: I am observing significant byproduct formation, including what appears to be hydrolysis of my substrate or product. Could the ligand be involved?
Answer:
Yes, the this compound ligand can play a role in promoting unintended hydrolysis reactions. The pyridine nitrogen, upon coordination to the metal center, can influence the electronic properties of the catalytic complex and activate otherwise stable functional groups towards nucleophilic attack by water.
2.1. Ligand-Accelerated Hydrolysis:
A study on palladium-catalyzed imine hydrolysis demonstrated that the coordination of a pyridine nitrogen to the palladium center can render the imine C=N bond more electrophilic and susceptible to hydrolysis.[3] A similar mechanism can be invoked for other functional groups that are sensitive to hydrolysis.
Proposed Mechanism for Ligand-Accelerated Hydrolysis:
Caption: Proposed pathway for ligand-accelerated hydrolysis.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction.
-
Protocol for Anhydrous Reactions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use freshly distilled and dried solvents.
-
Store the this compound ligand and other reagents over a suitable drying agent and handle them in a glovebox or under an inert atmosphere.
-
-
-
Table 1: Effect of Water Content on Byproduct Formation (Hypothetical Data)
| Water Content (ppm) | Desired Product Yield (%) | Hydrolysis Byproduct (%) |
| < 10 | 95 | < 1 |
| 50 | 85 | 10 |
| 200 | 60 | 35 |
Question 3: My reaction yields are inconsistent, and I suspect the this compound ligand is degrading. What are the likely degradation pathways?
Answer:
Ligand degradation is a critical factor that can lead to poor reproducibility and decreased yields. For pyridine-based ligands, oxidative degradation pathways are a primary concern.
3.1. Oxidative Degradation of the Pyridine Ring:
The pyridine ring is susceptible to oxidation, particularly in the presence of certain metal catalysts and oxidants. A common degradation pathway is hydroxylation of the pyridine ring. This process can be catalyzed by the metal center and leads to the formation of pyridinol species, which may have different coordination properties and could be detrimental to the catalytic cycle.
Troubleshooting Workflow for Suspected Ligand Degradation:
Caption: Workflow for troubleshooting ligand degradation.
Preventative Measures:
-
Deoxygenate the Reaction Mixture: Before starting the reaction, thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using the freeze-pump-thaw technique.
-
Use of Antioxidants: In some cases, the addition of a small amount of a sacrificial antioxidant can help protect the ligand and catalyst from oxidative degradation. However, compatibility with the catalytic system must be carefully evaluated.
-
Lower Reaction Temperatures: If the reaction tolerates it, lowering the reaction temperature can often reduce the rate of ligand degradation.
References
-
Shaheen, F., et al. (2018). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 23(10), 2447. [Link]
-
Tondreau, A. M., et al. (2017). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 7(5), 3326-3335. [Link]
-
Wikipedia contributors. (2023). Catalyst poisoning. Wikipedia, The Free Encyclopedia. [Link]
Sources
Technical Support Center: Improving the Stability of N-methyl-1-pyridin-2-ylethanamine in Solution
Document ID: TSS-NMP2E-STAB-001
Version: 1.0
Introduction
N-methyl-1-pyridin-2-ylethanamine is a pyridine derivative containing a secondary amine, a structural motif common in many active pharmaceutical ingredients (APIs). Compounds with this structure, particularly the combination of a pyridine ring and a secondary amine, can be susceptible to various degradation pathways in solution. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate stability issues encountered during experimental and developmental stages.
The primary stability concerns for this class of molecules revolve around oxidative degradation of the secondary amine and the pyridine ring, photodegradation, and pH-dependent reactions.[1][2][3] Understanding the underlying chemical principles is crucial for developing robust formulations and ensuring the integrity of experimental data. This document provides a structured approach to identifying the root causes of degradation and implementing effective stabilization strategies.
Troubleshooting Guide: Diagnosing Instability
This section is formatted as a series of questions and answers to directly address common observations and issues encountered in the laboratory.
Q1: I've observed a rapid decrease in the concentration of my this compound solution over a short period. What are the most likely causes?
A1: A rapid loss of the parent compound typically points to oxidative degradation or a pH-related issue.
-
Oxidative Degradation: The secondary amine and the pyridine ring are both susceptible to oxidation.[1] Dissolved oxygen in your solvent is a common culprit. This process can be accelerated by the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺), which can catalyze the formation of reactive oxygen species.[4] A study on the structurally similar compound betahistine found it was particularly labile in oxygen-rich media.[2][5]
-
pH Instability: The pyridine ring's stability and the protonation state of the amines are highly dependent on the solution's pH.[6] Extreme pH values (highly acidic or alkaline) can catalyze degradation. For many pyridine nucleotides, destruction is accelerated in alkaline conditions (pH > 9).[7]
-
Actionable Steps:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[8][9]
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent solvents to minimize contaminants, including metal ions.
-
Incorporate a Chelating Agent: If metal ion catalysis is suspected, add a small amount (e.g., 0.01-0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to your solution to sequester trace metals.[7]
-
Control the pH: Prepare your solution in a buffered system. The optimal pH will need to be determined experimentally, but starting near a neutral pH (e.g., pH 6-7.5) is advisable.
-
Q2: My clear, colorless solution of this compound has turned yellow or brown. What does this color change indicate?
A2: Color formation is a classic sign of degradation, often related to oxidation or photodegradation.
-
Oxidation: Oxidation of amine-containing compounds frequently produces colored byproducts.[8] The formation of N-oxides or other complex oxidative adducts can absorb light in the visible spectrum.
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, especially UV light.[2][10] Exposure to ambient laboratory light over time can be sufficient to cause degradation, leading to colored products. Studies on betahistine confirmed its lability under UV light.[2]
-
Actionable Steps:
-
Protect from Light: Prepare and store your solutions in amber vials or glassware wrapped in aluminum foil. Minimize exposure to direct sunlight and overhead laboratory lighting.
-
Work Under Inert Atmosphere: When handling the solution, especially for long-term storage or during sensitive experiments, work in a glove box or use flasks with septa to maintain an inert nitrogen or argon headspace.[8]
-
Q3: My HPLC analysis shows new impurity peaks that were not present in the initial sample. How can I identify the degradation pathway?
A3: Identifying degradation products is key to understanding the mechanism and preventing it. A systematic approach, known as a forced degradation or stress study, is the industry-standard method. This involves intentionally exposing the compound to harsh conditions to generate and identify potential degradants.
-
Common Degradants: Based on the structure, likely degradation products include:
-
Actionable Steps:
-
Conduct a Forced Degradation Study: Expose separate aliquots of your solution to the conditions outlined in the table below. Analyze the stressed samples by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS), to identify the masses of the new peaks.
-
LC-MS Analysis: The mass difference between the parent compound and the new peaks can provide direct clues. For example, an increase of 16 amu strongly suggests oxidation (addition of an oxygen atom).
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for a stock solution of this compound?
A: Based on the chemical properties, the following conditions are recommended for maximizing shelf-life:
-
Temperature: Store at 2-8°C to slow the rate of chemical degradation.[14]
-
Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the container.[8]
-
Light: Use amber glass or opaque containers to protect from light.[2]
-
Solvent/Buffer: Store in a slightly acidic to neutral buffer (e.g., pH 5.0-7.0 acetate or phosphate buffer) that has been deoxygenated. The exact pH for optimal stability should be determined empirically.
-
Antioxidants: For long-term storage, consider adding an antioxidant like glutathione or sodium metabisulfite.[9]
Q: How does pH affect the stability of this compound?
A: The pH of the solution has a profound impact due to the two basic nitrogen atoms: the pyridine nitrogen (pKa ≈ 5.2) and the secondary amine nitrogen (pKa ≈ 9-10).[11]
-
In Acidic Solution (pH < 5): Both nitrogens will be protonated. This can protect the pyridine ring from certain types of electrophilic attack but may influence the reactivity of the side chain. Some studies on pyridine degradation show higher removal efficiency under acidic conditions, though this is in the context of photocatalysis.[10]
-
In Neutral Solution (pH ≈ 7): The pyridine nitrogen will be largely deprotonated (neutral), while the secondary amine will be protonated (cationic). This is often a region of reasonable stability.
-
In Alkaline Solution (pH > 10): Both nitrogens will be in their neutral, basic form. The lone pair of electrons on the secondary amine is now available, making it highly susceptible to oxidation.[7]
Q: Can I use buffers containing phosphate or carbonate?
A: Caution is advised. Some buffers can actively participate in or catalyze degradation reactions. For instance, phosphate has been shown to accelerate the destruction of DPN+ (a pyridine nucleotide) around neutral pH.[7] It is recommended to screen several buffer systems (e.g., citrate, acetate, phosphate, Tris) during stability studies to identify the most inert option for your specific compound and conditions.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.
Objective: To generate likely degradation products for analytical method development and stability assessment.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., 0.1 M Phosphate pH 7.0, 0.1 M Acetate pH 5.0)
-
Stress Reagents: 1 M HCl, 1 M NaOH, 3% H₂O₂
-
Amber HPLC vials, standard lab glassware
-
Calibrated pH meter, HPLC-UV-MS system
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.
-
Acid Hydrolysis: 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[15]
-
Thermal: Dilute with 50:50 ACN:H₂O. Heat at 60°C for 48 hours.
-
Photolytic: Dilute with 50:50 ACN:H₂O. Expose to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in foil.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid before analysis.
-
Analyze all samples using a stability-indicating LC-MS method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control (time zero) sample. Identify new peaks and use the MS data to propose structures for the degradation products.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To separate the parent compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes; hold for 5 min; return to 5% B and equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm; monitor at λmax (~260 nm) |
| MS Detector | ESI+ (Electrospray Ionization, Positive Mode) |
Visualizations: Degradation Pathways & Workflows
Potential Degradation Pathways
The following diagram illustrates the most probable sites of degradation on the this compound molecule under oxidative and photolytic stress.
Caption: A decision tree for troubleshooting compound instability in solution.
References
-
PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]
-
American Elements. (n.d.). N-(2-(pyridin-2-yl)ethyl)ethanamine. Retrieved from [Link]
-
Vaitekūnas, A., & Ragauskas, R. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(18), e00911-21. Retrieved from [Link]
-
Lowry, O. H., Passonneau, J. V., & Rock, M. K. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2756-2759. Retrieved from [Link]
-
Wu, Y., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 222-228. Retrieved from [Link]
-
Hernández-Maldonado, A., et al. (2022). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 12(10), 1189. Retrieved from [Link]
-
Gouedard, C., et al. (2001). Amine degradation in CO2 capture. I. A review. International Journal of Greenhouse Gas Control, 5(6), 1637-1645. Retrieved from [Link]
-
Patel, K., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology, 11(5), 1845-1849. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-1-(pyridin-2-yl)methanamine. Retrieved from [Link]
-
Khedr, A., & Sheha, M. (2008). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B, 869(1-2), 111-117. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
-
Jones, C. G., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega, 8(12), 11353-11362. Retrieved from [Link]
-
ResearchGate. (2018). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Retrieved from [Link]
-
ResearchGate. (2008). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Retrieved from [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.. Retrieved from [Link]
-
ResearchGate. (2013). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]
-
Schlegel Group. (n.d.). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. Retrieved from [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]
-
NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
SciELO. (2020). Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Retrieved from [Link]
-
NIH. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. Retrieved from [Link]
-
NIH. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
PubMed. (2013). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
Tufts University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
NIH. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]
-
ACS Publications. (2021). Developments in the Aerobic Oxidation of Amines. Retrieved from [Link]
-
PubMed. (2013). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
Reddit. (2024). Why pyridine is acidic?. Retrieved from [Link]
-
ACS Publications. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. Retrieved from [Link]
-
CBG-Meb. (2009). Public assessment report. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]
-
PharmaCompass. (n.d.). secondary amines. Retrieved from [Link]
-
Journal of Current Researches on Health Sector. (2022). Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC with Ultraviolet Detection. Retrieved from [Link]
-
OSHA. (1991). Pyridine. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of N-methyl-1-pyridin-2-ylethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-methyl-1-pyridin-2-ylethanamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound on a laboratory or industrial scale typically proceeds via one of two primary strategies starting from 2-acetylpyridine. The choice between these routes often depends on available equipment, cost of goods, safety infrastructure, and desired purity profile.
-
Route A: Direct Reductive Amination: A one-pot reaction where 2-acetylpyridine is condensed with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. This is often the most atom-economical route.[1]
-
Route B: Two-Step N-Methylation: This approach first involves the reductive amination of 2-acetylpyridine with an ammonia source to produce the primary amine, 1-(pyridin-2-yl)ethanamine. This isolated intermediate is then N-methylated in a separate step, commonly using the Eschweiler-Clarke reaction.[2][3]
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
General & Strategy Selection
Q1: Which synthetic route is generally preferred for large-scale production?
A1: For multi-kilogram scale and beyond, Route A (Direct Reductive Amination) is often favored due to its process efficiency (one-pot reaction) and higher atom economy. However, it requires robust infrastructure to handle methylamine, which is a regulated, flammable, and toxic gas.[4] Route B (Two-Step N-Methylation) can be advantageous if handling methylamine gas is a significant barrier. The Eschweiler-Clarke reaction in the second step uses aqueous formaldehyde and formic acid, which are easier to handle liquids, though they present their own workup challenges.[2][5]
Q2: What are the primary safety concerns I should be aware of during scale-up?
A2: There are three critical safety areas:
-
Reagent Handling: Methylamine is a gas with a high vapor pressure and is typically handled as a solution in a solvent like ethanol or THF, or as its hydrochloride salt.[4] Ensure adequate ventilation and use of personal protective equipment (PPE).
-
Reaction Exotherms: The reduction step, particularly with reagents like sodium borohydride, can be exothermic. The subsequent quenching of excess hydride with acid can also generate significant heat and hydrogen gas.[6] Scale-up requires a reactor with adequate cooling capacity and careful, portion-wise addition of reagents.
-
Byproduct Generation: Using sodium cyanoborohydride generates highly toxic cyanide waste streams that require specialized disposal protocols.[7] The Eschweiler-Clarke reaction evolves carbon dioxide, which can cause pressure buildup if not properly vented.[2]
Troubleshooting: Route A (Direct Reductive Amination)
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yield in a one-pot reductive amination is typically traced back to one of three issues:
-
Inefficient Imine Formation: The initial condensation of the ketone and amine is a reversible equilibrium.[1] On scale-up, ensure that the reaction has sufficient time to form the imine before adding the reducing agent. In some cases, using a Dean-Stark trap to remove water can drive the equilibrium forward, though this is more common with less reactive amines.
-
Premature Reductant Addition: If using a non-selective reducing agent like sodium borohydride (NaBH₄), adding it too early will simply reduce the starting 2-acetylpyridine to its corresponding alcohol, 1-(pyridin-2-yl)ethanol.[8]
-
Suboptimal pH: Imine formation is often catalyzed by mild acid, but the reducing agent may decompose under strongly acidic conditions. The ideal pH is typically weakly acidic (pH 4-6).
Q4: I'm observing a significant amount of 1-(pyridin-2-yl)ethanol as a byproduct. How can I prevent this?
A4: This is a classic selectivity issue. It occurs when your reducing agent reacts with the starting ketone faster than it reduces the target iminium ion. To mitigate this:
-
Sequential Addition: Allow the 2-acetylpyridine and methylamine to stir for a sufficient period (e.g., 1-2 hours, monitor by TLC/LCMS) to maximize imine formation before slowly adding the sodium borohydride.[8][9]
-
Use a Selective Reducing Agent: Switch to a reductant that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is less reactive towards ketones but highly effective for reducing iminiums.[7][8] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also highly selective for the imine.[10]
Q5: Which reducing agent is best suited for scale-up?
A5: The "best" agent depends on a balance of cost, safety, selectivity, and available equipment.
| Reducing Agent | Selectivity | Cost | Key Scale-Up Considerations |
| Catalytic Hydrogenation (H₂/Catalyst) | Excellent | Low (reagent), High (equipment) | Requires specialized high-pressure reactor; risk of catalyst poisoning. The most "green" option.[10] |
| Sodium Borohydride (NaBH₄) | Moderate | Low | Must be added after imine formation; vigorous H₂ evolution during acid quench requires careful control.[6][8] |
| Sodium Cyanoborohydride (NaCNBH₃) | Good | Moderate | Can be used in a one-pot procedure; generates highly toxic cyanide waste.[7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent | High | Highly selective for one-pot reactions; moisture-sensitive and more expensive.[8][9] |
Troubleshooting: Purification & Analysis
Q6: What is the most effective method for purifying the final product at scale?
A6: The product is a basic amine, making it well-suited for a standard acid-base workup.
-
Initial Extraction: After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate, DCM) and water.
-
Acid Wash: Extract the aqueous layer with the organic solvent to remove non-basic impurities. Then, acidify the aqueous layer with HCl (to ~pH 2) to protonate your amine product, making it water-soluble. Wash this acidic aqueous layer with an organic solvent again to remove any neutral or acidic impurities.
-
Basification and Extraction: Carefully basify the acidic aqueous layer with NaOH or Na₂CO₃ to pH >10. This deprotonates your product, making it soluble in organic solvents. Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Final Purification: Dry the combined organic extracts over Na₂SO₄ or MgSO₄, filter, and concentrate. The final purification is typically achieved by vacuum distillation, which is highly effective for removing less volatile impurities at scale.
Caption: Standard acid-base purification workflow for amine products.
Section 3: Detailed Protocols
Protocol 1: Scale-Up Direct Reductive Amination using Sodium Borohydride
This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.
Reagents:
-
2-Acetylpyridine (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.5 - 2.0 eq)
-
Methanol (MeOH, ~5-10 volumes)
-
Sodium Borohydride (NaBH₄, 1.2 - 1.5 eq)
-
Hydrochloric Acid (e.g., 3M HCl) for quench and workup
-
Sodium Hydroxide (e.g., 5M NaOH) for workup
-
Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Setup: Charge a reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with 2-acetylpyridine and methanol. Cool the solution to 0-5 °C.
-
Amine Addition: Slowly add the methylamine solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Imine Formation: Allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LCMS to confirm the consumption of 2-acetylpyridine and the formation of the imine intermediate.
-
Reduction: In a separate vessel, prepare a solution or slurry of NaBH₄ in a small amount of cold water or methanol. Add this NaBH₄ solution/slurry portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas evolution may occur.
-
Reaction Completion: Stir the reaction at 0-10 °C for an additional 2-4 hours, or until analysis shows complete conversion of the imine.
-
Quench: Slowly and carefully add 3M HCl to the reaction mixture to quench the excess NaBH₄. Caution: This is highly exothermic and produces significant amounts of hydrogen gas. Ensure adequate cooling and ventilation. Maintain temperature below 20 °C. Adjust pH to ~2.
-
Workup: a. Concentrate the mixture under reduced pressure to remove most of the methanol. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 5 volumes) to remove non-basic impurities. c. Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH to adjust the pH to >10. d. Extract the product with ethyl acetate (3 x 10 volumes). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
Protocol 2: Eschweiler-Clarke N-Methylation of 1-(pyridin-2-yl)ethanamine
This protocol assumes the precursor, 1-(pyridin-2-yl)ethanamine, has been previously synthesized and isolated.
Reagents:
-
1-(pyridin-2-yl)ethanamine (1.0 eq)
-
Formic Acid (HCOOH, ~5.0 eq)
-
Formaldehyde (37% aq. solution, ~3.0 eq)
Procedure:
-
Setup: To a reactor equipped with a reflux condenser and temperature probe, add 1-(pyridin-2-yl)ethanamine.
-
Reagent Addition: Add formic acid to the amine. An exotherm may be observed. Cool the mixture to below 20 °C, then add the aqueous formaldehyde solution.
-
Reaction: Heat the reaction mixture to 80-100 °C. Caution: Vigorous evolution of CO₂ will occur. The reaction should be maintained at this temperature for 6-12 hours, or until reaction completion is confirmed by TLC/LCMS.[11]
-
Workup: a. Cool the reaction mixture to room temperature and carefully add concentrated HCl to neutralize any remaining formic acid. b. Concentrate the mixture under reduced pressure to remove volatiles. c. Dilute the residue with water and basify to pH >10 with NaOH solution. d. Perform an organic extraction and purification as described in Protocol 1 (Steps 7d-8). The Eschweiler-Clarke reaction is known for being irreversible due to the loss of CO2 gas.[2]
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]
-
ACS Publications. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Retrieved from [Link]
-
Wiley Online Library. (2025). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ScienceDirect. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]
-
Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]
-
ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safrole.com [safrole.com]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Analytical Characterization of N-methyl-1-pyridin-2-ylethanamine
Welcome to the technical support center for the analytical characterization of N-methyl-1-pyridin-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its analysis. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
Introduction to this compound
This compound is a substituted pyridinylethanamine derivative. The accurate characterization of this and related compounds is crucial in various fields, including pharmaceutical development and forensic science, due to the potential for isomeric forms and impurities that can significantly impact biological activity and safety. This guide will navigate the common analytical hurdles in its characterization using key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. However, its basic nature and potential for thermal degradation can present challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor peak shape (tailing) for this compound. What are the likely causes and solutions?
A1: Peak tailing for basic compounds like this compound in GC-MS is often due to secondary interactions with active sites (e.g., free silanol groups) in the GC inlet liner and the analytical column.
-
Causality: The lone pair of electrons on the nitrogen atoms can interact with acidic silanol groups on the surfaces of the GC system, leading to reversible adsorption and a delayed, asymmetrical elution profile.
-
Troubleshooting Steps:
-
Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Over time, even deactivated liners can become active. Replace the liner if performance degrades.
-
Column Choice: Utilize a column specifically designed for the analysis of basic compounds. These columns have proprietary surface deactivation to minimize interactions with amines. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point.
-
Derivatization: While not always necessary, derivatization of the amine groups (e.g., through acylation or silylation) can block the active sites on the molecule, reducing its polarity and improving peak shape. This is a robust but more labor-intensive solution.[1]
-
Solvent Choice: Ensure the sample is dissolved in a solvent that is compatible with the analysis and does not contribute to peak distortion.
-
Q2: My mass spectrum for this compound shows unexpected fragmentation patterns or is inconsistent. Why is this happening?
A2: Inconsistent mass spectra can arise from in-source fragmentation or thermal degradation in the GC inlet.
-
Causality: High temperatures in the GC inlet can cause the molecule to break down before it even reaches the column. The resulting fragments will then be separated and detected, leading to a complex and misleading chromatogram and mass spectra.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent GC-MS data.
-
Detailed Steps:
-
Lower Inlet Temperature: Gradually decrease the inlet temperature in 20°C increments to find the optimal balance between volatilization and degradation.
-
Use a Pulsed Splitless Injection: This technique allows for the use of a lower inlet temperature while still ensuring efficient transfer of the analyte onto the column.
-
Check for Column Bleed: High column bleed can interfere with the mass spectrum. Condition the column according to the manufacturer's instructions.
-
Verify Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned to achieve accurate mass assignments and consistent fragmentation patterns.
-
| Parameter | Typical Starting Condition | Troubleshooting Action |
| Inlet Temperature | 250 °C | Decrease in 20 °C increments |
| Injection Mode | Splitless | Consider Pulsed Splitless |
| Column Phase | 5% Phenyl-Methylpolysiloxane | Use a base-deactivated column |
| Oven Program | Start at 100 °C, ramp to 280 °C | Optimize ramp rate for separation |
Table 1: Recommended GC-MS Starting Parameters and Troubleshooting Actions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is highly suitable for the analysis of this compound, particularly when dealing with complex matrices or when derivatization is undesirable.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing poor retention of this compound on my C18 column. What can I do to improve it?
A1: Poor retention of this basic compound on a reversed-phase column is expected under neutral pH conditions due to its polar nature.
-
Causality: In a neutral mobile phase, the amine groups may not be fully protonated, leading to limited interaction with the hydrophobic stationary phase.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate the amine groups. The resulting positive charge will increase the molecule's polarity, but can also improve interaction with residual silanol groups on the stationary phase through a mechanism known as ion-exchange.
-
Use of a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of organic solvent.
-
Employ an Ion-Pairing Reagent: While often a last resort due to their potential to contaminate the MS system, ion-pairing reagents like trifluoroacetic acid (TFA) can significantly improve retention. Use a low concentration (e.g., 0.05%) and be prepared for potential ion suppression in the mass spectrometer.
-
Q2: I am observing significant ion suppression in my LC-MS analysis. How can I mitigate this?
A2: Ion suppression is a common matrix effect in LC-MS, where other components in the sample co-elute with the analyte and interfere with its ionization in the MS source.
-
Causality: Co-eluting matrix components can compete with the analyte for ionization, leading to a decreased signal and inaccurate quantification.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate the analyte from the interfering matrix components. This can be achieved by optimizing the gradient, changing the stationary phase, or using a different chromatographic mode (e.g., HILIC).
-
Sample Preparation: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, the effects of ion suppression can be compensated for.
-
Optimize MS Source Conditions: Adjusting parameters such as the gas flow rates, temperature, and voltages in the electrospray ionization (ESI) source can sometimes help to minimize ion suppression.
-
Caption: Strategies to mitigate ion suppression in LC-MS.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
NMR and FTIR are indispensable for the structural elucidation and confirmation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The proton NMR spectrum of my sample shows broad peaks for the N-H and adjacent protons. Why is this and how can I sharpen them?
A1: Broadening of N-H and adjacent proton signals in NMR is often due to quadrupole broadening from the nitrogen atom and/or chemical exchange with residual water or other protic species in the solvent.
-
Causality: The nitrogen-14 nucleus has a quadrupole moment that can lead to rapid relaxation and broadening of adjacent proton signals. Additionally, the amine proton can undergo chemical exchange with protons from water or other acidic impurities, also causing signal broadening.
-
Solutions:
-
D₂O Shake: Adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking will cause the N-H proton to exchange with deuterium. This will result in the disappearance of the N-H signal and often sharpens the signals of adjacent protons.
-
Use of a Dry Solvent: Ensure that the NMR solvent is as dry as possible to minimize exchange with water.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, leading to sharper signals.
-
Q2: In my FTIR spectrum, how can I definitively identify the N-H and C-N stretching vibrations?
A2: The identification of nitrogen-containing functional groups in FTIR can sometimes be challenging due to overlapping peaks.
-
Characteristic Absorptions:
-
N-H Stretch: Look for a weak to medium absorption in the region of 3300-3500 cm⁻¹. Secondary amines like this compound will typically show a single peak in this region.
-
C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ region. For aliphatic amines, it appears in the 1020-1250 cm⁻¹ range. You will likely see absorptions in both regions due to the structure of the molecule.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[3]
-
-
Confirmation: Comparing your spectrum to a reference spectrum of a similar compound or a library spectrum is the most reliable way to confirm your assignments.
Isomeric Differentiation
A significant challenge in the characterization of pyridinylethanamine derivatives is the potential for positional isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I distinguish between this compound and its positional isomers (e.g., N-methyl-1-pyridin-3-ylethanamine and N-methyl-1-pyridin-4-ylethanamine) using common analytical techniques?
A1: Distinguishing between these isomers requires a combination of chromatographic and spectroscopic techniques.
-
GC-MS and LC-MS:
-
Chromatography: The different isomers will likely have slightly different polarities and may be separable by high-resolution gas or liquid chromatography. Method development will be key to achieving baseline separation.
-
Mass Spectrometry: While the electron ionization (EI) mass spectra of positional isomers can be very similar, there may be subtle differences in the relative abundances of fragment ions.[1][4] Tandem mass spectrometry (MS/MS) can often provide more diagnostic fragmentation patterns for isomer differentiation.[5]
-
-
NMR Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the protons on the pyridine ring will be distinct for each isomer.
-
2-substituted: Will show a characteristic pattern for the four aromatic protons.
-
3-substituted: Will also show a unique pattern for its four aromatic protons, differing from the 2-substituted isomer.
-
4-substituted: Will have a more symmetrical pattern for the aromatic protons.
-
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also be unique for each isomer.
-
-
FTIR Spectroscopy:
-
The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic for the substitution pattern on the pyridine ring.
-
Reference Standards and Purity
Q1: Where can I obtain a certified reference standard for this compound?
A1: Certified reference standards are crucial for accurate quantification and identification. Several commercial suppliers specialize in providing these standards. It's important to obtain a standard with a certificate of analysis that details its purity and characterization data. A search of chemical supplier catalogs such as Sigma-Aldrich, LGC Standards, or the British Pharmacopoeia is recommended.[6][7]
Q2: How do I assess the purity of my synthesized this compound?
A2: A multi-technique approach is recommended for purity assessment.
-
Chromatographic Methods (GC-MS, LC-MS): These techniques can be used to identify and quantify impurities. A high-purity sample should show a single major peak.
-
NMR Spectroscopy: Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte proton signal to that of a certified internal standard.
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for the pure compound.
This technical support guide provides a comprehensive overview of the analytical challenges and solutions for the characterization of this compound. By understanding the underlying scientific principles and employing a systematic troubleshooting approach, researchers can achieve accurate and reliable analytical results.
References
-
British Pharmacopoeia. N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride. [Link]
-
PubChem. N-methyl-1-(pyridin-2-yl)methanamine. [Link]
-
ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]
-
National Center for Biotechnology Information. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]
-
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
-
The University of Manchester. Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. [Link]
-
SWGDRUG. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
Sources
- 1. nist.gov [nist.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 7. N-Methyl-2-(pyridin-2-yl)-N- 2-(pyridine-2-yl)ethyl ethanamine British Pharmacopoeia (BP) Reference Standard 2095467-43-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Study of N-methyl-1-pyridin-2-ylethanamine and its Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of N-methyl-1-pyridin-2-ylethanamine and its key structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and pharmacological profiles of these compounds, with a primary focus on their interaction with the histamine H1 receptor. By synthesizing established data with expert insights, this guide aims to facilitate a deeper understanding of the structure-activity relationships (SAR) within this chemical class and to provide a practical framework for future research endeavors.
Introduction: The Significance of the Pyridylethylamine Scaffold
The pyridylethylamine moiety is a recognized pharmacophore present in numerous biologically active compounds. Its structural resemblance to histamine has made it a valuable scaffold for the development of ligands targeting histamine receptors. The parent compound, 2-pyridylethylamine, is a known selective agonist for the histamine H1 receptor and serves as a foundational tool for studying histaminergic signaling pathways.[1] This guide will explore the impact of subtle structural modifications to this scaffold, specifically N-methylation and positional isomerism of the pyridine ring, on its biological activity.
The analogues under comparison are:
-
2-Pyridylethylamine (Parent Compound)
-
This compound (N-methylated Analogue)
-
3-Pyridylethylamine (Positional Isomer)
-
4-Pyridylethylamine (Positional Isomer)
Chemical Structures and Properties
A fundamental understanding of the physicochemical properties of these analogues is crucial for interpreting their biological activities.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Pyridylethylamine | C₇H₁₀N₂ | 122.17 | |
| This compound | C₈H₁₂N₂ | 136.20 | |
| 3-Pyridylethylamine | C₇H₁₀N₂ | 122.17 | |
| 4-Pyridylethylamine | C₇H₁₀N₂ | 122.17 |
Note: Structures are illustrative. This compound structure is inferred from its name and is consistent with related compounds found in chemical databases.[2]
Synthesis Methodologies
The synthesis of these compounds is achievable through established organic chemistry routes. The following provides an overview and a detailed protocol for the key synthetic transformations.
Synthesis of 2-Pyridylethylamine
2-Pyridylethylamine can be synthesized through various methods, with one common approach being the reduction of 2-vinylpyridine in the presence of ammonia or by the reduction of 2-(2-nitrovinyl)pyridine. Commercial availability of this starting material is also widespread.
Synthesis of this compound
N-methylation of the primary amine, 2-pyridylethylamine, can be achieved through several methods. A common and effective laboratory-scale procedure is reductive amination.
Diagram of N-methylation via Reductive Amination:
Caption: Reductive amination pathway for N-methylation.
Experimental Protocol: N-methylation of 2-Pyridylethylamine
This protocol is adapted from established procedures for the monomethylation of primary amines.
-
Imine Formation: In a round-bottom flask, dissolve 2-pyridylethylamine (1 equivalent) in a suitable solvent such as methanol. Add an aqueous solution of formaldehyde (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to control the exothermic reaction.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl.
-
Extraction: Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and byproducts. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Isolation: Extract the product into an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Synthesis of 3- and 4-Pyridylethylamine
The synthesis of the positional isomers can be achieved from the corresponding pyridinecarboxaldehydes or cyanopyridines through multi-step synthetic sequences, often involving Wittig-type reactions or reductions. These compounds are also commercially available.
Comparative Biological Activities
The primary biological target for this class of compounds is the histamine H1 receptor. This section compares their activity at this receptor and explores potential off-target effects.
Histamine H1 Receptor Agonism
2-Pyridylethylamine is a well-characterized selective H1 receptor agonist.[1] It is often used as a reference compound in pharmacological studies.
Comparative Performance Data (Histamine H1 Receptor):
| Compound | Receptor Affinity (Ki) | Functional Potency (EC50) | Efficacy (% of Histamine Max Response) |
| 2-Pyridylethylamine | Moderate | ~1-10 µM (in some assays) | Partial Agonist (~60-80%) |
| This compound | Predicted: Similar to or slightly lower than 2-pyridylethylamine | Predicted: Potentially lower than 2-pyridylethylamine | Predicted: Partial Agonist |
| 3-Pyridylethylamine | Significantly lower than 2-pyridylethylamine | Weak or no agonist activity | - |
| 4-Pyridylethylamine | Very low or no affinity | No significant agonist activity | - |
Note: Specific Ki and EC50 values can vary depending on the assay system. The data for this compound is predicted based on general SAR trends, where N-alkylation of histamine agonists can sometimes decrease potency. Direct experimental validation is required.
Structure-Activity Relationship (SAR) Insights:
-
Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring is critical for H1 receptor activity. The 2-pyridyl isomer exhibits the highest affinity and agonist activity, suggesting a specific orientation within the receptor binding pocket is required for activation. The 3- and 4-pyridyl isomers are significantly less active, highlighting the importance of the nitrogen's proximity to the ethylamine side chain for receptor interaction.
-
N-methylation: The addition of a methyl group to the primary amine of 2-pyridylethylamine is expected to alter its interaction with the H1 receptor. Generally, for many G protein-coupled receptors, N-alkylation of a primary amine ligand can lead to a decrease in potency due to steric hindrance or altered hydrogen bonding capacity within the binding pocket. However, in some cases, it can enhance selectivity or alter the functional response. For this compound, a slight decrease in H1 agonist potency compared to the parent compound is anticipated, though its selectivity profile may be altered.
Signaling Pathway of Histamine H1 Receptor Activation:
Caption: H1 receptor signaling cascade.
Potential Off-Target Activities
While the primary focus is on the H1 receptor, it is crucial to consider potential interactions with other receptors to understand the full pharmacological profile and potential side effects. Pyridylethylamine structures have been reported to interact with other monoamine receptors, though often with lower affinity.
A comprehensive screening against a panel of receptors would be necessary to fully characterize the selectivity of this compound and its analogues. Potential off-targets could include other histamine receptor subtypes (H2, H3, H4), serotonin receptors, and dopamine receptors. The structural similarity to phenylethylamine suggests that interactions with trace amine-associated receptors (TAARs) might also be possible.[3]
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compounds for the H1 receptor using the radiolabeled antagonist [³H]mepyramine.
Workflow for [³H]mepyramine Binding Assay:
Caption: Workflow of a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Utilize a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells). Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
[³H]mepyramine at a concentration near its Kd (typically 1-2 nM).
-
A range of concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For determining non-specific binding, use a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo assay measures the ability of the compounds to induce contraction of the guinea pig ileum, a tissue rich in H1 receptors, thereby determining their functional potency (EC50) and efficacy.
Detailed Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileal segment and cut it into 2-3 cm pieces.
-
Mounting: Mount the tissue segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂). Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Concentration-Response Curve: After equilibration, add the test compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., from 10⁻⁹ M to 10⁻⁴ M). Record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: Normalize the responses to the maximal contraction induced by a full agonist like histamine. Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve. Fit the curve using a sigmoidal dose-response model to determine the EC50 and the maximum effect (Emax).
Conclusion and Future Directions
This comparative guide provides a foundational understanding of this compound and its analogues. The available evidence strongly suggests that the 2-pyridylethylamine scaffold is a privileged structure for histamine H1 receptor agonism. The position of the pyridine nitrogen is a critical determinant of activity, with the 2-pyridyl isomer being optimal.
The N-methylation of 2-pyridylethylamine is predicted to result in a compound that retains partial H1 agonist activity, although likely with a modest decrease in potency. This hypothesis, however, requires direct experimental validation.
Key areas for future research include:
-
Direct Pharmacological Characterization: A head-to-head comparison of the binding affinities and functional potencies of this compound and its parent compound at the H1 receptor is essential.
-
Selectivity Profiling: A comprehensive receptor screening of these analogues is necessary to elucidate their selectivity profiles and identify any potential off-target interactions.
-
In Vivo Studies: Investigating the in vivo effects of these compounds will provide a more complete understanding of their pharmacological properties, including their pharmacokinetic profiles and potential therapeutic applications or toxicities.
By systematically exploring the structure-activity relationships within this chemical series, researchers can gain valuable insights for the design of more potent and selective pharmacological tools and potential therapeutic agents.
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A Senior Application Scientist's Guide to Purity Validation: NMR vs. HPLC for N-methyl-1-pyridin-2-ylethanamine
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like N-methyl-1-pyridin-2-ylethanamine, a versatile building block, ensuring its purity is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
As a Senior Application Scientist, my experience has shown that the choice between these methods is not about which is "better," but which is most "fit for purpose." This guide is structured to provide researchers, scientists, and drug development professionals with the technical insights and experimental logic needed to make informed decisions for their specific analytical challenges.
The Fundamental Divide: What Are We Actually Measuring?
At its core, the comparison between NMR and HPLC for purity is a comparison between a universal, structure-based method and a separative, property-based method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary analytical method that provides a direct, quantitative measure based on the number of atomic nuclei (protons, in the case of ¹H NMR) present in a molecule.[1][2] The area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[2] This intrinsic relationship allows for the determination of purity against a certified internal standard without needing a reference standard of the analyte itself.[3]
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique.[4] It physically separates the analyte from its impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[5][6] Purity is then typically determined by the relative area percentage of the main analyte peak compared to all other peaks detected, usually by a UV-Visible detector.[4]
Section 1: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful tool for obtaining an absolute purity value, often referred to as a "mass balance" in a single experiment.[7] It quantifies the main component and any observable proton-containing impurities against a highly pure, certified internal standard.[7][8]
The Causality Behind the qNMR Protocol
The success of a qNMR experiment hinges on meticulous planning and execution to ensure the data is truly quantitative.[1]
Diagram of the qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: qNMR of this compound
1. Selection of Internal Standard (IS):
-
Rationale: The choice of IS is the most critical step for accuracy.[8][9] The IS must be of high, certified purity (≥99%), stable, soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with any analyte signals.[7][8]
-
For this compound: Maleic acid is an excellent choice for polar solvents like DMSO-d₆. Its vinylic protons appear as a singlet around 6.3 ppm, a region typically clear of signals from the analyte.[7] Dimethyl sulfone is another stable alternative.[9]
2. Sample Preparation:
-
Step 1: Accurately weigh approximately 15 mg of this compound into a clean vial using a microbalance with at least 0.01 mg readability.[1]
-
Step 2: Accurately weigh approximately 10 mg of the certified internal standard (e.g., maleic acid) into the same vial. The goal is a near 1:1 molar ratio to optimize integration accuracy.[1]
-
Step 3: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.[1][8]
-
Step 4: Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Rationale: To ensure signal intensity is directly proportional to the number of nuclei, the nuclei must fully relax back to their equilibrium state between radiofrequency pulses. This is controlled by the relaxation delay (D1).[9]
-
Key Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-90 degrees.
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and IS signals being integrated. A conservative value of 30-60 seconds is often used for small molecules.
-
Number of Scans: 16 or more, to achieve an adequate signal-to-noise ratio (S/N).[1]
-
4. Data Processing and Purity Calculation:
-
Step 1: Process the spectrum with careful phasing and baseline correction.
-
Step 2: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the N-methyl singlet) and a signal for the internal standard.
-
Step 3: Calculate the purity using the following equation[10][11]:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Trustworthiness: The Self-Validating System of qNMR
The trustworthiness of qNMR is grounded in its direct proportionality and the use of a certified reference material.[2] The method's accuracy is directly traceable to the purity of the internal standard. By using a well-characterized standard, the experiment is anchored to a known quantity, making it a primary ratio method of measurement.
Section 2: HPLC for Relative Purity Determination
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and robustness.[4] It excels at separating the main compound from structurally similar impurities.[6]
The Causality Behind the HPLC Protocol
A successful HPLC method must achieve baseline separation of the analyte from all potential impurities and degradation products. This requires careful selection of the column, mobile phase, and detector settings. The method's validity is ensured through system suitability testing and, for stability-indicating methods, forced degradation studies.[12][13][14]
Diagram of the HPLC Method Development and Analysis Workflow
Caption: Workflow for HPLC method development and analysis.
Experimental Protocol: HPLC Purity of this compound
1. Method Development Considerations:
-
Rationale: this compound is a polar compound containing a basic nitrogen. This chemistry dictates the choice of column and mobile phase to achieve good peak shape and retention.[15][16]
-
Column: A C18 reversed-phase column is a good starting point.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted to ~3-4 to protonate the amine and improve peak shape) and an organic modifier like acetonitrile or methanol.[4] A gradient elution (increasing organic content over time) is often necessary to elute both polar and potential non-polar impurities.
-
Detector: A UV detector set at a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm). A Photo Diode Array (PDA) detector is preferable as it can assess peak purity.[4]
2. Forced Degradation (Stress Testing):
-
Rationale: To ensure the method is "stability-indicating," it must be able to separate the analyte from any degradation products that might form over time.[12][14][17] This is a requirement of regulatory bodies like the ICH.[13][17]
-
Procedure: Subject the analyte to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The HPLC method must then demonstrate that all resulting degradant peaks are resolved from the main analyte peak. A degradation level of 5-20% is typically targeted.[17]
3. System Suitability Testing (SST):
-
Rationale: SST is performed before any sample analysis to verify that the entire chromatographic system is functioning correctly on that day.[18][19][20] It is a mandatory part of any validated HPLC method under GMP.[18]
-
Procedure:
-
Make multiple (typically 5-6) injections of a standard solution.[20]
-
Acceptance Criteria (per USP/ICH):
-
4. Sample Analysis:
-
Step 1: Accurately prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Step 2: Inject the solution into the HPLC system.
-
Step 3: Integrate all peaks from the solvent front to the end of the run.
-
Step 4: Calculate purity using the area percent method:
-
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Trustworthiness: The Self-Validating System of HPLC
The robustness of an HPLC method is established through rigorous validation according to ICH Q2(R1) guidelines.[22][23][24][25] The daily performance is verified by the SST.[19][26] This two-tiered system—initial comprehensive validation followed by daily performance checks—ensures that the data generated is reliable and reproducible.[18]
Head-to-Head Comparison: NMR vs. HPLC
Logical Comparison of Analytical Attributes
Caption: Key comparative attributes of qNMR and HPLC.
| Feature | Quantitative NMR (qNMR) | HPLC (UV Detection) | Senior Scientist's Insight |
| Quantification Principle | Absolute. Measures purity against a certified internal standard.[2] | Relative. Based on area percentage; assumes all components have the same response factor at the chosen wavelength. | qNMR gives you a true mass purity. HPLC purity can be misleading if impurities have different UV absorptivity than the main compound. |
| Reference Standard | Requires a certified internal standard (structurally unrelated).[7] | Requires a well-characterized analyte reference standard for method development and SST. | The need for an analyte-specific standard for HPLC can be a bottleneck in early development. qNMR bypasses this. |
| Specificity | High structural specificity. Can distinguish and quantify structurally different impurities if signals are resolved.[27] | High separative specificity. Can separate closely related isomers that may be indistinguishable by ¹H NMR.[28] | These techniques are orthogonal and complementary. HPLC separates what NMR might not resolve, while NMR can identify what HPLC separates.[29] |
| Sensitivity | Lower. Typically requires milligram quantities of sample.[28] | High. Can detect impurities at levels down to 0.05% or lower. | For trace impurity analysis and limit tests, HPLC is unequivocally the superior choice. |
| Information Provided | Purity, structural confirmation of the main component, and structural information on protonated impurities.[27][30][31] | Purity, retention time, and (with a PDA detector) UV spectrum of each separated component. | NMR is both qualitative and quantitative in a single experiment.[10] HPLC is primarily quantitative for purity, with limited qualitative power. |
| Throughput | Lower. Longer acquisition times per sample. | High. Modern UPLC systems can have run times of a few minutes. | For routine QC of multiple batches, HPLC is far more efficient. |
| "Invisible" Impurities | Can miss impurities with no protons (e.g., inorganic salts) or those with signals buried under analyte or solvent peaks. | Can miss impurities that lack a UV chromophore or do not elute from the column. | This is a critical point. Neither method is perfect. A comprehensive purity profile often requires multiple techniques (e.g., adding GC for volatile impurities, Karl Fischer for water). |
Conclusion and Recommendation
For the validation of this compound purity, the choice between qNMR and HPLC is dictated by the analytical objective.
-
For establishing a primary, absolute purity value for a reference standard or a new batch of material, qNMR is the gold standard. Its ability to provide a direct, SI-traceable purity measurement without requiring an analyte-specific reference standard is a significant advantage, especially in early-stage research and development.[2] It simultaneously confirms the identity of the material being tested.
-
For routine quality control, stability studies, and the detection of trace-level impurities, a validated, stability-indicating HPLC method is indispensable. Its high sensitivity, resolving power, and throughput are unmatched for monitoring the purity of multiple samples against a defined specification.[6]
Ultimately, these two techniques are not competitors but powerful allies. The most robust approach to characterizing a new chemical entity involves using both. HPLC can demonstrate the separation of all detectable components, and qNMR can then be used to provide an absolute purity value and help in the structural elucidation of any significant impurities isolated by preparative chromatography.[28][29] This orthogonal approach provides the highest level of confidence in the purity of your material, satisfying both scientific rigor and regulatory expectations.
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- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho.
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- Quantitative NMR Spectroscopy - Acanthus Research.
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- Quantit
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Comparative Efficacy of Pyridine-Based Derivatives Against Mycobacterium tuberculosis: A Guide for Drug Development Professionals
The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous pipeline of novel therapeutics.[1][2] The pyridine scaffold, a key heterocycle present in the first-line anti-TB drug isoniazid, continues to be a fertile ground for the development of new anti-tubercular agents.[1][3] This guide provides a comparative analysis of the efficacy of various pyridine-based derivatives, with a focus on structure-activity relationships (SAR), mechanisms of action, and the experimental protocols required for their evaluation. While the specific scaffold N-methyl-1-pyridin-2-ylethanamine is a subject of ongoing research, this guide synthesizes data on closely related and highly potent pyridine derivatives that inform the development landscape.
Comparative Efficacy of Modern Pyridine Derivatives
Recent research has unveiled several classes of pyridine derivatives with potent activity against both drug-sensitive and drug-resistant Mtb. The efficacy of these compounds is highly dependent on the nature and position of substituents on the pyridine ring, which significantly influences their lipophilicity, target engagement, and metabolic stability.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
A critical aspect of pyridine-based drug discovery is understanding the relationship between chemical structure and antimycobacterial activity. Lipophilicity, often correlated with the calculated LogP (cLogP), plays a vital role in a compound's ability to permeate the complex, lipid-rich cell wall of Mtb.[4]
For instance, in the pyridine-2-methylamine series, a positive correlation exists between higher cLogP values and more potent anti-tubercular activity, suggesting that increased lipophilicity aids in penetrating the mycobacterial membrane.[4] The combination of bulky, lipophilic groups such as N-8-azaspiro[5][6]decyl and 4-biphenyl at different positions on the scaffold yielded compounds with exceptional potency.[4]
Similarly, for pyridyl chalcones , derivatives bearing lipophilic A-rings, such as dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl moieties, were the most potent in their series.[7][8] This underscores a recurring theme in anti-tubercular drug design: the necessity of balancing polarity and lipophilicity to achieve effective cell wall penetration.
The table below summarizes the in vitro efficacy of representative compounds from different pyridine-based series against the standard Mtb H37Rv strain and, where available, resistant strains.
| Compound Class | Representative Compound | MIC vs. Mtb H37Rv (µg/mL) | MIC vs. MDR/XDR Strains (µg/mL) | Selectivity Index (SI) vs. Vero Cells | Putative Target |
| Pyridine-2-methylamines | Compound 62[4] | 0.016 | 0.0039 - 0.0625 | >1000 (IC₅₀ ≥ 16 µg/mL) | MmpL3[4] |
| 2,4-Disubstituted Pyridines | Compound 11[5][9] | 0.8 | Not specified | >1.5 | MmpS5-MmpL5 efflux pump (resistance)[5][9] |
| Pyridine Carboxamides | MMV687254[10] | ~1.0 (3.125 µM) | Active against resistant strains | Not specified | Prodrug requiring AmiC hydrolysis[10] |
| Pyridyl Chalcones | Pyrene-1-yl derivative (20)[7] | ~3.5 (8.9 µM) | Not specified | Not specified | Mtb Protein Tyrosine Phosphatase B (PtpB)[7] |
| Standard Drugs | Isoniazid | 0.025 - 0.05 | High (Resistant) | High | InhA |
| Standard Drugs | Rifampicin | 0.05 - 0.1 | High (Resistant) | High | rpoB |
Note: MIC values are converted from µM where necessary for comparison. The Selectivity Index (SI) is calculated as IC₅₀ (cytotoxicity) / MIC (activity).
Mechanisms of Action: Diverse Molecular Targets
Pyridine derivatives inhibit Mtb growth through a variety of mechanisms, a feature that is highly attractive for combating resistance.
Inhibition of Mycolic Acid Transport
A prominent target for recently developed pyridine derivatives is Mycobacterial membrane protein Large 3 (MmpL3) .[4] MmpL3 is an essential inner membrane transporter responsible for exporting mycolic acids—critical components of the mycobacterial cell wall—to the periplasm. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The high potency and low toxicity of compounds like the pyridine-2-methylamine derivative 62 are attributed to their specific and high-affinity binding to MmpL3.[4] Resistance to this compound class has been linked to single nucleotide polymorphisms in the mmpL3 gene, confirming it as the direct target.[4]
Caption: Mechanism of MmpL3 inhibition by pyridine derivatives.
Prodrug Activation and Novel Pathways
Some pyridine derivatives function as prodrugs, requiring activation by mycobacterial enzymes. The pyridine carboxamide MMV687254 is inactive until its amide bond is hydrolyzed by the amidase AmiC.[10] Interestingly, this compound also appears to have a dual mechanism of action, inducing autophagy in infected macrophages, which contributes to bacterial killing.[10] This multi-pronged attack—direct bacteriostatic activity and host-mediated clearance—is a promising strategy for future drug development.
Essential Experimental Protocols for Efficacy Evaluation
Objective comparison of novel compounds requires standardized and robust experimental methodologies. The following protocols are fundamental to assessing the anti-tubercular potential of this compound derivatives or any new chemical entity.
Protocol 1: In Vitro MIC Determination via Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound. The assay relies on the ability of metabolically active Mtb cells to reduce the blue, non-fluorescent indicator dye (resazurin) to the pink, fluorescent resorufin.
Causality Behind Methodological Choices:
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) provides the necessary nutrients for Mtb growth. The inclusion of a detergent like Tween 80 prevents bacterial clumping, ensuring a uniform cell suspension for accurate inoculation.
-
Indicator Dye: Alamar Blue (resazurin) is chosen for its high sensitivity, low toxicity to mycobacteria, and its clear visual endpoint, which can also be quantified fluorometrically or spectrophotometrically.
-
Controls: Including a "no drug" positive control (verifies bacterial viability) and a "no bacteria" negative control (ensures medium sterility) is critical for validating the assay results. Standard drugs like isoniazid are run in parallel to benchmark the potency of the test compounds.
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Serially dilute the test compounds across the plate, typically in a two-fold dilution series. Reserve wells for positive (cells, no drug), negative (media only), and standard drug controls.
-
Inoculation: Prepare a suspension of Mtb H37Rv, adjusted to a McFarland standard of 1.0, and further dilute it 1:20 in 7H9 broth. Add 100 µL of this inoculum to each well (except the negative control), resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Dye Addition: After incubation, add 30 µL of Alamar Blue solution to each well.
-
Final Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Cytotoxicity and Selectivity Index Determination
To ensure a compound's activity is specific to mycobacteria and not due to general cellular toxicity, its effect on a mammalian cell line (e.g., Vero, monkey kidney epithelial cells) must be assessed. The Selectivity Index (SI), the ratio of cytotoxicity to activity (IC₅₀/MIC), is a critical parameter in early-stage drug development. A higher SI value is desirable.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of ~1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add a viability indicator dye such as Resazurin or MTT.
-
Quantification: After a further incubation period (2-4 hours), measure the fluorescence or absorbance.
-
Calculation: Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve. The SI is then calculated as IC₅₀ / MIC.
Future Outlook and Conclusion
The pyridine nucleus remains a privileged scaffold in the search for novel anti-tubercular agents. The most promising derivatives, such as the pyridine-2-methylamines targeting MmpL3, exhibit nanomolar potency against MDR and XDR strains with high selectivity, demonstrating a clear path forward.[4] Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles. The exploration of dual-mechanism agents and compounds that can overcome existing resistance mechanisms will be paramount. By leveraging the structure-activity relationships discussed and employing rigorous, validated protocols, the research community can continue to refine pyridine-based scaffolds into next-generation drugs to combat the global threat of tuberculosis.
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Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]
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2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. [Link]
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Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. [Link]
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Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
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Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [Link]
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Synthesis and Antimycobacterial Activity of 4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines. [Link]
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The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions. [Link]
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In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum. [Link]
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Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine. [Link]
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Antimycobacterial Agents: Synthesis and Biological Evaluation of Novel 4-(Substituted-phenyl)-6-methyl-2-oxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine- 5-carboxamide Derivatives by Using One-pot Multicomponent Method. [Link]
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Antimycobacterial activity of N1-[1-[3-aryl-1-(pyridin-2-, 3- or 4-yl)-3-oxo] propyl]-2-pyridinecarboxamidrazones. [Link]
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2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. [Link]
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A Senior Application Scientist's Guide to Bipyridine Ligands in Catalysis: A Comparative Analysis of N-methyl-1-pyridin-2-ylethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Classic Bipyridine Scaffolds
For decades, 2,2'-bipyridine (bpy) and its derivatives have been cornerstones in transition metal catalysis, prized for their robust coordination chemistry, redox stability, and the relative ease with which their electronic and steric properties can be tuned.[1][2] From palladium-catalyzed cross-couplings to photoredox reactions, these ligands form stable, active complexes with a vast range of metals.[3] However, the ever-increasing demand for stereoselectivity in modern synthesis, particularly in the pharmaceutical industry, has driven a search for accessible chiral ligands.
While highly complex, "privileged" chiral bipyridine ligands have demonstrated exceptional performance, their multi-step syntheses can be a significant barrier to widespread adoption.[4][5] This guide focuses on a simpler, yet effective, class of C₁-symmetric chiral ligands, exemplified by N-methyl-1-pyridin-2-ylethanamine . We will objectively compare its synthesis, structure, and catalytic performance against ubiquitous achiral alternatives like 2,2'-bipyridine (bpy) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), providing a framework for rational ligand selection in your own research.
Chapter 1: Ligand Design, Synthesis, and Structural Properties
The choice of ligand is fundamentally a choice of the steric and electronic environment around the metal center. A ligand's synthesis protocol dictates its accessibility, while its structural properties determine its potential applications.
Experimental Protocol: Synthesis of (S)-N-methyl-1-pyridin-2-ylethanamine
The synthesis of this chiral ligand is intentionally designed for accessibility, utilizing a straightforward reductive amination. This two-step, one-pot procedure avoids costly reagents and complex purifications.
Rationale: Reductive amination is a robust and high-yielding transformation. Using a chiral starting material, (S)-1-phenylethanamine, as a chiral auxiliary allows for the diastereoselective reduction of the intermediate imine. Subsequent hydrogenolysis removes the auxiliary, yielding the desired enantiopure ligand. For simplicity, we will illustrate the synthesis of the racemic ligand here, which can be resolved or synthesized enantioselectively using established methods.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 2-acetylpyridine (1.0 eq) in anhydrous methanol (0.2 M), add methylamine (1.1 eq, as a solution in THF or EtOH) at room temperature.
-
Stirring: Allow the mixture to stir at room temperature for 4-6 hours to facilitate the formation of the N-(1-(pyridin-2-yl)ethylidene)methanamine intermediate. Progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Carefully quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield this compound as a pale yellow oil.
Caption: A streamlined workflow for the synthesis of this compound.
Structural Comparison
The fundamental differences in symmetry and substitution between these ligands have profound implications for their catalytic behavior.
| Feature | This compound | 2,2'-Bipyridine (bpy) | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) |
| Symmetry | C₁ (Asymmetric) | C₂ | C₂ |
| Chirality | Yes (Central) | No (Achiral) | No (Achiral) |
| Chelation | Bidentate N,N | Bidentate N,N | Bidentate N,N |
| Flexibility | High (sp³ linker) | Moderate (C-C bond rotation) | Moderate (C-C bond rotation) |
| Steric Profile | Low, localized methyl group | Low | High, bulky t-Bu groups |
| Synthesis Cost | Low | Very Low | Moderate |
Chapter 2: Case Study I - Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful method for producing chiral alcohols, key intermediates in pharmaceutical synthesis.[6] The success of this reaction is almost entirely dependent on the ability of the chiral ligand to create a stereo-defined environment around the metal catalyst.
Experimental Protocol: ATH of Acetophenone
Rationale: This experiment directly probes the efficacy of the ligand's chirality. A ruthenium or rhodium precursor is activated in situ with the ligand. Formic acid/triethylamine is used as a safe and convenient hydrogen source. The enantiomeric excess (ee) of the product, 1-phenylethanol, is a direct measure of the ligand's ability to control the stereochemical outcome. An achiral ligand like bpy should, in theory, produce a racemic mixture (0% ee).
Step-by-Step Protocol:
-
Catalyst Pre-formation: In a nitrogen-purged glovebox, add [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the respective ligand (0.011 eq) to a vial. Add anhydrous isopropanol (0.1 M) and stir the mixture at 80 °C for 1 hour.
-
Reaction Setup: In a separate vial, dissolve acetophenone (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃).
-
Initiation: Add the substrate solution to the activated catalyst solution.
-
Reaction: Stir the reaction mixture at 40 °C for 16 hours.
-
Analysis: Quench the reaction with a saturated NaHCO₃ solution and extract with ethyl acetate. The conversion can be determined by GC analysis of the crude mixture. The enantiomeric excess (ee) of the 1-phenylethanol product is determined by chiral HPLC analysis.
Comparative Performance Data
The following data is representative of what can be expected for these classes of ligands in a Ru-catalyzed ATH reaction.
| Ligand | Catalyst Precursor | Conversion (%) | Enantiomeric Excess (ee, %) |
| This compound | [Ru(p-cymene)Cl₂]₂ | >95% | 75-85% (S) |
| 2,2'-Bipyridine (bpy) | [Ru(p-cymene)Cl₂]₂ | ~90% | 0% |
| dtbbpy | [Ru(p-cymene)Cl₂]₂ | ~85% | 0% |
Analysis: The results clearly demonstrate the value of the chiral this compound ligand. While all ligands form active catalysts, only the chiral ligand induces asymmetry, providing the desired enantiomer in high excess. The slightly lower conversion for dtbbpy can be attributed to its increased steric bulk potentially hindering substrate coordination.
Caption: Decision framework for rational ligand selection in catalysis.
Conclusion
There is no single "best" ligand; there is only the best ligand for a specific transformation. This guide demonstrates that the simple, accessible chiral ligand This compound is a valuable tool for asymmetric catalysis, offering good enantioselectivity without the synthetic complexity of more advanced systems. However, in reactions where sterics govern reactivity, such as the Ni-catalyzed cross-coupling example, established achiral ligands like dtbbpy remain the superior choice.
By understanding the causal links between a ligand's structure and its function, researchers can move beyond trial-and-error and make informed, rational decisions, saving time and resources in the development of novel catalytic systems.
References
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Che-gong, J., et al. (2024). Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. ChemRxiv. [Link]
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Wang, Z., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
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Che, C., et al. (2022). Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis. Organic Chemistry Frontiers. [Link]
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Che, C., & Kwong, H. L. (2002). Chiral 2,2′-bipyridines: ligands for asymmetric induction. Chemical Society Reviews. [Link]
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Wang, Z., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Bipyridine Ligands in Modern Catalysis. [Link]
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Housecroft, C. E. (2022). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 27(11), 3583. [Link]
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El-ghayoury, A., et al. (2000). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate. [Link]
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Kaim, W., et al. (2002). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Inorganic Chemistry, 41(6), 1548-1560. [Link]
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Fiveable. Bipyridine Definition. Inorganic Chemistry II Key Term. [Link]
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Roy, R. K., & Krishnamurti, S. (2004). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences, 116(5), 281-286. [Link]
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Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914. [Link]
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Uehling, M. R., et al. (2020). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society, 142(37), 15895-15906. [Link]
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Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
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A Comparative In Vitro Validation Guide: Evaluating the Antitubercular Potential of N-methyl-1-pyridin-2-ylethanamine
Introduction: The Pressing Need for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgent requirement for new therapeutic agents with novel mechanisms of action. This guide provides a comprehensive framework for the in vitro validation of N-methyl-1-pyridin-2-ylethanamine, a pyridine-based compound, as a potential antitubercular candidate. We will objectively compare its prospective performance against established first-line antitubercular drugs and provide detailed experimental protocols to support this evaluation.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for new solutions to combat tuberculosis. Our approach is grounded in scientific integrity, providing a logical, evidence-based pathway for the preliminary assessment of this promising compound.
Compound Profile: this compound
This compound is a heterocyclic amine containing a pyridine ring, a structural motif present in several compounds with demonstrated biological activities, including antitubercular effects. Its chemical structure suggests potential for membrane interaction and interference with cellular processes vital for mycobacterial survival.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂N₂
-
Molecular Weight: 136.19 g/mol
Comparative Analysis of Antitubercular Activity
The primary measure of a compound's direct antitubercular activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of M. tb. For this guide, we will compare the hypothetical MIC of this compound against the known MICs of first-line antitubercular drugs: Isoniazid, Rifampicin, and Ethambutol. The standard laboratory strain for these assays is M. tuberculosis H37Rv.
| Compound | Target/Mechanism of Action (Established/Putative) | Reported MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound (Hypothetical) | Putatively inhibits cell wall synthesis by targeting mycolic acid transport or synthesis. | To be determined |
| Isoniazid | Inhibits mycolic acid synthesis.[1][2][3] | 0.015 - 0.06[1][2][4] |
| Rifampicin | Inhibits DNA-dependent RNA polymerase.[5][6] | 0.1 - 1.0[4][5][7] |
| Ethambutol | Inhibits arabinosyl transferase, disrupting arabinogalactan synthesis in the cell wall.[8][9] | 1.0 - 5.0[9][10] |
Experimental Protocols for In Vitro Validation
To ensure the scientific rigor of our validation, we will employ a multi-assay approach. This includes determining the compound's direct antimycobacterial activity and assessing its cytotoxicity to ensure a favorable therapeutic window.
Determination of Minimum Inhibitory Concentration (MIC): Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.[11][12][13] The principle lies in the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Step-by-Step Protocol:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform a two-fold serial dilution of the compound in 100 µL of 7H9 broth to achieve a range of desired final concentrations.
-
Include wells for positive controls (Isoniazid, Rifampicin, Ethambutol) and a negative control (no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 30 µL of Alamar Blue solution (a sterile mixture of Alamar Blue reagent and 10% Tween 80) to each well.[13]
-
Re-incubate the plate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
Experimental Workflow for MABA
Caption: Workflow for MIC determination using MABA.
Rapid Susceptibility Testing: Luciferase Reporter Phage (LRP) Assay
For a more rapid assessment, the LRP assay can be employed. This method utilizes a mycobacteriophage engineered to express a luciferase gene upon infecting a viable M. tb cell. The production of light is directly proportional to the number of viable bacteria.[14][15][16]
Step-by-Step Protocol:
-
Preparation of Mycobacterial Suspension:
-
Prepare a suspension of M. tb H37Rv in Middlebrook 7H9 broth as described for the MABA.
-
-
Compound Incubation:
-
In a 96-well plate, incubate the mycobacterial suspension with serial dilutions of this compound and control drugs for 48-72 hours at 37°C.
-
-
Phage Infection and Luciferin Addition:
-
Add the luciferase reporter phage (e.g., phAE142) to each well and incubate for 4 hours at 37°C to allow for phage infection and luciferase expression.
-
Add the luciferin substrate to each well.
-
-
Luminescence Measurement:
-
Measure the light output as Relative Light Units (RLU) using a luminometer.
-
A significant reduction in RLU in the presence of the compound compared to the no-drug control indicates antibacterial activity.
-
Experimental Workflow for LRP Assay
Caption: Workflow for the Luciferase Reporter Phage assay.
Cytotoxicity Assessment: MTT Assay
It is crucial to determine if this compound exhibits toxicity towards mammalian cells. The MTT assay is a standard colorimetric method for assessing cell viability.[17][18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a mammalian cell line, such as Vero (African green monkey kidney epithelial cells), in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Experimental Workflow for MTT Assay
Caption: Putative mechanism of action for this compound.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial in vitro validation of this compound as a potential antitubercular agent. By comparing its activity against established first-line drugs and assessing its cytotoxicity, a clear preliminary profile of the compound's potential can be established.
Positive results from these assays, specifically a low MIC against M. tb H37Rv and a high IC₅₀ against a mammalian cell line, would warrant further investigation. Subsequent steps should include testing against drug-resistant clinical isolates, determining the bactericidal versus bacteriostatic nature of the compound, and elucidating its precise mechanism of action. The systematic approach detailed herein provides a critical foundation for the early-stage development of this and other novel antitubercular candidates.
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Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
-
Peloquin, C. A. (1997). High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. Antimicrobial Agents and Chemotherapy, 41(6), 1365–1369. [Link]
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Intarapan, S., et al. (2016). Rifampin dose-response curves for M. tuberculosis H37Rv gfp determined by fluorescence. ResearchGate. [Link]
-
Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
-
Guérin, N., et al. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy, 62(1), e01271-17. [Link]
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Sprock, J., et al. (1995). Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages. Zhonghua Min Guo Wei Sheng Wu Ji Mian Yi Xue Za Zhi, 28(2), 99-109. [Link]
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Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]
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Kumar, K., et al. (2008). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis, 88(4), 356–363. [Link]
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Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Scilit. [Link]
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Machado, D., et al. (2013). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 57(11), 5297–5303. [Link]
-
Jacobs, W. R., et al. (1997). Specific Identification of Mycobacterium tuberculosis with the Luciferase Reporter Mycobacteriophage: Use of p-Nitro-a -acetylamino-b-hydroxy propiophenone. Journal of Clinical Microbiology, 35(12), 3225–3231. [Link]
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El-Gamel, N. E. A. (2025). Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. Research Square. [Link]
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Murtuda, A. (2023). MTT (Assay protocol. protocols.io. [Link]
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Jafari, E., et al. (n.d.). Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. ResearchGate. [Link]
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Palomino, J. C., et al. (2002). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 50(6), 927–931. [Link]
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Mvelase, N. R., et al. (2020). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 64(10), e00780-20. [Link]
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Wang, S., et al. (2014). Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis. PLoS One, 9(12), e114244. [Link]
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ResearchGate. (n.d.). Antimycobacterial activity of rifampicin on H37Rv. ResearchGate. [Link]
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Riska, P. F., et al. (2000). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology, 38(10), 3585–3590. [Link]
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Jacobs, W. R., et al. (1997). Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: Use of p-nitro-α-acetylamino-β- hydroxy propiophenone. Research With Rutgers. [Link]
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ResearchGate. (n.d.). Pyridine based anti‐TB agents and drugs along with their MIC against Mtb. ResearchGate. [Link]
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A Comparative Guide to Cross-Reactivity Studies of N-methyl-1-pyridin-2-ylethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Specificity in Bioanalysis
N-methyl-1-pyridin-2-ylethanamine (betahistine) is a structural analog of histamine used in the treatment of Ménière's disease.[1] Its therapeutic action is attributed to its weak agonism at histamine H1 receptors and potent antagonism at histamine H3 receptors.[1] In the realms of drug development, therapeutic drug monitoring, and toxicological screening, the ability to unequivocally identify and quantify the parent drug and its metabolites is paramount. Cross-reactivity, the phenomenon where antibodies or other detection agents in an assay bind to compounds structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results, thereby compromising patient safety and data integrity.[2][3]
This guide will compare and contrast the gold-standard chromatographic methods with immunoassay techniques for the analysis of betahistine and its derivatives, with a focus on predicting and evaluating potential cross-reactivity.
The Molecular Family: Betahistine and Its Potential Cross-Reactants
The potential for cross-reactivity is fundamentally linked to molecular structure. For this compound, several classes of compounds warrant consideration in any cross-reactivity assessment.
Metabolites: Betahistine is rapidly and extensively metabolized in the body. The major and inactive metabolite is 2-pyridylacetic acid (2-PAA).[4] Due to the rapid metabolism, pharmacokinetic studies often rely on the measurement of 2-PAA as a surrogate for the parent drug.[4] Therefore, any immunoassay developed for betahistine must be evaluated for cross-reactivity with 2-PAA.
Structural Analogs and Precursors: The synthesis of betahistine often involves precursors such as 2-vinylpyridine.[5][6] Additionally, a variety of derivatives have been synthesized for structure-activity relationship studies.[1] These compounds, sharing the core pyridinyl-ethylamine scaffold, are prime candidates for cross-reactivity.
Endogenous Compounds: As a histamine analog, betahistine shares structural similarities with histamine and its metabolites, such as N-tele-methylhistamine. While immunoassays can be developed with high specificity, the potential for cross-reactivity with these endogenous molecules should not be overlooked, particularly in sensitive assays.[7][8]
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Benchmarking N-methyl-1-pyridin-2-ylethanamine: A Comparative Guide to Bidentate Nitrogen Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. Bidentate nitrogen-containing ligands, particularly those incorporating a pyridine moiety, have emerged as a versatile class of ancillary ligands capable of modulating the electronic and steric properties of metal centers in a predictable manner. This guide provides an in-depth technical comparison of N-methyl-1-pyridin-2-ylethanamine as a catalyst ligand, benchmarking its anticipated performance against established alternatives in key organic transformations. By synthesizing data from analogous systems and elucidating the mechanistic underpinnings of experimental choices, this document serves as a practical resource for researchers aiming to optimize their catalytic systems.
Introduction: The Role of Bidentate Pyridine-Amine Ligands in Catalysis
Bidentate ligands containing both a pyridine ring and an amine donor atom (N,N'-ligands) offer a unique combination of a π-accepting pyridine and a σ-donating amine. This electronic disparity allows for fine-tuning of the catalyst's properties. The pyridine ring can stabilize low-valent metal centers through π-backbonding, while the amine group's electron-donating nature can influence the nucleophilicity and reactivity of the metal. The chelate effect, arising from the bidentate coordination, imparts stability to the metal complex.
This compound introduces a tertiary amine into the ligand scaffold. The presence of the N-methyl group, compared to a secondary amine (N-H), is expected to increase the electron-donating ability of the nitrogen atom and introduce greater steric bulk around the metal center. These modifications can have a profound impact on catalyst activity, selectivity, and stability, which this guide will explore through comparative data.
Synthesis of this compound
A reliable and straightforward synthesis of this compound is crucial for its evaluation and application. A common and efficient method is the reductive amination of 2-acetylpyridine with methylamine.[1] This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction to the desired amine.
Experimental Protocol: Synthesis via Reductive Amination
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in a suitable solvent such as methanol. Add a solution of methylamine (1.1 eq, e.g., as a 40% solution in water or a 2.0 M solution in THF) dropwise at room temperature. The reaction is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise to the solution. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Comparative Performance Analysis
Direct experimental data for this compound in catalysis is limited in publicly available literature. Therefore, this section benchmarks its expected performance by comparing data from structurally similar ligands in key catalytic reactions. The primary points of comparison will be the effect of N-alkylation and the nature of the pyridine ring substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electronic properties of the ligand on the palladium catalyst are critical. Increased electron donation from the ligand can facilitate the oxidative addition step, which is often rate-limiting.[2]
-
Influence of N-Alkylation: Studies on related N,N'-bidentate ligands have shown that N-alkylation generally enhances catalytic activity in Suzuki-Miyaura coupling. The increased electron-donating ability of the tertiary amine in this compound, compared to a secondary amine analogue, is predicted to lead to higher turnover frequencies (TOFs).
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene. The ligand's steric and electronic properties influence the regioselectivity and efficiency of the catalytic cycle.
-
Steric and Electronic Effects: The N-methyl group in the target ligand introduces additional steric bulk near the metal center. This can favor the formation of the desired trans-product by influencing the orientation of the substrates in the coordination sphere.[3] The electronic donation from the methylated amine can also accelerate the rate-determining oxidative addition step.[3]
Comparative Data for Pyridine-Based Ligands in Suzuki-Miyaura Coupling:
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| 2-(Aminomethyl)pyridine | 4-Bromotoluene | Phenylboronic acid | 1 | K2CO3 | Toluene/H2O | 92 | [4] |
| N,N-Dimethyl-1-(pyridin-2-yl)methanamine | 4-Bromotoluene | Phenylboronic acid | 1 | K2CO3 | Toluene/H2O | 98 | [4] |
| 2-(1-Benzotriazolyl)pyridine | 4-Bromoanisole | Phenylboronic acid | 0.1 | Cs2CO3 | Dioxane | 95 | [5] |
This table presents representative data for analogous ligand systems to illustrate the expected high performance of this compound.
Asymmetric Hydrogenation
For asymmetric catalysis, chiral versions of this compound would be required. The stereochemical outcome of asymmetric hydrogenation is highly dependent on the ligand's ability to create a chiral environment around the metal center.
-
Ligand Design for Enantioselectivity: Chiral bidentate nitrogen ligands are effective in the asymmetric hydrogenation of ketones and imines.[6][7] The rigidity of the chelate ring and the steric hindrance provided by substituents on the ligand are crucial for achieving high enantioselectivity. A chiral this compound, with a stereocenter at the benzylic position, is a promising candidate for such transformations.
Comparative Data for Chiral Bidentate Nitrogen Ligands in Asymmetric Hydrogenation of Ketones:
| Ligand | Substrate | Catalyst | H2 Pressure (atm) | Base | Solvent | Conversion (%) | ee (%) | Reference |
| (S)-1-Phenyl-N-(pyridin-2-ylmethylene)ethanamine | Acetophenone | [NiCl2(L)] | 50 | KOtBu | 2-Propanol | >99 | 85 | [8] |
| Chiral Pyridine-Oxazoline Ligand | 2-Acetylpyridine | [Mn(CO)5Br] | 50 | KOtBu | Toluene | 98 | 96 | [6] |
This table showcases the potential of chiral pyridine-amine type ligands in asymmetric hydrogenation, suggesting a promising avenue for chiral derivatives of this compound.
Mechanistic Considerations and Experimental Design
A deep understanding of the catalytic cycle is essential for rational catalyst design and optimization.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of base, solvent, and temperature are critical experimental parameters that must be optimized for each specific substrate combination. For instance, the use of a bulky, electron-rich ligand like this compound may allow for the use of less reactive aryl chlorides as substrates.[9]
Detailed Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step methodologies for representative catalytic reactions are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[10]
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd2(dba)3, 1.0 mol%) and the this compound ligand (2.2 mol%).
-
Reaction Setup: To the Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition and Reaction: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v, 5 mL). Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Heck Reaction[5]
-
Catalyst System: In a reaction vessel, combine the palladium source (e.g., Pd(OAc)2, 1-2 mol%) and the this compound ligand (2-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 eq), the alkene (1.2-1.5 eq), and a base (e.g., triethylamine or K2CO3, 1.5-2.0 eq).
-
Solvent and Reaction Conditions: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile). Heat the mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic extracts with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purification: Purify the product by flash chromatography or recrystallization.
Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Ketones[9]
-
Catalyst Activation: In a glovebox, prepare the active catalyst by stirring the metal precursor (e.g., [RuCl2(p-cymene)]2) with the chiral this compound ligand in a suitable solvent (e.g., isopropanol) for a short period.
-
Reaction Setup: In a separate flask, dissolve the ketone substrate (1.0 eq) in the hydrogen source/solvent (e.g., a mixture of formic acid and triethylamine or isopropanol).
-
Catalysis: Add the pre-activated catalyst solution to the substrate solution. Heat the reaction to the required temperature (e.g., 40-80 °C).
-
Monitoring and Quenching: Monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC. Once the reaction is complete, quench by adding water.
-
Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers and concentrate. Purify the resulting chiral alcohol by column chromatography.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Based on the comparative analysis of structurally related ligands, it is anticipated to exhibit high catalytic activity in cross-coupling reactions due to the electron-donating and sterically demanding nature of the N-methyl group. The development of chiral analogues of this ligand holds significant potential for applications in asymmetric catalysis.
The experimental protocols provided in this guide offer a solid foundation for researchers to begin their investigations into the catalytic performance of this compound and other bidentate pyridine-amine ligands. Further systematic studies are warranted to fully elucidate the structure-activity relationships within this ligand class and to expand their application to a broader range of catalytic transformations.
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A Comparative Guide to Confirming the Mechanism of Action of N-methyl-1-pyridin-2-ylethanamine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) of N-methyl-1-pyridin-2-ylethanamine derivatives. The experimental workflow described herein is designed to be a self-validating system, progressing from initial target identification to in vivo confirmation, ensuring a high degree of scientific rigor and confidence in the results.
The this compound scaffold is structurally related to betahistine, a well-known histamine analogue. Betahistine's primary mechanism involves potent antagonism of the histamine H3 receptor and weak agonism of the histamine H1 receptor.[1][2] This dual action leads to vasodilation in the inner ear and increased release of various neurotransmitters in the central nervous system, including histamine, serotonin, and norepinephrine.[1][3][4] Given this structural similarity, a logical starting point for investigating novel derivatives is to hypothesize activity at aminergic G-protein coupled receptors (GPCRs) or neurotransmitter transporters.
This guide will systematically outline the experimental steps to test this hypothesis, compare the pharmacological profiles of different derivatives, and build a cohesive understanding of their MoA.
Phase 1: Primary Target Identification and Affinity Assessment
The initial phase focuses on determining if the derivatives bind to their hypothesized molecular targets and with what affinity. Radioligand binding assays are the gold standard for quantifying these interactions directly and sensitively.[5]
Experiment 1: Radioligand Competition Binding Assays
This experiment aims to determine the binding affinity (Ki) of the test compounds for a panel of relevant GPCRs (e.g., histamine, serotonin, dopamine receptors) and neurotransmitter transporters (e.g., SERT, DAT, NET).
Scientific Rationale: By competing with a radiolabeled ligand of known high affinity for the target, we can determine the concentration of the test compound required to displace 50% of the radioligand (IC50). This value is then converted to the equilibrium dissociation constant (Ki), an intrinsic measure of binding affinity. A lower Ki value signifies higher binding affinity.
Detailed Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines heterologously expressing the target receptor or transporter.
-
Assay Buffer: Prepare an appropriate binding buffer specific to the target (e.g., Tris-HCl with cofactors like MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-pyrilamine for H1 receptors, [3H]-citalopram for SERT), and a range of concentrations of the this compound derivative.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Summarize the binding affinities (Ki) for a series of derivatives against multiple targets in a clear, tabular format.
| Compound | H1 Ki (nM) | H3 Ki (nM) | 5-HT1A Ki (nM) | SERT Ki (nM) |
| Derivative A | 50 | 5 | >10,000 | 850 |
| Derivative B | 1500 | 12 | >10,000 | 1200 |
| Derivative C | >10,000 | 850 | 25 | 250 |
| Betahistine | 250 | 10 | >10,000 | >10,000 |
Table 1: Comparative binding affinities of this compound derivatives at selected targets.
Phase 2: Functional Characterization of Target Interaction
Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or inhibit the function of a transporter?
Experiment 2: GPCR Functional Assays (e.g., cAMP Measurement)
This experiment determines whether the derivatives act as agonists or antagonists at their identified GPCR targets.
Scientific Rationale: Many GPCRs, including histamine receptors, signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[6][7] By measuring changes in intracellular cAMP levels in response to the compound, we can classify its functional activity and determine its potency (EC50 for agonists) or inhibitory strength (IC50 for antagonists).
Detailed Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the GPCR of interest.
-
Agonist Mode:
-
Plate the cells in a 96-well plate.
-
Add increasing concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration (typically the EC80) of a known agonist for the receptor.
-
Incubate for a specified time.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis:
-
Agonist: Plot the cAMP response versus the log concentration of the derivative to determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect).
-
Antagonist: Plot the inhibition of the agonist response versus the log concentration of the derivative to determine the IC50.
-
Data Presentation:
| Compound | H3 Receptor Functional Activity | Potency (EC50/IC50, nM) | Emax (% of Histamine) |
| Derivative A | Antagonist | IC50 = 25 | N/A |
| Derivative B | Antagonist | IC50 = 40 | N/A |
| Derivative C | Partial Agonist | EC50 = 150 | 45% |
| Histamine | Full Agonist | EC50 = 100 | 100% |
Table 2: Comparative functional activity of derivatives at the Histamine H3 receptor.
Experiment 3: Neurotransmitter Reuptake Inhibition Assay
If binding to a monoamine transporter (SERT, DAT, or NET) was identified, this assay will confirm functional inhibition.
Scientific Rationale: This assay directly measures the ability of a compound to block the uptake of a neurotransmitter into cells or synaptosomes.[8] A common method uses a fluorescent substrate that mimics the natural neurotransmitter. Inhibition of uptake results in a decrease in intracellular fluorescence.[9]
Detailed Protocol:
-
Cell Culture: Use HEK293 cells stably expressing the human transporter of interest (e.g., hSERT).
-
Assay Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate.
-
Add increasing concentrations of the test compounds or a known inhibitor (e.g., Fluoxetine for SERT) as a positive control.
-
Add a fluorescent transporter substrate (e.g., from a commercial kit).
-
Incubate at 37°C.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Plot the percent inhibition of uptake versus the log concentration of the compound to determine the IC50 value.
Data Presentation:
| Compound | SERT Uptake Inhibition (IC50, nM) | DAT Uptake Inhibition (IC50, nM) |
| Derivative C | 450 | >10,000 |
| Fluoxetine | 15 | 2500 |
Table 3: Functional inhibition of monoamine transporters by selected derivatives.
Phase 3: In Vivo Confirmation of Mechanism
The final and most critical phase is to demonstrate that the proposed mechanism of action holds true in a living system. In vivo microdialysis is a powerful technique for this purpose.[10]
Experiment 4: In Vivo Microdialysis in Freely Moving Animals
This experiment measures the effect of systemic administration of the lead derivative on extracellular neurotransmitter levels in a specific brain region.
Scientific Rationale: Based on the in vitro findings, we can form a testable hypothesis. For example, if a derivative is a potent H3 receptor antagonist, it should increase the release of histamine and other monoamines in the brain.[2] Microdialysis allows for the direct sampling of the extracellular fluid in discrete brain regions of a conscious animal, providing a real-world readout of the compound's neurochemical effects.[11][12]
Detailed Protocol:
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a relevant brain region (e.g., the prefrontal cortex or hypothalamus). Allow the animal to recover for several days.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., histamine, serotonin, dopamine) in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13]
-
Data Analysis: Express the neurotransmitter concentrations in each post-dose sample as a percentage of the average baseline concentration. Plot the mean percent baseline versus time for both the vehicle and drug-treated groups.
Data Presentation: The results are best presented as a time-course graph showing the dynamic changes in neurotransmitter levels following drug administration.
Visualizing the Workflow and Hypothesized Pathway
To clarify the relationships between experiments and the potential signaling cascade, diagrams are essential.
Caption: Experimental workflow for MoA confirmation.
Caption: Hypothesized H3 receptor antagonist signaling pathway.
By following this structured, multi-phase approach, researchers can confidently confirm the mechanism of action of novel this compound derivatives, rigorously compare their properties, and generate the robust data package required for further drug development.
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Ishizumi, K., et al. (2004). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Available at: [Link]
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Li, G., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH. Available at: [Link]
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A Comparative Guide to the Reproducible Synthesis of N-methyl-1-pyridin-2-ylethanamine
This guide provides an in-depth analysis of common synthesis protocols for N-methyl-1-pyridin-2-ylethanamine, a key intermediate in pharmaceutical development. Our focus is on the critical aspect of reproducibility, offering researchers and drug development professionals a comparative framework for selecting and optimizing a synthetic route. We will dissect the causality behind experimental choices, establish self-validating protocol standards, and ground our analysis in authoritative references.
Introduction: The Imperative of Reproducibility in Amine Synthesis
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The ability to produce this intermediate with consistent yield, high purity, and predictable impurity profiles is paramount. A lack of reproducibility in synthesis can lead to significant delays in development timelines, increased manufacturing costs, and complex regulatory challenges. This guide compares the most prevalent methods for the N-methylation of the precursor, 1-(pyridin-2-yl)ethan-1-amine[1], with a focus on the factors that govern a robust and repeatable process.
The two primary strategies evaluated are the classic Eschweiler-Clarke reaction and alternative reductive amination protocols. Each presents a unique set of advantages and challenges that directly impact its reliability and scalability.
Overview of Primary Synthetic Pathways
The synthesis of this compound is fundamentally an N-methylation of a primary amine. The choice of methodology dictates the reaction's efficiency, selectivity, and, most importantly, its reproducibility.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for a primary amine.
Reproducibility Factors:
-
Reagent Stoichiometry and Quality: The use of excess formaldehyde and formic acid is critical. The concentration and purity of these reagents, particularly the formaldehyde solution which can contain methanol and formic acid impurities, must be consistent.
-
Temperature Control: The reaction typically requires heating to facilitate the decomposition of the formate ion and subsequent hydride transfer. [2]Precise and uniform temperature control is essential to prevent side reactions and ensure a consistent reaction rate.
-
Work-up pH: The work-up involves basification to deprotonate the amine product for extraction. The final pH must be carefully controlled to ensure complete product recovery without causing degradation.
Protocol 2: Reductive Amination with Sodium Cyanoborohydride
This method also involves the formation of an imine from the amine and formaldehyde, but utilizes a different reducing agent, typically sodium cyanoborohydride (NaBH₃CN). [3]This reducing agent is notable for its selectivity; it readily reduces the protonated iminium ion but is much slower to reduce aldehydes or ketones at neutral or slightly acidic pH. [4] Mechanism Deep Dive: This is a two-step, one-pot process. The initial condensation of the amine and formaldehyde to form the imine is followed by an in-situ reduction. The key to success is balancing the rates of imine formation and reduction.
Reproducibility Factors:
-
pH Control: This is the most critical parameter. The reaction is typically run in a slightly acidic medium (pH ~6-7) to favor the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine. Deviations in pH can halt the reaction or lead to reduction of the starting aldehyde.
-
Reagent Addition: The order and rate of reagent addition can impact the outcome. Often, the amine and aldehyde are mixed first to allow for imine formation before the reducing agent is added.
-
Solvent Choice: Protic solvents like methanol or ethanol are common. The purity and water content of the solvent can influence reaction kinetics and must be controlled.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the discussed protocols, based on literature precedent and established chemical principles.
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (NaBH₃CN) | Supporting Evidence |
| Typical Yield | Good to Excellent (>85%) | Good to Excellent (>80%) | [5] |
| Purity Profile | Generally clean; main byproduct can be unreacted starting material. | Can have byproducts from aldehyde reduction if pH is not optimal. | [3] |
| Reaction Time | 4-24 hours | 12-48 hours | General knowledge |
| Reagent Toxicity | Formaldehyde is a known carcinogen; formic acid is corrosive. | NaBH₃CN is highly toxic and generates HCN gas upon strong acidification. | Safety Data Sheets |
| Scalability | High; widely used in industry due to low cost of reagents. | Moderate; cost and toxicity of cyanoborohydride can be limiting. | General knowledge |
| Cost-Effectiveness | High | Moderate to Low | Reagent pricing |
| Reproducibility | High , provided temperature and reagent quality are controlled. | Moderate , highly dependent on strict pH control. | [6][3][7] |
Detailed Experimental Protocols
To ensure trustworthiness and utility, we provide a detailed, self-validating protocol for the most robust method.
Recommended Protocol: Eschweiler-Clarke Synthesis of this compound
This protocol is designed for high reproducibility and is based on the well-documented principles of the Eschweiler-Clarke reaction. [6][2] Materials and Reagents:
-
1-(Pyridin-2-yl)ethan-1-amine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. % in H₂O, 2.5 eq)
-
Formic Acid (98%, 2.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Experimental Workflow:
Caption: Step-by-step workflow for the Eschweiler-Clarke synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(pyridin-2-yl)ethan-1-amine (1.0 eq). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add aqueous formaldehyde (2.5 eq) to the stirred amine. Following this, add formic acid (2.5 eq) dropwise, ensuring the internal temperature does not rise excessively.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice in a beaker. Slowly basify the mixture by adding saturated sodium bicarbonate solution in portions until the effervescence ceases and the pH of the aqueous layer is > 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Quantify purity using HPLC or GC analysis.
Conclusion: A Final Recommendation for Reproducibility
For the synthesis of this compound in a research and development setting, the Eschweiler-Clarke reaction stands out as the more robust and reproducible method. Its insensitivity to minor pH fluctuations and the irreversible nature of the final reduction step make it less prone to variability than alternative reductive aminations that depend on strict pH control. [6]While reagent toxicity is a concern for both methods, the lower cost and operational simplicity of the Eschweiler-Clarke protocol make it highly amenable to scale-up.
Achieving true reproducibility requires a commitment to process control. By standardizing reagent quality, maintaining precise temperature control, and employing validated analytical methods for in-process and final product checks, researchers can ensure the consistent production of this vital pharmaceutical intermediate.
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Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]
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Pelter, A., & Flack, K. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science Madness. [Link]
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A Guide to the Inter-Laboratory Comparison of N-methyl-1-pyridin-2-ylethanamine Analysis
Introduction: The Analytical Challenge of Emerging Compounds
N-methyl-1-pyridin-2-ylethanamine is a compound of growing interest within the scientific community, particularly in forensic and toxicological research due to its classification as a novel psychoactive substance (NPS). The rapid emergence of such compounds presents a significant challenge to analytical laboratories, necessitating robust, reliable, and standardized methods for their identification and quantification.[1][2][3] The consistency of analytical results across different laboratories is paramount for accurate public health monitoring, law enforcement, and clinical toxicology. This guide provides a framework for an inter-laboratory comparison of analytical methodologies for this compound, offering insights into best practices and the rationale behind experimental choices.
The primary objective of an inter-laboratory comparison, also known as a proficiency test, is to evaluate the performance of participating laboratories in conducting specific analyses.[4][5][6][7] This process is crucial for identifying potential discrepancies in analytical protocols, ensuring the quality and validity of data, and promoting a harmonized approach to the analysis of emerging threats.[8][9]
Designing a Robust Inter-Laboratory Comparison
A successful inter-laboratory study hinges on a well-defined structure and clear objectives. The following diagram outlines a comprehensive workflow for such a comparison.
Caption: Workflow of the proposed inter-laboratory comparison study.
Test Material Preparation
The cornerstone of this study is the preparation of a homogenous and stable test material. A certified reference standard of this compound would be spiked into a synthetic urine matrix at two different concentration levels, one near the expected limit of quantification and another at a higher, clinically relevant concentration. This allows for the assessment of analytical performance across a dynamic range. The homogeneity and stability of the prepared samples must be rigorously validated by the coordinating laboratory before distribution.
Comparative Analytical Methodologies
Participating laboratories will be instructed to analyze the provided samples using two common, yet distinct, analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds.[11][12] For a polar compound like this compound, derivatization is often necessary to improve its chromatographic behavior and thermal stability.
Caption: Step-by-step workflow for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Pipette 1.0 mL of the urine test sample into a 15 mL glass centrifuge tube.
-
Spike with an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Perform liquid-liquid extraction by adding 4 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS).
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in both full scan (m/z 50-550) and selected ion monitoring (SIM) modes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for analyzing polar compounds in complex matrices.[2][10][14][15][16]
Caption: Step-by-step workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Pipette 0.5 mL of the urine test sample into a microcentrifuge tube.
-
Add the internal standard.
-
Add 1.0 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
-
LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of at least two transitions per analyte.
-
Data Evaluation and Performance Metrics
Participating laboratories will submit their quantitative results for both concentration levels, along with qualitative identification data. The coordinating body will perform a statistical analysis to evaluate performance based on the following metrics:
-
Accuracy: The closeness of the laboratory's mean result to the assigned value.
-
Precision: The agreement between replicate measurements, typically expressed as the relative standard deviation (RSD).
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
z-score: A standardized measure of a laboratory's performance, calculated using the assigned value and the overall standard deviation of the results from all participating labs.
Hypothetical Comparative Data
The following tables present a hypothetical summary of results from such an inter-laboratory study, illustrating the type of data that would be generated and compared.
Table 1: Hypothetical GC-MS Results for this compound (Sample A - Low Concentration)
| Laboratory ID | Reported Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) | z-score |
| Lab 1 | 4.8 | 96 | 5.2 | -0.4 |
| Lab 2 | 5.5 | 110 | 6.8 | 1.0 |
| Lab 3 | 4.5 | 90 | 4.5 | -1.0 |
| Lab 4 | 6.2 | 124 | 8.1 | 2.4 |
| Lab 5 | 5.1 | 102 | 5.5 | 0.2 |
| Assigned Value | 5.0 |
Table 2: Hypothetical LC-MS/MS Results for this compound (Sample A - Low Concentration)
| Laboratory ID | Reported Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) | z-score |
| Lab 1 | 5.1 | 102 | 3.1 | 0.2 |
| Lab 2 | 4.9 | 98 | 2.8 | -0.2 |
| Lab 3 | 5.2 | 104 | 3.5 | 0.4 |
| Lab 4 | 4.7 | 94 | 4.0 | -0.6 |
| Lab 5 | 5.0 | 100 | 2.5 | 0.0 |
| Assigned Value | 5.0 |
Conclusion and Recommendations
This guide outlines a comprehensive framework for an inter-laboratory comparison of this compound analysis. By comparing the performance of GC-MS and LC-MS/MS methodologies across multiple laboratories, this study would provide invaluable insights into the strengths and weaknesses of each approach. The results would highlight the importance of standardized protocols, appropriate sample preparation, and careful data analysis. Ultimately, such a comparison would foster greater confidence in the analytical data generated by forensic and toxicological laboratories, leading to more reliable and harmonized results in the ongoing challenge of monitoring novel psychoactive substances.
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PubChem. N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. Available from: [Link]
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ResearchGate. Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS. Available from: [Link]
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Pharmaffiliates. (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Available from: [Link]
-
National Institute of Justice. Proficiency Testing in Forensic Science. Available from: [Link]
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PubMed. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-1-pyridin-2-ylethanamine
For laboratory professionals engaged in cutting-edge research and development, the integrity of your work is intrinsically linked to the safety and precision of your protocols. N-methyl-1-pyridin-2-ylethanamine, a substituted pyridine derivative, is a valuable reagent in synthetic chemistry. However, its structural similarity to pyridine suggests that it requires meticulous handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Foundational Safety and Hazard Assessment
Anticipated Hazard Profile:
-
Acute Toxicity (Oral): Expected to be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Flammability: Pyridine and its derivatives are often flammable liquids.[2][3]
Due to these potential hazards, this compound and any materials contaminated with it must be managed as hazardous waste in accordance with all local, state, and federal regulations.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Prevents skin contact and absorption. Nitrile gloves are recommended for their resistance to pyridine.[5][6] Note: Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and vapors that can cause serious irritation.[4][5] |
| Skin and Body Protection | Standard laboratory coat, fully buttoned. | Protects clothing and skin from contamination.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the inhalation of potentially irritating vapors.[4][6] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and culminates in compliant disposal.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of waste streams is critical to prevent dangerous chemical reactions.
-
Action: Collect all waste containing this compound—including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves)—in a dedicated, properly labeled hazardous waste container.[7]
-
Causality: Pyridine derivatives are incompatible with strong oxidizing agents and strong acids.[8] Mixing these waste streams can lead to vigorous reactions, heat generation, and the release of toxic fumes.
Container Management
-
Action: Use a chemically compatible, sealable, and airtight waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]
-
Causality: A sealed, airtight container prevents the escape of flammable and potentially irritating vapors, ensuring a safe laboratory environment.[4]
Labeling for Compliance
-
Action: Immediately upon adding waste to the container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Flammable")
-
The accumulation start date
-
-
Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that all individuals handling the waste are aware of its contents and associated dangers.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and organized response is crucial to mitigate risks.
Small Spills (Contained within a chemical fume hood)
-
Ensure Personal Safety: Confirm that your PPE is intact.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth.[6]
-
Collection: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.
Large Spills (Outside of a chemical fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[9]
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.
-
Primary Disposal Method: Incineration is a common and effective method for the disposal of pyridine and its derivatives.[10] High-temperature incineration in a permitted facility ensures the complete destruction of the compound into less harmful components like carbon dioxide, water, and nitrogen oxides.[8][11]
-
Regulatory Compliance: The disposal of this waste is regulated by the U.S. Environmental Protection Agency (EPA). Pyridine is listed as a hazardous waste with the code U196.[3][12] While this compound is not explicitly listed, its structural similarity and likely hazardous characteristics necessitate its management as a regulated hazardous waste.
Below is a decision-making workflow for the proper disposal of this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. zx-petro.com [zx-petro.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
Definitive Guide to Personal Protective Equipment for Handling N-methyl-1-pyridin-2-ylethanamine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
This guide provides essential safety and logistical information for the handling and disposal of N-methyl-1-pyridin-2-ylethanamine. As a substituted pyridine derivative, this compound requires careful management to mitigate risks. The following protocols are synthesized from safety data for structurally analogous compounds to establish a robust framework for personal protection. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.
Hazard Assessment: Understanding the Risk Profile
This compound is not extensively characterized in publicly available safety literature. Therefore, a conservative approach is mandated, drawing parallels from closely related structures like N,N-dimethyl-1-pyridin-2-yl-methanamine and N-(pyridin-2-ylmethyl)ethanamine. These analogs present a clear hazard profile that informs our safety protocols.[1][2]
The primary hazards associated with this class of compounds include:
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe skin burns.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of vapors or aerosols.[1][2]
| Hazard Classification | Description | GHS Pictogram | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested.[1][2] |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical help. |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation.[1][2] |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Wear impervious gloves and protective clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye damage and irritation.[1][2] |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Wear chemical splash goggles and/or a face shield. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Avoid breathing vapors. Use only in a well-ventilated area or a chemical fume hood. |
Core Directive: Personal Protective Equipment (PPE) Selection
A multi-layered PPE approach is mandatory to prevent exposure through dermal contact, inhalation, or ocular exposure. The selection of PPE must be based on the specific task being performed.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards are required at all times when handling the compound in any form.[3]
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during transfers of larger volumes, heating, or vortexing), a full-face shield must be worn in addition to chemical splash goggles.[3][4]
Hand Protection
-
Glove Selection: Due to the corrosive nature of similar compounds, chemically resistant gloves are critical. Butyl rubber gloves are an excellent choice for protection against a wide range of chemicals.[5] While nitrile gloves are common in laboratories, their compatibility should be verified with the manufacturer's specifications for pyridine-like compounds.[5][6][7] Always inspect gloves for tears or punctures before use.[8]
-
Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[8]
Skin and Body Protection
-
Laboratory Coat: A fully buttoned, chemically resistant lab coat is mandatory.[6]
-
Additional Protection: For procedures involving larger quantities or a high risk of splashing, consider using a chemically resistant apron over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.[4]
Respiratory Protection
-
Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7][9]
-
When a Respirator is Required: If work must be performed outside of a fume hood, or in the event of a spill or ventilation failure, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.[5]
Operational and Disposal Plan
A systematic workflow is essential for safety. The following step-by-step guidance covers the entire handling process, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10][11]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Clearly label all containers.[7]
-
-
PPE Donning:
-
Don protective clothing (lab coat, long pants, closed-toe shoes).
-
Don chemical splash goggles.
-
Don the appropriate chemically resistant gloves.
-
-
Chemical Handling:
-
Post-Handling & Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Seal all containers containing the compound or its waste.
-
-
PPE Doffing:
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Remove lab coat.
-
Remove eye protection.
-
Wash hands and forearms thoroughly with soap and water.[3]
-
Spill Management
-
Minor Spill (within fume hood):
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6][9]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[7]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Collect contaminated items (e.g., gloves, absorbent materials, weighing paper, empty containers) in a separate, sealed, and labeled hazardous waste container.[3]
-
Empty Containers: The first rinse of a container that held the compound must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12]
-
Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[3][12]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A logical workflow for selecting appropriate PPE.
References
- N,N-dimethyl-1-pyridin-2-yl-methanamine - Safety D
- N-(pyridin-2-ylmethyl)ethanamine | C8H12N2 | CID 4723804. PubChem.
- N-(PyriMidin-5-ylMethyl)
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- SAFETY DATA SHEET - 1-(PYRIDIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]METHYLAMINE. Apollo Scientific.
- Standard Operating Procedure for Pyridine and Pyridine Derivatives.
- SAFETY D
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- SAFETY DATA SHEET - methyl[(pyridin-2-yl)methyl]amine. Enamine.
- SAFETY DATA SHEET - N-Methyl-2-pyridone. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Picoline. Fisher Scientific.
- SAFETY DATA SHEET - N-Methyl-2-pyrrolidone. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.
- Discover the Various Types of PPE for Optimal Chemical Safety. Aliiance Online.
- Material Safety Data Sheet - N-Methylpyrrolidinone. Thermo Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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- 1. chemicalbook.com [chemicalbook.com]
- 2. N-(pyridin-2-ylmethyl)ethanamine | C8H12N2 | CID 4723804 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
